2-(3-fluoroazetidin-3-yl)pyridine dihydrochloride
Description
Properties
CAS No. |
2742652-43-1 |
|---|---|
Molecular Formula |
C8H11Cl2FN2 |
Molecular Weight |
225.09 g/mol |
IUPAC Name |
2-(3-fluoroazetidin-3-yl)pyridine;dihydrochloride |
InChI |
InChI=1S/C8H9FN2.2ClH/c9-8(5-10-6-8)7-3-1-2-4-11-7;;/h1-4,10H,5-6H2;2*1H |
InChI Key |
FSXMJHVWSDSQOT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)(C2=CC=CC=N2)F.Cl.Cl |
Purity |
95 |
Origin of Product |
United States |
Foundational & Exploratory
Technical Monograph: 2-(3-Fluoroazetidin-3-yl)pyridine Dihydrochloride
This guide serves as an authoritative technical monograph on 2-(3-fluoroazetidin-3-yl)pyridine dihydrochloride , a specialized heterocyclic building block used in modern medicinal chemistry.
Executive Summary & Structural Analysis
2-(3-fluoroazetidin-3-yl)pyridine dihydrochloride is a high-value scaffold designed to modulate physicochemical properties in drug candidates. It combines a strained, saturated azetidine ring with an aromatic pyridine system, linked at a quaternary center bearing a fluorine atom. This specific architecture is employed to lower basicity, block metabolic soft spots, and introduce rigid 3D vectors into lead molecules.
Chemical Identity
| Property | Detail |
| IUPAC Name | 2-(3-fluoroazetidin-3-yl)pyridine dihydrochloride |
| Molecular Formula | C₈H₁₁Cl₂FN₂ |
| Molecular Weight | 225.09 g/mol (Salt); 152.17 g/mol (Free Base) |
| Core Scaffold | 3,3-Disubstituted Azetidine |
| Key Substituents | C3-Fluorine (geminal to pyridine), C2-Pyridyl group |
| Salt Form | Dihydrochloride (2HCl) – Stabilizes the amine and pyridine nitrogen |
Structural Rationale in Drug Design
This molecule acts as a bioisostere for more common rings like piperidine or pyrrolidine, but with distinct advantages:
-
Metabolic Blocking: The C3 position of azetidine is prone to oxidative metabolism. Substitution with a fluorine atom and a pyridine ring creates a quaternary center, effectively blocking metabolic deactivation at this site.
-
pKa Modulation: The highly electronegative fluorine atom at C3 exerts a strong inductive effect (
), significantly lowering the pKa of the azetidine nitrogen (typically by 1.5–2.0 log units compared to non-fluorinated analogs). This improves oral bioavailability by reducing lysosomal trapping and improving permeability. -
Conformational Rigidity: The geminal fluorine/pyridine substitution forces the azetidine ring into a specific "puckered" conformation, orienting the nitrogen lone pair and the pyridine vector in a defined spatial arrangement.
Synthetic Pathways
The synthesis of 2-(3-fluoroazetidin-3-yl)pyridine requires the construction of a quaternary center at the 3-position of the azetidine ring. The most robust route involves the nucleophilic addition of a metallated pyridine to a ketone, followed by deoxyfluorination.
Retrosynthetic Analysis
The target is disconnected at the C3–F bond (via deoxyfluorination) and the C3–C(Py) bond (via organometallic addition).
-
Precursor A: tert-Butyl 3-oxoazetidine-1-carboxylate (N-Boc-3-azetidinone).
-
Precursor B: 2-Bromopyridine (converted to 2-Lithiopyridine).
Step-by-Step Protocol
Step 1: Nucleophilic Addition (Formation of Tertiary Alcohol)
-
Reagents: 2-Bromopyridine, n-Butyllithium (n-BuLi), N-Boc-3-azetidinone.
-
Solvent: Anhydrous THF or Et₂O.
-
Mechanism: Lithium-halogen exchange generates 2-lithiopyridine, which attacks the carbonyl of the azetidine.
-
Procedure:
-
Cool a solution of 2-bromopyridine in THF to –78 °C.
-
Add n-BuLi dropwise to generate 2-lithiopyridine in situ.
-
Cannulate a solution of N-Boc-3-azetidinone (in THF) into the lithiopyridine solution.
-
Quench with saturated NH₄Cl. Isolate the 3-hydroxy-3-(pyridin-2-yl)azetidine intermediate.
-
Step 2: Deoxyfluorination (The Critical Step)
-
Reagents: Diethylaminosulfur trifluoride (DAST) or Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®).[3]
-
Solvent: Anhydrous Dichloromethane (DCM).
-
Conditions: –78 °C to Room Temperature (RT).
-
Safety Note: DAST can be explosive upon heating. Deoxo-Fluor is thermally more stable but still requires strict temperature control.
-
Procedure:
-
Dissolve the tertiary alcohol from Step 1 in DCM under N₂.
-
Cool to –78 °C.
-
Add DAST dropwise (1.2 – 1.5 equivalents).
-
Allow to warm to RT slowly. The hydroxyl group is activated and displaced by fluoride (Sₙ1-like mechanism due to the stable benzylic/pyridylic cation character).
-
Step 3: Deprotection & Salt Formation
-
Reagents: 4M HCl in Dioxane or TFA followed by HCl treatment.
-
Procedure:
-
Treat the fluorinated N-Boc intermediate with 4M HCl/Dioxane.
-
Stir at RT until gas evolution (isobutylene) ceases.
-
Precipitate the product with diethyl ether or concentrate to dryness.
-
Recrystallize from MeOH/Et₂O to obtain the dihydrochloride salt .
-
Synthesis Workflow Diagram
Caption: Synthetic route for 2-(3-fluoroazetidin-3-yl)pyridine dihydrochloride via lithiation and deoxyfluorination.
Physicochemical & Handling Profile[6][7][8]
pKa and Basicity
The molecule contains two basic centers. The dihydrochloride form implies both are protonated.
-
Azetidine Nitrogen (
): The intrinsic pKa of azetidine is ~11.3. The introduction of the electron-withdrawing fluorine ( effect) and the pyridine ring at C3 reduces this pKa significantly, likely to the 8.5 – 9.5 range. This makes the amine less likely to be permanently charged at physiological pH (7.4), aiding membrane permeability. -
Pyridine Nitrogen (
): The pyridine nitrogen typically has a pKa around 5.2. The electron-withdrawing azetidine (especially with the F) may slightly lower this, but it remains a weak base, protonated only in acidic media (or the HCl salt form).
Stability & Storage
-
Hygroscopicity: As a dihydrochloride salt, the compound is hygroscopic . It readily absorbs atmospheric moisture.
-
Storage: Store at -20 °C in a sealed container, preferably under an inert atmosphere (Argon/Nitrogen). Desiccants are recommended.
-
Stability: The C–F bond at the benzylic/pyridylic position is generally stable, but prolonged exposure to strong Lewis acids or extreme heat could theoretically trigger HF elimination (though less likely than in non-fluorinated analogs).
Analytical Data (Expected)
-
¹H NMR (D₂O): Distinct signals for the pyridine protons (4H, aromatic region ~7.5-8.8 ppm) and the azetidine methylene protons (4H, appearing as complex multiplets ~4.5-5.0 ppm due to H–F coupling).
-
¹⁹F NMR: A singlet (or multiplet if proton-coupled) typically around -140 to -160 ppm , characteristic of a tertiary alkyl fluoride.
Applications in Medicinal Chemistry
This scaffold is utilized to solve specific "Lead Optimization" challenges:
| Challenge | Solution Provided by Scaffold |
| High Clearance | The C3-F blocks oxidation at the most reactive carbon of the azetidine ring. |
| hERG Toxicity | Reducing the basicity of the secondary amine (via F-induction) often reduces affinity for the hERG potassium channel. |
| Low Solubility | The sp³ character of the azetidine (fraction of sp³ carbon, Fsp³) improves solubility compared to flat aromatic linkers. |
Bioisosteric Relationships
Caption: Bioisosteric mapping showing how the fluorinated scaffold improves upon common heterocyclic cores.
References
-
Synthesis of 3-Fluoroazetidines: Van Brabandt, W., et al. "Synthesis of 3-fluoroazetidines."[4][5] Journal of Organic Chemistry, 2006, 71(18), 7100–7102. Link
-
Fluorine in Medicinal Chemistry: Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008, 37, 320-330. Link
-
Azetidine Scaffolds: Couty, F., & Evano, G. "Azetidines: new tools for the synthesis of nitrogen heterocycles." Organic Preparations and Procedures International, 2006, 38(5), 427-465.[6]
- DAST Fluorination Safety: Messina, P. A., et al. "Aminosulfur trifluorides: relative thermal stability." Journal of Fluorine Chemistry, 1989, 42(1), 137-143.
-
General Properties of 3-Fluoro-3-arylazetidines: PubChem Compound Summary for 3-Fluoroazetidine derivatives.Link
Sources
Technical Monograph: 2-(3-Fluoroazetidin-3-yl)pyridine Dihydrochloride
The following technical guide details the profile, synthesis, and medicinal chemistry utility of 2-(3-fluoroazetidin-3-yl)pyridine dihydrochloride , a specialized building block designed for high-value drug discovery applications.
Part 1: Executive Summary & Chemical Identity
2-(3-Fluoroazetidin-3-yl)pyridine dihydrochloride is a fluorinated heterocyclic building block belonging to the class of 3-fluoro-3-arylazetidines . This scaffold is increasingly utilized in medicinal chemistry to modulate basicity (pKa), block metabolic soft spots (via the fluorine atom), and introduce conformational restriction compared to larger saturated heterocycles like piperidine or pyrrolidine.
While the 3-isomer (3-(3-fluoroazetidin-3-yl)pyridine , CAS 1566824-12-1) is commercially established, the 2-isomer described here is a specialized target often requiring custom synthesis or advanced sourcing. It serves as a critical bioisostere for 2-substituted pyridines and conformationally restricted amines.
Chemical Profile
| Property | Data |
| Chemical Name | 2-(3-Fluoroazetidin-3-yl)pyridine dihydrochloride |
| Common Name | 3-Fluoro-3-(pyridin-2-yl)azetidine 2HCl |
| CAS Number | Not widely indexed in public databases; see Analog Note below |
| Analog CAS | 1566824-12-1 (3-isomer); 12352101 (Non-fluorinated 2-isomer) |
| Molecular Formula | C₈H₁₁Cl₂FN₂ (Salt) / C₈H₉FN₂ (Free Base) |
| Molecular Weight | ~225.09 g/mol (Dihydrochloride) / 152.17 g/mol (Free Base) |
| Structural Features | Geminal fluoro-aryl substitution at azetidine C3; Pyridine N-atom at position 2 relative to the linkage.[1][2][3] |
| Solubility | Highly soluble in water, DMSO, Methanol (Salt form). |
Part 2: Synthesis & Manufacturing Strategy
The synthesis of 2-(3-fluoroazetidin-3-yl)pyridine is non-trivial due to the need to introduce a fluorine atom at a quaternary center adjacent to a basic amine. The most reliable route involves the nucleophilic addition of a metallated pyridine to an azetidinone, followed by deoxyfluorination.
Retrosynthetic Analysis
The target molecule is disassembled into two key precursors:
-
N-Protected Azetidin-3-one: Provides the strained ring scaffold.
-
2-Metallated Pyridine: Acts as the nucleophile to form the C-C bond.
Detailed Synthetic Protocol
Step 1: Nucleophilic Addition
-
Reagents: 2-Bromopyridine, n-Butyllithium (n-BuLi), N-Boc-3-azetidinone.
-
Conditions: -78°C, anhydrous THF.
-
Procedure:
-
Dissolve 2-bromopyridine in dry THF and cool to -78°C.
-
Add n-BuLi dropwise to generate 2-lithiopyridine (deep red color).
-
Add N-Boc-3-azetidinone (dissolved in THF) slowly to the lithiated species.
-
Stir at -78°C for 1 hour, then warm to 0°C. Quench with saturated NH₄Cl.
-
Product: tert-Butyl 3-hydroxy-3-(pyridin-2-yl)azetidine-1-carboxylate.
-
Step 2: Deoxyfluorination (The Critical Step)
-
Reagents: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor®.
-
Conditions: -78°C to RT, DCM (Dichloromethane).
-
Mechanism: The hydroxyl group attacks the sulfur center, activating the oxygen. Fluoride ion then displaces the activated oxygen via an Sₙ1-like mechanism (stabilized by the adjacent pyridine and azetidine rings) or Sₙ2 attack.
-
Safety Note: DAST can be explosive; maintain strict temperature control.
-
Product: tert-Butyl 3-fluoro-3-(pyridin-2-yl)azetidine-1-carboxylate.
Step 3: Deprotection & Salt Formation
-
Reagents: 4M HCl in Dioxane or TFA/DCM.
-
Procedure:
-
Dissolve the Boc-protected intermediate in DCM.
-
Add 4M HCl in dioxane (excess).
-
Stir at RT for 2-4 hours until LCMS shows complete consumption of starting material.
-
Concentrate in vacuo. Triturate with diethyl ether to obtain the solid dihydrochloride salt.
-
-
Final Product: 2-(3-Fluoroazetidin-3-yl)pyridine dihydrochloride .
Synthesis Workflow Diagram
Caption: Synthetic route for 2-(3-fluoroazetidin-3-yl)pyridine dihydrochloride via lithiation and deoxyfluorination.
Part 3: Medicinal Chemistry Utility
This building block is a powerful tool for Lead Optimization . It addresses three common challenges in drug discovery:
1. Basicity Modulation (pKa Lowering) The azetidine nitrogen is typically highly basic (pKa ~11). The introduction of a fluorine atom at the C3 position (geminal to the pyridine) exerts a strong electron-withdrawing inductive effect (-I).
-
Effect: Lowers the pKa of the azetidine nitrogen by 1-2 units.
-
Benefit: Improves membrane permeability (LogD) and reduces hERG channel liability often associated with highly basic amines.
2. Metabolic Stability The C3 position of azetidine is a "metabolic soft spot," prone to oxidative metabolism (hydroxylation).
-
Mechanism: Replacing the C-H bond with a C-F bond blocks this metabolic pathway because the C-F bond is metabolically inert and sterically demanding.
-
Benefit: Extends the half-life (t½) of the drug candidate.
3. Conformational Restriction Compared to a flexible ethyl chain or a larger piperidine ring, the 4-membered azetidine ring is rigid.
-
Vector: The vectors of the substituents (Pyridine and Fluorine) are fixed in a specific geometry, potentially improving binding affinity to the target protein by reducing the entropic penalty of binding.
Structure-Activity Relationship (SAR) Logic
Caption: SAR impact of the 3-fluoroazetidine scaffold on physicochemical properties.
Part 4: Handling & Safety
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
Hygroscopicity: As a dihydrochloride salt, the compound is likely hygroscopic. Store in a desiccator at -20°C.
-
Stability: Stable under standard laboratory conditions. Avoid strong oxidizing agents.
-
Handling: Wear standard PPE (gloves, lab coat, goggles). Use in a fume hood to avoid inhalation of dust.
References
-
Synthesis of 3-Fluoroazetidines
- Title: "Recent Advances in the Synthesis and Applic
-
Source:Journal of Organic Chemistry (General methodology reference).[4]
- Context: Describes the DAST-mediated fluorin
-
Analogous Compound Data (3-Isomer)
-
Compound: 3-(3-Fluoroazetidin-3-yl)pyridine (CAS 1566824-12-1).[5]
- Source: ChemicalBook / ChemSRC.
- Context: Used as a reference for physicochemical properties of the class.
-
-
Medicinal Chemistry of Fluorinated Heterocycles
-
Patent Reference (Synthesis Intermediates)
- P
- Title: "Synthetic method of 3-fluoro azetidine deriv
- Context: Describes the preparation of 3-fluoro-3-substituted azetidines using DAST.
Sources
- 1. (S)-3-(piperidin-2-yl)pyridine dihydrochloride 95.00% | CAS: 31945-06-9 | AChemBlock [achemblock.com]
- 2. chemscene.com [chemscene.com]
- 3. 2-(3-Azetidinyl)pyridine hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. Azetidine synthesis [organic-chemistry.org]
- 5. 3-(3-fluoroazetidin-3-yl)pyridine CAS#: 1566824-12-1 [m.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
2-(3-fluoroazetidin-3-yl)pyridine dihydrochloride molecular weight
Topic: 2-(3-Fluoroazetidin-3-yl)pyridine Dihydrochloride: Technical Profile & Application Guide Audience: Medicinal Chemists, Structural Biologists, and Drug Discovery Researchers.
Executive Summary
2-(3-Fluoroazetidin-3-yl)pyridine dihydrochloride is a specialized fluorinated heterocyclic building block used in Fragment-Based Drug Discovery (FBDD) and lead optimization. Structurally, it consists of a pyridine ring attached to the C3 position of a 3-fluoroazetidine core.
This scaffold is highly valued for two reasons:
-
Conformational Restriction: The azetidine ring provides a rigid vector for substituent display, distinct from flexible pyrrolidines or piperidines.
-
The "Fluorine Effect": The gem-fluoro-aryl substitution at the C3 position modulates the basicity of the azetidine nitrogen (lowering pKa via induction), blocks metabolic oxidation at the otherwise labile tertiary carbon, and introduces a dipole that can enhance binding affinity.
Part 1: Physicochemical Profile[1]
The precise molecular weight is critical for stoichiometric calculations in library synthesis and molarity determination in biological assays.
Molecular Specifications
| Property | Value | Notes |
| IUPAC Name | 2-(3-Fluoroazetidin-3-yl)pyridine dihydrochloride | |
| Free Base Formula | ||
| Salt Formula | Dihydrochloride salt form | |
| Molecular Weight (Salt) | 225.09 g/mol | Used for weighing/dosing |
| Molecular Weight (Base) | 152.17 g/mol | Used for ligand efficiency calc. |
| Exact Mass (Base) | 152.075 g/mol | Monoisotopic mass |
| Stoichiometry | 1 : 2 (Base : Acid) | Requires 2 eq. of base to neutralize |
Solubility & Stability
-
Physical State: Typically a white to off-white hygroscopic solid.
-
Solubility: Highly soluble in water (
mM), DMSO, and Methanol due to the polar ionic nature of the dihydrochloride salt. -
Acidity: The compound releases 2 equivalents of protons upon dissolution. Buffer adjustment is required for cellular assays to prevent pH-mediated toxicity.
Part 2: Synthetic & Structural Logic
Synthesis Pathway
The synthesis of gem-disubstituted 3-fluoroazetidines is non-trivial due to the strain of the four-membered ring. The most robust route involves the nucleophilic addition of a metallated pyridine to a protected azetidinone, followed by deoxofluorination.
Key Synthetic Challenges:
-
Deoxofluorination: The conversion of the tertiary alcohol to the fluoride using DAST or Deoxo-Fluor often competes with elimination (formation of the alkene).
-
Deprotection: Acidic removal of the Boc group must be controlled to yield the salt without degrading the pyridine ring.
Figure 1: Standard synthetic workflow for 3-fluoro-3-arylazetidine scaffolds.
Structural Biology: The Fluorine Impact
In drug design, replacing a hydrogen or hydroxyl group with fluorine at the C3 position has profound effects:
-
pKa Modulation: The strong electron-withdrawing nature of fluorine (electronegativity 4.0) inductively lowers the pKa of the azetidine nitrogen (typically from ~11.0 to ~8.5-9.0). This reduces lysosomotropism (non-specific trapping in acidic organelles) and improves oral bioavailability.
-
Metabolic Blocking: The C3 position is benzylic-like. Fluorination blocks Cytochrome P450-mediated hydroxylation at this site, extending the compound's half-life (
).
Part 3: Handling & Analytical Protocols
Identification (NMR)
The presence of fluorine and the rigid ring creates distinct splitting patterns in
- NMR: Expect a singlet (or multiplet if proton-coupled) around -140 to -160 ppm (typical for tertiary alkyl fluorides).
-
NMR (
):-
Pyridine protons: 4 aromatic protons (multiplets, 7.0 - 8.8 ppm).
-
Azetidine protons: The
protons at C2 and C4 will appear as complex multiplets due to geminal coupling ( ) and H-F coupling ( Hz). They are diastereotopic if the pyridine has chiral substituents, but equivalent in this achiral molecule.
-
Storage & Handling
-
Hygroscopicity: As a dihydrochloride salt, the compound will absorb atmospheric moisture. Weighing should be performed quickly or in a glovebox/desiccator.
-
Storage: Store at -20°C in a sealed container with desiccant.
-
Stock Solutions: Prepare stocks in DMSO (up to 100 mM). These are stable at -20°C for >6 months. Avoid storing in aqueous basic buffers for prolonged periods to prevent potential ring-opening or elimination side reactions (though azetidines are generally stable).
References
-
Van Brabandt, W., et al. (2006).[1] "Synthesis of 3-fluoroazetidines." The Journal of Organic Chemistry, 71(18), 7100-7102.[1]
- Champagne, P. A., et al. (2015). "Deoxofluorination of alcohols with diethylaminosulfur trifluoride (DAST): Reaction mechanism and stereoselectivity." The Journal of Organic Chemistry. (General reference for Step 2 of synthesis).
- Meanwell, N. A. (2018). "Fluorine and fluorinated motifs in the design and application of bioisosteres for drug design." Journal of Medicinal Chemistry, 61(14), 5822-5880. (Context on Fluorine effect).
Sources
A Comprehensive Technical Guide to the Synthesis of 2-(3-Fluoroazetidin-3-yl)pyridine Dihydrochloride
Abstract
This in-depth technical guide provides a detailed and scientifically grounded route for the synthesis of 2-(3-fluoroazetidin-3-yl)pyridine dihydrochloride, a valuable building block in contemporary drug discovery. The azetidine motif, particularly when substituted with fluorine, offers unique conformational constraints and metabolic stability, making it a privileged scaffold in medicinal chemistry.[1][2] This document outlines a robust and reproducible multi-step synthesis, beginning from commercially available starting materials. Each step is accompanied by a detailed experimental protocol, mechanistic insights, and a discussion of the critical parameters that ensure success. The causality behind experimental choices is explained to provide a deeper understanding of the synthetic strategy. This guide is intended for researchers, scientists, and drug development professionals with a working knowledge of synthetic organic chemistry.
Introduction: The Significance of Fluorinated Azetidines in Medicinal Chemistry
The incorporation of fluorine into small molecule drug candidates has become a cornerstone of modern medicinal chemistry. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[2][3] When combined with the conformationally constrained azetidine ring, these effects are often magnified. The 3-fluoroazetidine moiety, in particular, has garnered significant attention as it can act as a bioisostere for other functional groups and introduce favorable metabolic stability.[1][4] The target molecule, 2-(3-fluoroazetidin-3-yl)pyridine dihydrochloride, combines this valuable scaffold with a pyridine ring, a common pharmacophore that can engage in a variety of biological interactions.
This guide details a logical and efficient synthetic pathway to access this important building block. The overall strategy involves the construction of a key intermediate, N-Boc-3-hydroxy-3-(pyridin-2-yl)azetidine, followed by a crucial fluorination step and subsequent deprotection to yield the final product.
Overall Synthetic Strategy
The synthesis of 2-(3-fluoroazetidin-3-yl)pyridine dihydrochloride is a multi-step process that can be logically divided into four key stages:
-
Preparation of the Key Intermediate: Nucleophilic addition of a pyridin-2-yl organometallic reagent to N-Boc-3-azetidinone to create the tertiary alcohol precursor.
-
Deoxofluorination: Introduction of the fluorine atom at the 3-position of the azetidine ring using a specialized fluorinating agent.
-
Deprotection: Removal of the tert-butyloxycarbonyl (Boc) protecting group to liberate the secondary amine.
-
Salt Formation: Conversion of the free base to the more stable and readily handleable dihydrochloride salt.
Caption: Overall synthetic scheme for 2-(3-fluoroazetidin-3-yl)pyridine dihydrochloride.
Detailed Synthetic Procedures and Mechanistic Insights
Step 1: Synthesis of tert-Butyl 3-Hydroxy-3-(pyridin-2-yl)azetidine-1-carboxylate
The initial step involves the formation of the key tertiary alcohol intermediate through the addition of a pyridin-2-yl nucleophile to the commercially available N-Boc-3-azetidinone. The most effective method for generating the pyridin-2-yl anion is through a lithium-halogen exchange reaction on 2-bromopyridine using a strong organolithium base such as n-butyllithium.
Experimental Protocol:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF, 100 mL).
-
Cool the flask to -78 °C in a dry ice/acetone bath.
-
Add 2-bromopyridine (1.0 eq) to the cooled THF.
-
Slowly add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise to the solution, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of 2-lithiopyridine.
-
In a separate flame-dried flask, dissolve N-Boc-3-azetidinone (1.2 eq) in anhydrous THF (50 mL) and cool to -78 °C.
-
Slowly transfer the solution of N-Boc-3-azetidinone to the solution of 2-lithiopyridine via cannula, again maintaining the temperature below -70 °C.
-
After the addition is complete, stir the reaction mixture at -78 °C for 2 hours, then allow it to slowly warm to room temperature overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford tert-butyl 3-hydroxy-3-(pyridin-2-yl)azetidine-1-carboxylate as a white solid.
Causality and Expertise: The choice of n-butyllithium is critical for the efficient generation of the 2-lithiopyridine intermediate. The reaction must be maintained at a very low temperature (-78 °C) to prevent unwanted side reactions, such as the decomposition of the organolithium reagent or reaction with the solvent. The slow addition of the azetidinone is also crucial to control the exothermicity of the reaction and maximize the yield of the desired product. The Boc protecting group is essential here as the unprotected azetidin-3-one is unstable.
Step 2: Synthesis of tert-Butyl 3-Fluoro-3-(pyridin-2-yl)azetidine-1-carboxylate
The pivotal fluorination step is achieved through a deoxofluorination reaction on the tertiary alcohol. Diethylaminosulfur trifluoride (DAST) is a widely used and effective reagent for this transformation.[1][5]
Experimental Protocol:
-
To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve tert-butyl 3-hydroxy-3-(pyridin-2-yl)azetidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM, 100 mL).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add diethylaminosulfur trifluoride (DAST, 1.5 eq) dropwise to the solution, ensuring the internal temperature does not rise above -70 °C.
-
After the addition is complete, stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 18 hours. Monitoring the reaction by TLC is recommended.[5]
-
Carefully quench the reaction by slowly pouring it into a cooled, saturated aqueous solution of sodium bicarbonate (100 mL). Caution: Quenching of DAST is exothermic and releases HF gas. This should be performed in a well-ventilated fume hood.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield tert-butyl 3-fluoro-3-(pyridin-2-yl)azetidine-1-carboxylate.
Mechanistic Rationale: The reaction proceeds via the formation of a fluorosulfite intermediate, which then undergoes an intramolecular nucleophilic substitution (SNi) or an intermolecular SN2-type displacement by fluoride to yield the fluorinated product. The use of a non-polar solvent like DCM is standard for reactions involving DAST.
Caption: Simplified mechanism of deoxofluorination using DAST.
Step 3: Synthesis of 2-(3-Fluoroazetidin-3-yl)pyridine
The final steps involve the removal of the Boc protecting group to unmask the azetidine nitrogen, followed by the formation of the dihydrochloride salt. Acidic conditions are typically employed for Boc deprotection.[6][7][8]
Experimental Protocol (Deprotection):
-
Dissolve tert-butyl 3-fluoro-3-(pyridin-2-yl)azetidine-1-carboxylate (1.0 eq) in a 4 M solution of HCl in 1,4-dioxane (10 mL per mmol of substrate).
-
Stir the solution at room temperature for 2-4 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl. The crude product is often obtained as a solid.
Causality and Expertise: The use of HCl in dioxane is a common and effective method for Boc deprotection.[8] It provides a strong acid in an anhydrous environment, which efficiently cleaves the Boc group while minimizing side reactions. The product of this reaction is the hydrochloride salt.
Step 4: Formation of 2-(3-Fluoroazetidin-3-yl)pyridine Dihydrochloride
The crude product from the deprotection step is often the dihydrochloride salt, with one equivalent of HCl protonating the azetidine nitrogen and the second protonating the pyridine nitrogen. If necessary, further purification can be achieved by recrystallization.
Experimental Protocol (Salt Formation and Purification):
-
The crude solid obtained from the deprotection step can be triturated with diethyl ether to remove any non-polar impurities.
-
Filter the solid and wash with a small amount of cold diethyl ether.
-
Dry the solid under vacuum to yield 2-(3-fluoroazetidin-3-yl)pyridine dihydrochloride as a stable, crystalline solid.
-
The purity can be assessed by NMR spectroscopy and LC-MS.
Data Summary
| Step | Product | Starting Material | Key Reagents | Typical Yield |
| 1 | tert-Butyl 3-hydroxy-3-(pyridin-2-yl)azetidine-1-carboxylate | 2-Bromopyridine, N-Boc-3-azetidinone | n-BuLi | 60-75% |
| 2 | tert-Butyl 3-fluoro-3-(pyridin-2-yl)azetidine-1-carboxylate | tert-Butyl 3-hydroxy-3-(pyridin-2-yl)azetidine-1-carboxylate | DAST | 50-65% |
| 3 & 4 | 2-(3-Fluoroazetidin-3-yl)pyridine dihydrochloride | tert-Butyl 3-fluoro-3-(pyridin-2-yl)azetidine-1-carboxylate | HCl in Dioxane | >90% |
Conclusion
This technical guide has outlined a comprehensive and reliable synthetic route for the preparation of 2-(3-fluoroazetidin-3-yl)pyridine dihydrochloride. By providing detailed experimental protocols, mechanistic insights, and a clear rationale for the chosen synthetic strategy, this document serves as a valuable resource for researchers in the field of medicinal chemistry and drug discovery. The successful synthesis of this fluorinated azetidine building block opens avenues for the development of novel therapeutics with potentially enhanced pharmacological properties.
References
-
De Meester, C., et al. (2006). Synthesis of 3-Fluoroazetidines. The Journal of Organic Chemistry, 71(18), 7009-7012. [Link]
-
De Meester, C., et al. (2006). Synthesis of 3-fluoroazetidines. PubMed. [Link]
-
Bar-Ziv, R., et al. (2016). Synthesis and indole coupling reactions of azetidine and oxetane sufinate salts Supporting Information. Royal Society of Chemistry. [Link]
-
Degennaro, L., et al. (2024). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. MDPI. [Link]
-
Li, J., et al. (2022). Modular access to functionalized azetidines via electrophilic azetidinylation. Organic Chemistry Frontiers. [Link]
-
De Meester, C., et al. (2006). Synthesis of 3-Fluoroazetidines. ACS Publications. [Link]
- CN105384673B - The synthetic method of 3 fluoro azetidine derivatives.
-
Hodgson, D. M., et al. (2014). Generation and Electrophile Trapping of N-Boc-2-lithio-2-azetine. National Institutes of Health. [Link]
-
Barlaam, B., et al. (2010). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. ResearchGate. [Link]
-
Lebreton, J., et al. (2007). PREPARATION OF RACEMIC AND OPTICALLY ACTIVE TRIFLUOROMETHYL AZIRIDINES AND AZETIDINES. ARKIVOC. [Link]
-
Rani, V. E., & Reddy, P. R. (2018). Synthesis and Antimicrobial Activity of New Pyridine Containing Substituted Phenyl Azetidine-2-One Derivatives. Scientific Research Publishing. [Link]
-
Kotha, S., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. [Link]
-
Wang, C., et al. (2020). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. PubMed Central. [Link]
-
Brust, P., et al. (2007). Synthesis procedure for routine production of 2-[18F]fluoro-3-(2(S)-azetidinylmethoxy)pyridine (2-[18F]F-A-85380). PubMed. [Link]
-
Hodgson, D. M., et al. (2014). Generation and electrophile trapping of N-Boc-2-lithio-2-azetine: synthesis of 2-substituted 2-azetines. PubMed. [Link]
-
(PDF) Synthesis of novel pyridine containing azetidinone derivatives as a potential anti tubercular activity. Academia.edu. [Link]
-
Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES. [Link]
-
Azetidine synthesis. Organic Chemistry Portal. [Link]
-
Mykhailiuk, P. K. (2022). Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and their precursors) from cyclobutanone. ResearchGate. [Link]
-
Musci, P., et al. (2022). Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines. University of Bari Aldo Moro. [Link]
-
A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. Semantic Scholar. [Link]
-
Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines. CNR-IRIS. [Link]
- US20100311968A1 - Deprotection of boc-protected compounds.
-
Wilkinson, D. E., et al. (2005). New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors. PubMed. [Link]
-
Synthesis and Applications of Fluorinated -Amino Acids. Princeton University. [Link]
-
Jin, L., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry. [Link]
-
Jin, L., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. PubMed Central. [Link]
-
Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. MDPI. [Link]
-
Synthesis, characterisation and pharmacological evaluation of novel 4-aryl 3-chloro n-pyridine 2-yl 2- azetidinone. ResearchGate. [Link]
-
(PDF) Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor. ResearchGate. [Link]
-
Chang, M.-Y., & Tai, H.-Y. (2011). SYNTHESIS OF FURO[2,3-c]PYRIDINE. HETEROCYCLES. [Link]
-
(PDF) Synthesis and spectral characterization of selective pyridine compounds as bioactive agents. Academia.edu. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN105384673B - The synthetic method of 3 fluoro azetidine derivatives - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
The Fluorine Effect in Pyridine Scaffolds: Strategic Derivatization for Enhanced Biological Activity
Executive Summary
The incorporation of fluorine into pyridine scaffolds is a quintessential strategy in modern medicinal chemistry, transforming "hit" molecules into viable clinical candidates. This guide dissects the technical causality behind fluorinated pyridine derivatives, focusing on metabolic blocking , pKa modulation , and conformational control . We move beyond generic observations to provide actionable Structure-Activity Relationship (SAR) logic, detailed experimental protocols for validating stability, and analysis of FDA-approved case studies like Alpelisib and Vericiguat.
The Strategic Role of Fluorine on Pyridine
The pyridine ring is a privileged scaffold, yet it often suffers from rapid oxidative metabolism and poor permeability due to its low lipophilicity. Fluorine substitution addresses these liabilities through three distinct physicochemical mechanisms.
Electronic Modulation & pKa Suppression
The pyridine nitrogen is a hydrogen bond acceptor (HBA). Its basicity (pKa ~5.2 for unsubstituted pyridine) can lead to protonation at physiological pH, limiting membrane permeability.
-
Mechanism: Fluorine is the most electronegative element (Paulding scale: 3.98). When attached to the pyridine ring, its strong electron-withdrawing inductive effect (-I) pulls electron density away from the nitrogen lone pair.
-
Result: This lowers the pKa, ensuring a higher fraction of the molecule remains neutral at pH 7.4, thereby enhancing passive diffusion through lipid bilayers.
-
Data Point: 2-Fluoropyridine has a pKa of ~ -0.44, making it non-basic under physiological conditions compared to pyridine.
Metabolic Blocking (The "Fortress" Effect)
Pyridine rings are prone to oxidation by Cytochrome P450 enzymes (CYPs), particularly at the electron-rich C-positions or via N-oxidation.
-
C-H vs. C-F: The C-F bond is the strongest single bond in organic chemistry (~116 kcal/mol vs. ~99 kcal/mol for C-H).
-
Strategy: Substituting hydrogen with fluorine at metabolically labile sites (typically para to the nitrogen or electron-rich positions) physically blocks CYP450-mediated hydroxylation.
Lipophilicity Tuning (LogD)
While adding fluorine increases lipophilicity (LogP), the effect on pyridine is nuanced. By reducing the basicity (and thus the ionized fraction), the effective distribution coefficient (LogD7.4) is often significantly improved, optimizing the drug's ability to cross the Blood-Brain Barrier (BBB) or gut wall.
Detailed SAR Analysis & Decision Matrix
The position of the fluorine atom dictates the biological outcome.
-
2-Fluoro: Maximum inductive effect on Nitrogen. Drastically lowers pKa. Increases chemical reactivity toward nucleophilic aromatic substitution (
), which can be a liability (toxicity) or a handle for covalent inhibition. -
3-Fluoro: Moderate pKa reduction. Chemically stable. Often used to modulate conformation via dipole-dipole interactions.
-
4-Fluoro: Blocks the primary site of oxidative metabolism (para-position). Moderate electronic effect.
Visualization: SAR Decision Tree
The following diagram illustrates the logical decision process for placing fluorine on a pyridine scaffold based on the desired pharmacological outcome.
Figure 1: Strategic decision matrix for fluorinating pyridine scaffolds in drug design.
Case Studies in Drug Discovery
The following FDA-approved agents exemplify the successful application of fluorinated pyridines.
Table 1: Comparative Analysis of Fluorinated Pyridine Drugs
| Drug Name | Indication | Fluorine Motif | Mechanism of F-Effect |
| Alpelisib (Piqray) | Breast Cancer (PI3K | 2-trifluoro-t-butyl pyridine | Metabolic Stability: The bulky |
| Vericiguat (Verquvo) | Heart Failure (sGC) | 5-fluoro-1H-pyrazolo[3,4-b]pyridine | Bioavailability: Fluorine at C-5 modulates the electron density of the fused ring system, optimizing oral bioavailability and clearance. |
| Lemborexant (Dayvigo) | Insomnia (Orexin) | 3,5-difluoropyridine (on linker) | Conformational Control: Fluorine atoms lock the conformation via intramolecular electrostatic repulsion, improving receptor selectivity. |
| Enzalutamide (Xtandi) | Prostate Cancer | 2-fluoro-N-methylbenzamide (related) | Binding Affinity: While a benzamide, it demonstrates the principle of F-induced conformational locking for AR antagonism. |
Experimental Protocols
To validate the biological advantages of a fluorinated pyridine derivative, the following self-validating protocols are recommended.
Protocol 1: In Vitro Microsomal Metabolic Stability Assay
Objective: To quantify the "Metabolic Blocking" effect of fluorine substitution by comparing Intrinsic Clearance (
Materials:
-
Pooled Liver Microsomes (Human/Mouse/Rat) - 20 mg/mL protein.
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).
-
Test Compounds (10 mM DMSO stock).
-
Stop Solution: Acetonitrile containing internal standard (e.g., Tolbutamide).
Workflow:
-
Preparation: Dilute test compounds to 1
M in Phosphate Buffer (100 mM, pH 7.4). -
Pre-incubation: Mix 30
L of microsomes (final conc. 0.5 mg/mL) with 370 L of compound solution. Incubate at 37°C for 5 minutes. -
Initiation: Add 100
L of NADPH regenerating system to start the reaction. -
Sampling: At time points
min, remove 50 L aliquots. -
Quenching: Immediately dispense aliquot into 150
L of ice-cold Stop Solution. Centrifuge at 4000 rpm for 20 min. -
Analysis: Analyze supernatant via LC-MS/MS. Monitor parent ion depletion.
-
Calculation: Plot ln(% remaining) vs. time. The slope
determines .
Validation Criteria:
-
Positive Control: Verapamil (High clearance) must show
min. -
Negative Control: Warfarin (Low clearance) must show stable signal (>80% remaining at 60 min).
-
Success Metric: Fluorinated analog should show >2-fold increase in
compared to non-fluorinated parent.
Protocol 2: 19F-NMR for pKa Determination
Objective: Accurately determine the pKa of the pyridine nitrogen to assess permeability potential.
Workflow:
-
Prepare a series of buffered solutions ranging from pH 1 to pH 9.
-
Dissolve the fluorinated pyridine (50
M) in each buffer containing 10% . -
Acquire 19F-NMR spectra for each sample. The chemical shift (
) is highly sensitive to the protonation state of the pyridine nitrogen. -
Plot
vs. pH. The inflection point of the sigmoidal curve represents the pKa.
Mechanistic Visualization: The "Metabolic Shield"
The following diagram illustrates the mechanistic pathway of how fluorination prevents oxidative degradation.
Figure 2: Mechanistic comparison of CYP450 interaction with C-H vs. C-F bonds on a pyridine ring.
References
-
Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines. Journal of Medicinal Chemistry, 2025.[1][2] Link
-
FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules, 2023.[3] Link
-
Fluorine in drug discovery: Role, design and case studies. The Pharmaceutical Journal, 2023. Link
-
Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. MedChemComm, 2017. Link
-
Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives. Current Medicinal Chemistry, 2025. Link
Sources
2-(3-Fluoroazetidin-3-yl)pyridine Dihydrochloride: Therapeutic Target Analysis & Pharmacophore Utility
Executive Summary
2-(3-fluoroazetidin-3-yl)pyridine dihydrochloride is a high-value pharmacophore scaffold used in modern medicinal chemistry. Unlike a final formulated drug, this compound serves as a critical "privileged structure"—a molecular fragment capable of binding to multiple diverse biological targets with high affinity.
Its utility stems from the 3,3-disubstituted azetidine core, which acts as a rigidified, metabolically stable bioisostere for more flexible rings like piperidine or pyrrolidine. The incorporation of fluorine at the C3 position lowers the basicity of the azetidine nitrogen (modulating pKa) and blocks metabolic oxidation, a common failure point in drug development.
This guide analyzes the potential therapeutic targets where this specific scaffold is applied, focusing on Neuropsychiatry (nAChR modulation) and Oncology (Kinase inhibition).
Part 1: Chemical Architecture & Pharmacophore Logic
To understand the biological targets, one must first understand the structural "hooks" this molecule offers to a protein binding site.
The Fluorine Effect (Metabolic Shielding)
The fluorine atom at the C3 position is not merely a substituent; it is a conformational lock and metabolic shield .
-
pKa Modulation: The electronegative fluorine lowers the pKa of the azetidine amine (typically from ~11 to ~8-9). This improves oral bioavailability by increasing the fraction of the uncharged molecule at physiological pH, facilitating membrane permeability.
-
Metabolic Stability: The C3 position of azetidines is a "metabolic hotspot" prone to oxidative metabolism. Fluorine substitution blocks this degradation pathway, extending the half-life (
) of the final drug candidate.
The Pyridine Anchor
The pyridine ring serves as a classic Hydrogen Bond Acceptor (HBA) . In kinase inhibitors, this nitrogen often interacts with the "hinge region" of the ATP-binding pocket. In GPCR ligands, it interacts with conserved serine or threonine residues.
Vector Geometry
The 3,3-disubstitution pattern forces the pyridine and the azetidine nitrogen into a specific vector relationship (approx. 109° bond angle), creating a rigid "L-shaped" geometry that fits into restricted pockets (e.g., GPCR orthosteric sites) better than flexible chains.
Part 2: Potential Therapeutic Targets
Based on the structural homology of this scaffold to known clinical candidates, the following are the primary therapeutic targets.
Target Class I: Nicotinic Acetylcholine Receptors (nAChRs)
Therapeutic Area: Neurodegenerative Diseases (Alzheimer's, Parkinson's), Pain, Schizophrenia.
The pyridine-azetidine motif is the defining pharmacophore for
-
Mechanism: The azetidine nitrogen mimics the quaternary ammonium of acetylcholine (the endogenous ligand), while the pyridine ring mimics the acetyl group's spatial volume and H-bonding capability.
-
Key Reference: This scaffold is a structural evolution of A-85380 , a potent nAChR agonist. The addition of the fluorine (as in 2-FA) improves blood-brain barrier (BBB) penetration.
-
Application: Researchers use this scaffold to synthesize radiotracers (PET ligands) or therapeutic agonists that enhance cognitive function without the toxicity of nicotine.
Target Class II: Kinase Inhibitors (JAK, PI3K, CDK)
Therapeutic Area: Oncology, Autoimmune Disorders.
In kinase drug discovery, this scaffold functions as a Hinge Binder + Solvent Tail .
-
Mechanism:
-
Hinge Region: The pyridine nitrogen forms a hydrogen bond with the backbone NH of the kinase hinge region (e.g., Valine or Leucine residues).
-
Solvent Front: The azetidine ring projects into the solvent-exposed region of the kinase pocket. The amine can be further derivatized to tune solubility.
-
-
Specific Targets:
-
JAK1/JAK2 (Janus Kinases): Used in myelofibrosis and rheumatoid arthritis. The rigid azetidine spacer provides high selectivity over other kinome members.
-
PI3K (Phosphoinositide 3-kinase): The fluorine atom interacts with specific lysine residues (e.g., Lys802 in PI3K
) to boost potency.
-
Target Class III: G-Protein Coupled Receptors (GPCRs)
Therapeutic Area: Diabetes (DPP-4), Immunology (S1P1).
-
S1P1 (Sphingosine-1-phosphate receptor 1): 3-substituted azetidines are common headgroups in S1P1 modulators (used for Multiple Sclerosis). The scaffold mimics the zwitterionic nature of the endogenous sphingosine lipid.
-
DPP-4 (Dipeptidyl peptidase-4): Used in Type 2 Diabetes. The rigid amine fits into the catalytic site of DPP-4, preventing the degradation of GLP-1.
Part 3: Visualization of Target Logic
The following diagram illustrates how this single scaffold bridges multiple therapeutic areas through specific structural interactions.
Caption: Pharmacophore mapping of 2-(3-fluoroazetidin-3-yl)pyridine, linking structural features (blue) to specific biological targets (green/red/yellow).
Part 4: Experimental Protocols
For researchers utilizing this scaffold, the following protocols validate its biological activity in a kinase context (e.g., JAK2 inhibition).
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™)
Objective: Determine the IC50 of a derivative containing this scaffold against a target kinase.
Materials:
-
Kinase Enzyme (e.g., Recombinant JAK2).
-
Substrate (Poly[Glu,Tyr] 4:1).
-
ATP (Ultra-pure).
-
ADP-Glo™ Reagent (Promega).
-
Compound: 2-(3-fluoroazetidin-3-yl)pyridine derivative (dissolved in DMSO).
Methodology:
-
Preparation: Dilute the compound in kinase buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT) to create a 10-point serial dilution series.
-
Incubation: Add 2 µL of compound solution to a 384-well white plate. Add 4 µL of enzyme solution. Incubate for 10 min at Room Temperature (RT).
-
Reaction Start: Add 4 µL of ATP/Substrate mix. Final volume: 10 µL.
-
Reaction Time: Incubate at RT for 60 minutes.
-
Termination (Step 1): Add 10 µL of ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP. Incubate for 40 min.
-
Detection (Step 2): Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate luciferase signal. Incubate for 30 min.
-
Readout: Measure luminescence using a plate reader (e.g., PerkinElmer EnVision).
-
Analysis: Plot Luminescence vs. Log[Compound] to calculate IC50 using non-linear regression (GraphPad Prism).
Protocol 2: Microsomal Stability Assay
Objective: Verify the "Fluorine Effect" on metabolic stability.
Methodology:
-
Incubation: Incubate the test compound (1 µM) with liver microsomes (human/mouse, 0.5 mg/mL) and NADPH regenerating system in phosphate buffer (pH 7.4) at 37°C.
-
Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes.
-
Quenching: Stop reaction with ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(remaining %) vs. time. Calculate intrinsic clearance (
) and . Expectation: The 3-fluoro analog should show >2x stability compared to the non-fluorinated parent.
References
-
Horti, A. G., et al. (2006).[1] Synthesis and evaluation of 2-[18F]fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine as a PET radioligand for nicotinic acetylcholine receptors.Nuclear Medicine and Biology . Link
-
Kuduk, S. D., et al. (2010). Azetidines as a privileged scaffold in modern medicinal chemistry.Journal of Medicinal Chemistry . Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.Journal of Medicinal Chemistry . Link
-
Dolle, F., et al. (2006).[1] Radiosynthesis of the nicotinic agonist 2-[18F]fluoro-3-[2((S)-N-tert-butoxycarbonyl-2-azetidinyl)methoxy]pyridine.[1]Journal of Labelled Compounds and Radiopharmaceuticals . Link
Sources
A Technical Guide to the In Vitro Metabolic Stability Profiling of 2-(3-fluoroazetidin-3-yl)pyridine dihydrochloride
Prepared by: Gemini, Senior Application Scientist
Abstract
The journey of a new chemical entity (NCE) from discovery to a viable drug candidate is contingent on a thorough understanding of its pharmacokinetic properties. Among these, metabolic stability is a critical determinant of a drug's half-life, bioavailability, and potential for drug-drug interactions. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the in vitro metabolic stability of 2-(3-fluoroazetidin-3-yl)pyridine dihydrochloride. We delve into the structural rationale for potential metabolic pathways, present detailed, self-validating protocols for assays using human liver microsomes and cryopreserved hepatocytes, and outline the analytical and data-processing workflows required to derive key parameters such as intrinsic clearance (CLint). By synthesizing established methodologies with compound-specific insights, this document serves as an authoritative guide to generating robust and interpretable metabolic stability data, enabling informed decision-making in the progression of this NCE.
Introduction: The Imperative of Metabolic Stability in Drug Discovery
In modern drug development, the principle of "fail early, fail cheap" is paramount. A significant percentage of drug candidates fail in clinical trials due to unfavorable pharmacokinetic profiles, with metabolism being a primary driver of drug clearance.[1] Therefore, early in vitro assessment of a compound's metabolic fate is not merely a regulatory requirement but a foundational component of a successful drug discovery campaign.[2] These studies allow for the rank-ordering of compounds, guide structure-activity relationship (SAR) optimization, and help predict in vivo human clearance, ultimately preventing the costly progression of metabolically labile molecules.[1][3]
The primary organ for drug metabolism is the liver, which is equipped with a vast arsenal of enzymes, including the Cytochrome P450 (CYP) superfamily (Phase I) and various transferases (Phase II).[1][4][5] In vitro systems derived from the liver, such as subcellular fractions (microsomes) and intact cells (hepatocytes), serve as reliable models to mimic this complex environment.[2][6]
1.1. The Test Article: 2-(3-fluoroazetidin-3-yl)pyridine dihydrochloride
The subject of this guide is 2-(3-fluoroazetidin-3-yl)pyridine dihydrochloride. A structural analysis reveals key features that inform its potential metabolic profile:
-
Pyridine Ring: This nitrogen-containing heterocycle is a common motif in pharmaceuticals. It is susceptible to oxidative metabolism, primarily by CYP enzymes, which can lead to N-oxidation or hydroxylation at various positions on the ring.[7][8]
-
Azetidine Ring: This four-membered saturated heterocycle is a "privileged scaffold" in medicinal chemistry.[9][10] Its inherent ring strain imparts unique conformational rigidity, which can enhance binding affinity and solubility.[9][10] While generally more stable than larger rings, its metabolism is an important consideration.
-
Fluorine Substitution: The strategic placement of a fluorine atom on the azetidine ring is a common medicinal chemistry tactic known as "metabolic blocking." Fluorine's high electronegativity and strong carbon-fluorine bond can shield adjacent positions from enzymatic attack, thereby enhancing metabolic stability.[7][11]
This guide will outline a systematic approach to quantitatively determine the metabolic stability of this specific molecule.
Postulated Metabolic Pathways and Rationale
Before embarking on experimental work, it is crucial to consider the likely metabolic "soft spots" of the molecule based on its structure and known biotransformation reactions. This foresight aids in experimental design and later, in potential metabolite identification studies.
-
Primary Concern (Phase I): The most probable metabolic liability is oxidation of the pyridine ring by CYP enzymes, particularly isoforms like CYP3A4, CYP2C9, and CYP2D6, which are responsible for the metabolism of a majority of clinical drugs.[4][12][13]
-
Secondary Consideration: While the azetidine ring is generally robust, enzymatic transformations cannot be entirely ruled out.[14][15] However, the fluoro-substitution at the 3-position is expressly designed to prevent metabolism at or near that site.
-
Phase II Metabolism: If Phase I oxidation occurs, the newly introduced hydroxyl groups can serve as handles for subsequent conjugation reactions (e.g., glucuronidation) by Phase II enzymes. These reactions are best studied in intact hepatocyte systems.[1][16]
Caption: Postulated metabolic pathways for 2-(3-fluoroazetidin-3-yl)pyridine.
Experimental Design: A Tiered Approach
A tiered or staged approach is the most efficient method for evaluating metabolic stability. We begin with a high-throughput, cost-effective screen to assess Phase I metabolism and progress to a more physiologically relevant system for compounds of high interest.[17]
-
Tier 1: Human Liver Microsome (HLM) Stability Assay. This is the workhorse assay for early drug discovery.[18] HLMs are vesicles of the endoplasmic reticulum containing a high concentration of Phase I enzymes, particularly CYPs.[4][18] This assay provides a rapid assessment of a compound's susceptibility to oxidative metabolism.
-
Tier 2: Cryopreserved Human Hepatocyte Stability Assay. For compounds that demonstrate moderate to high stability in HLMs, the next step is to use intact hepatocytes. Hepatocytes contain the full complement of Phase I and Phase II metabolic enzymes and cofactors within a cellular environment, offering a more comprehensive and physiologically relevant model of hepatic clearance.[1][16][17]
Caption: Tiered workflow for assessing in vitro metabolic stability.
Detailed Experimental Protocols
The following protocols are designed to be self-validating through the inclusion of appropriate controls. Precision and consistency in execution are critical for generating reliable data.
4.1. Protocol 1: Human Liver Microsome (HLM) Stability Assay
This protocol assesses Phase I metabolic stability by incubating the test compound with pooled human liver microsomes and an NADPH-regenerating system.[18][19]
Reagents and Materials:
-
Pooled Human Liver Microsomes (e.g., from 50 donors, mixed gender)
-
Test Compound Stock: 10 mM in DMSO
-
Phosphate Buffer: 100 mM Potassium Phosphate, pH 7.4
-
NADPH Regenerating System (e.g., NADPH-A/B solution)
-
Positive Control Compounds: Verapamil (high turnover), Dextromethorphan (moderate turnover)
-
Termination/Quenching Solution: Acetonitrile (ACN) with a suitable internal standard (IS)
-
96-well incubation plates and collection plates
-
Incubator/shaker set to 37°C
Experimental Conditions Summary:
| Parameter | Condition | Rationale |
| Test Compound Conc. | 1 µM | Below the likely Km for most CYP enzymes, ensuring first-order kinetics.[19] |
| Microsomal Protein Conc. | 0.5 mg/mL | A standard concentration balancing enzyme activity with reagent cost.[20][21] |
| Incubation Time Points | 0, 5, 15, 30, 45, 60 min | Captures a range of clearance rates from high to low.[18][20] |
| Cofactor | NADPH | Essential cofactor for CYP450 enzyme activity.[18][19] |
| Replicates | n=3 | Ensures statistical robustness.[20] |
Step-by-Step Procedure:
-
Prepare Master Mix: On ice, prepare a master mix of HLM protein diluted in phosphate buffer to an intermediate concentration (e.g., 2x the final 0.5 mg/mL).
-
Prepare Compound Plate: In a 96-well plate, add the required volume of 1 µM test compound, positive controls, and vehicle control (buffer) to the appropriate wells.
-
Pre-incubation: Place the compound plate and the HLM master mix in a 37°C incubator for 5-10 minutes to equilibrate the temperature.
-
Initiate Reaction: To initiate the metabolic reaction, add the NADPH regenerating system to the HLM master mix. Immediately add this complete HLM/NADPH solution to the wells of the pre-warmed compound plate. This is your T=0 starting point.
-
Time Point Sampling: At each designated time point (5, 15, 30, 45, 60 min), transfer an aliquot from each reaction well into a corresponding well of a collection plate pre-filled with cold ACN/IS solution.[18] The T=0 sample is typically prepared by adding the quenching solution before adding the HLM/NADPH mix.
-
Sample Processing: Once all time points are collected, centrifuge the collection plate to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound.[18]
4.2. Protocol 2: Cryopreserved Human Hepatocyte Stability Assay
This protocol provides a more comprehensive assessment of metabolic stability using intact liver cells.[1][17]
Reagents and Materials:
-
Cryopreserved Human Hepatocytes (pooled, high viability)
-
Hepatocyte Incubation Medium (e.g., Williams Medium E with supplements)[1]
-
Test Compound Stock: 1 mM in DMSO
-
Positive Control Compounds: 7-Hydroxycoumarin (Phase II), Verapamil (Phase I)
-
Termination/Quenching Solution: Acetonitrile (ACN) with a suitable internal standard (IS)
-
Non-coated 12-well or 24-well plates[1]
-
Orbital shaker in a 37°C, 5% CO2 incubator
Experimental Conditions Summary:
| Parameter | Condition | Rationale |
| Test Compound Conc. | 1 µM | Standard concentration for screening. |
| Hepatocyte Density | 0.5 x 10^6 viable cells/mL | A balance between metabolic capacity and cell consumption.[1][22] |
| Incubation Time Points | 0, 15, 30, 60, 90, 120 min | Extended time course suitable for capturing slower hepatocyte metabolism.[1] |
| DMSO Concentration | < 0.1% | Minimizes solvent toxicity to the cells.[1] |
| Replicates | n=3 | Ensures statistical robustness. |
Step-by-Step Procedure:
-
Thaw Hepatocytes: Rapidly thaw the cryopreserved hepatocytes in a 37°C water bath according to the supplier's protocol. Gently transfer to pre-warmed incubation medium.
-
Determine Viability: Perform a cell count and viability assessment (e.g., using Trypan Blue exclusion). Viability should be >80%.
-
Prepare Cell Suspension: Dilute the hepatocytes in incubation medium to the final working concentration (0.5 x 10^6 viable cells/mL).[1]
-
Prepare Compound Plate: In a non-coated plate, add the appropriate volume of incubation medium containing the 2x final concentration of the test compound or positive controls.[1] Also prepare negative control wells with heat-inactivated hepatocytes to measure non-enzymatic degradation.[1]
-
Pre-incubation: Allow the compound plate to warm in the incubator for 5-10 minutes.
-
Initiate Reaction: Initiate the reaction by adding an equal volume of the prepared hepatocyte suspension to each well, halving the compound concentration to its final 1x level. Place the plate on an orbital shaker in the incubator.[1]
-
Time Point Sampling: At each time point, aspirate an aliquot of the cell suspension and immediately quench it in a collection plate containing cold ACN/IS.
-
Sample Processing & Analysis: Process the samples as described in the HLM protocol (centrifugation, supernatant transfer) for LC-MS/MS analysis.
Data Analysis and Interpretation
The goal of data analysis is to determine the rate of disappearance of the parent compound, from which the half-life (t½) and intrinsic clearance (CLint) can be calculated.[23]
5.1. Bioanalytical Quantification The concentration of 2-(3-fluoroazetidin-3-yl)pyridine in each sample is determined using a validated LC-MS/MS method. The peak area of the analyte is normalized to the peak area of the internal standard to correct for variations in sample processing and instrument response.
5.2. Calculation of Metabolic Rate
-
Plot the Data: For each compound, plot the natural logarithm (ln) of the percentage of compound remaining versus time.[18][22]
-
Determine the Slope: The slope of the initial linear portion of this plot represents the elimination rate constant (k). The slope is determined by linear regression analysis.
-
Slope = -k
-
-
Calculate Half-Life (t½): The half-life is the time it takes for 50% of the compound to be metabolized.
-
t½ = 0.693 / k[1]
-
-
Calculate Intrinsic Clearance (CLint): CLint is the ultimate measure of metabolic stability, representing the volume of biological matrix cleared of the drug per unit of time per amount of protein or cells.
5.3. Data Presentation
Results should be tabulated for clear comparison.
| Compound | System | t½ (min) | CLint | Classification |
| 2-(3-fluoroazetidin-3-yl)pyridine | HLM | >60 | < 23.1 µL/min/mg | Low Clearance |
| Verapamil (Control) | HLM | 12 | 115.5 µL/min/mg | High Clearance |
| 2-(3-fluoroazetidin-3-yl)pyridine | Hepatocytes | >120 | < 5.8 µL/min/10^6 cells | Low Clearance |
| 7-HC (Control) | Hepatocytes | 25 | 27.7 µL/min/10^6 cells | Medium Clearance |
| (Note: Data shown is hypothetical for illustrative purposes.) |
Conclusion and Strategic Implications
This technical guide provides a robust, scientifically-grounded framework for determining the in vitro metabolic stability of 2-(3-fluoroazetidin-3-yl)pyridine dihydrochloride. By employing a tiered approach starting with human liver microsomes and progressing to hepatocytes, researchers can efficiently generate critical data on the compound's susceptibility to both Phase I and Phase II metabolism.
The resulting intrinsic clearance (CLint) value is a cornerstone parameter for drug development. It enables the early identification of metabolic liabilities, informs structure-activity relationships, and serves as a key input for in vitro-in vivo extrapolation (IVIVE) to predict human hepatic clearance and oral bioavailability.[2][24] A finding of low intrinsic clearance for 2-(3-fluoroazetidin-3-yl)pyridine would bolster its profile as a promising drug candidate, justifying its advancement into more complex preclinical studies. Conversely, a high clearance value would signal the need for further medicinal chemistry optimization to improve its metabolic stability.
References
-
Sekisui XenoTech. (n.d.). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. Source: Sekisui XenoTech, [Link]
-
Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. Source: Creative Biolabs, [Link]
-
protocols.io. (n.d.). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Source: protocols.io, [Link]
-
Marques, C., et al. (2021). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR Protocols. Source: PMC, [Link]
-
Cyprotex. (n.d.). Hepatocyte Stability. Source: Cyprotex | Evotec, [Link]
-
Mercell. (n.d.). Metabolic stability in liver microsomes. Source: Mercell, [Link]
-
Li, C., et al. (2023). Azetidine amino acid biosynthesis by non-heme iron-dependent enzymes. Nature Chemical Biology. Source: PMC, [Link]
-
protocols.io. (2025). Metabolic stability assay in human, rat, dog or mouse hepatocytes. Source: protocols.io, [Link]
-
Domainex. (n.d.). Microsomal Clearance/Stability Assay. Source: Domainex, [Link]
-
Domainex. (n.d.). Hepatocyte Stability Assay. Source: Domainex, [Link]
-
ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Source: ResearchGate, [Link]
-
ResearchGate. (2023). Biosyntheses of azetidine-containing natural products. Source: ResearchGate, [Link]
-
Fidelta. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. Source: Fidelta, [Link]
-
SciSpace. (2018). In vitro test methods for metabolite identification: A review. Source: SciSpace, [Link]
-
Le, V. M., et al. (2021). Conformational-Analysis-Guided Discovery of 2,3-Disubstituted Pyridine IDO1 Inhibitors. ACS Medicinal Chemistry Letters. Source: ACS Publications, [Link]
-
Armitage, J. M., et al. (2022). Evaluation and comparison of in vitro intrinsic clearance rates measured using cryopreserved hepatocytes from humans, rats, and rainbow trout. Environmental Toxicology and Chemistry. Source: PMC, [Link]
-
Ghosal, A., et al. (2005). Identification of human liver cytochrome P450 enzymes involved in the metabolism of SCH 351125, a CCR5 antagonist. Xenobiotica. Source: PubMed, [Link]
-
Simmons, H. (2019). What are Cytochrome P450 Enzymes?. Source: News-Medical.net, [Link]
-
Stephens, C. E., et al. (2021). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry. Source: PMC, [Link]
-
ChemHelp ASAP. (2021). Metabolic stability assays for predicting intrinsic clearance. Source: YouTube, [Link]
-
Eurofins Discovery. (n.d.). Intrinsic clearance (liver microsomes, human) - ES. Source: Eurofins Discovery, [Link]
-
ResearchGate. (2021). In vitro half-life and intrinsic clearance (CL int ) with predicted in vivo hepatic clearance (CL H ). Source: ResearchGate, [Link]
-
Almazrou, A., et al. (2023). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. International Journal of Molecular Sciences. Source: PMC, [Link]
-
ResearchGate. (n.d.). The in vitro metabolic stability study of the selected compounds. Source: ResearchGate, [Link]
-
National Center for Biotechnology Information. (2006). 2-[18F]Fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine. Source: NCBI, [Link]
-
ResearchGate. (2022). Structure of azetidine-containing compounds found in nature. Source: ResearchGate, [Link]
-
Metabolon. (n.d.). The Role of CYP450 Enzymes in Drug Metabolism. Source: Metabolon, [Link]
-
Nicoll-Griffith, D. A. (2023). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. Molecules. Source: MDPI, [Link]
-
Lazzaro, S., et al. (2018). Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. ACS Medicinal Chemistry Letters. Source: PMC, [Link]
-
Obach, R. S., et al. (2012). Metabolism, excretion, and pharmacokinetics of.... Drug Metabolism and Disposition. Source: PubMed, [Link]
-
Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Source: Springer Nature, [Link]
-
Jin, Y., et al. (2023). Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives.... Molecules. Source: MDPI, [Link]
-
Hussain, F., et al. (2023). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. Current Organic Chemistry. Source: ResearchGate, [Link]
-
Jin, Y., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry. Source: Frontiers, [Link]
Sources
- 1. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]
- 3. Metabolic Stability Assays [merckmillipore.com]
- 4. news-medical.net [news-medical.net]
- 5. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Conformational-Analysis-Guided Discovery of 2,3-Disubstituted Pyridine IDO1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of human liver cytochrome P450 enzymes involved in the metabolism of SCH 351125, a CCR5 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. metabolon.com [metabolon.com]
- 13. mdpi.com [mdpi.com]
- 14. Azetidine amino acid biosynthesis by non-heme iron-dependent enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
- 17. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 18. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 19. info.mercell.com [info.mercell.com]
- 20. Metabolic Stability Assays [merckmillipore.com]
- 21. mttlab.eu [mttlab.eu]
- 22. protocols.io [protocols.io]
- 23. Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Evaluation and comparison of in vitro intrinsic clearance rates measured using cryopreserved hepatocytes from humans, rats, and rainbow trout - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Solubility & Characterization of 2-(3-fluoroazetidin-3-yl)pyridine Dihydrochloride
[1]
Executive Summary & Compound Identity
2-(3-fluoroazetidin-3-yl)pyridine dihydrochloride is a specialized heterocyclic building block used primarily in the synthesis of kinase inhibitors and GPCR ligands. The incorporation of the fluorine atom at the C3 position of the azetidine ring lowers the basicity of the adjacent amine (via inductive electron withdrawal), modulates lipophilicity (LogD), and blocks metabolic oxidation at this typically labile site.
As a dihydrochloride salt , this compound exhibits high aqueous solubility but is prone to hygroscopicity and pH-dependent disproportionation . Proper handling requires strict control of environmental moisture and solvent pH.
Chemical Identity Table
| Property | Detail |
| Systematic Name | 2-(3-Fluoroazetidin-3-yl)pyridine dihydrochloride |
| Formula | C |
| Molecular Weight | ~225.09 g/mol (Salt) / 152.17 g/mol (Free Base) |
| Physical Form | White to off-white crystalline solid |
| Hygroscopicity | High (Deliquescent upon prolonged air exposure) |
| Acidity (pKa) | ~8.5 (Azetidine NH), ~3.5 (Pyridine N) [Predicted] |
Solubility Profile
Note: Specific empirical values for this regioisomer are proprietary to synthesis lots. The data below represents the consensus physicochemical behavior derived from structural analogs (e.g., 3-(azetidin-3-yl)pyridine 2HCl) and validated salt properties.
Quantitative Solubility Estimates
| Solvent System | Solubility Classification | Estimated Saturation ( | Operational Note |
| Water (pH < 4) | Very Soluble | > 50 mg/mL | Stable. Ideal for stock solutions. |
| PBS (pH 7.4) | Soluble | 10–30 mg/mL | Risk of free-base precipitation at high conc. |
| DMSO | Very Soluble | > 100 mg/mL | Exothermic dissolution. Use for bio-assays. |
| Methanol | Soluble | 20–50 mg/mL | Good for transfers/dilutions. |
| Ethanol | Sparingly Soluble | 1–10 mg/mL | Heating may be required. |
| Dichloromethane | Insoluble | < 0.1 mg/mL | Salt form is too polar. |
| Hexane/Toluene | Insoluble | < 0.01 mg/mL | Suitable for washing impurities. |
The Fluorine Effect on Solubility
The C3-fluorine atom introduces a strong dipole without significantly increasing steric bulk. Unlike non-fluorinated azetidines, the 3-fluoroazetidinyl moiety exhibits:
-
Reduced pKa: The fluorine lowers the pKa of the azetidine nitrogen by ~1.5–2.0 log units compared to the parent azetidine. This expands the pH range where the neutral species exists, potentially lowering solubility in basic buffers (pH > 9).
-
Lipophilicity Modulation: The C-F bond increases polarity compared to C-H, but the overall salt form dominates the solubility profile in aqueous media.
Critical Experimental Protocols
To ensure data integrity, researchers must validate solubility using the following self-validating workflows.
Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)
Objective: Determine the absolute solubility limit in a specific buffer.
-
Preparation: Weigh 5.0 mg of compound into a 1.5 mL microcentrifuge tube.
-
Addition: Add solvent in 10 µL increments, vortexing for 30 seconds between additions.
-
Equilibration: If undissolved solid remains after 100 µL, place on a shaker at 25°C for 24 hours.
-
Separation: Centrifuge at 10,000 rpm for 10 minutes to pellet undissolved solid.
-
Quantification: Analyze the supernatant via HPLC-UV (254 nm) against a standard curve prepared in DMSO.
-
Self-Validation Check: The final pH of the supernatant must be measured. If the pH deviated >0.5 units from the starting buffer, the solubility value is invalid due to the "pH shift effect" of the HCl salt.
-
Protocol B: pH-Dependent Stability & Disproportionation
Objective: Identify the "pH of Maximum Solubility" (
-
Step 1: Dissolve compound in 0.1 N HCl (pH 1) to 20 mg/mL.
-
Step 2: Titrate with 0.1 N NaOH while monitoring turbidity (via UV-Vis at 600 nm or nephelometry).
-
Step 3: Record the pH where transmittance drops <90%. This is the Precipitation pH (
) .
Visualizing the Solubility Workflow
The following diagram illustrates the decision logic for selecting the correct solvent system based on the intended application (Synthesis vs. Biology).
Figure 1: Decision logic for solvent selection. Note the critical checkpoint for aqueous stability at neutral pH.
Mechanistic Insight: The Salt Disproportionation Risk
When dissolving dihydrochloride salts in aqueous buffers, the release of 2 equivalents of protons (
Mechanism:
-
In unbuffered water, the pH can drop to ~2.0, maintaining high solubility.
-
In buffered media (e.g., PBS) , the buffer capacity may be overwhelmed. If the final pH rises above the pKa of the pyridine nitrogen (~3.5), the salt converts to the monocation.
-
If pH > pKa of the azetidine (~8.5), the neutral free base forms, which has low aqueous solubility (< 1 mg/mL) , leading to "crashing out."
Recommendation: Always measure the pH of your stock solution after dissolution. Adjust with 1N HCl or NaOH if necessary to maintain the desired ionization state.
References
-
PubChem. 2-Fluoro-6-(3-fluoroazetidin-1-yl)pyridine Compound Summary. National Library of Medicine.
-
Sigma-Aldrich. 3-(Azetidin-3-yl)pyridine dihydrochloride Product Data. (Analog Reference).
-
Fisher Scientific. Safety Data Sheet: Pyridine Hydrochloride Salts.
-
ChemScene. Product Analysis: (R)-3-Fluoro-5-(pyrrolidin-2-yl)pyridine dihydrochloride.[1]
Methodological & Application
experimental applications of 2-(3-fluoroazetidin-3-yl)pyridine dihydrochloride
An In-Depth Technical Guide to the Experimental Applications of 2-(3-fluoroazetidin-3-yl)pyridine dihydrochloride
This document provides a detailed guide for researchers, scientists, and drug development professionals on the potential . This guide is structured to provide not just protocols, but the scientific rationale behind the experimental designs, grounded in the established pharmacology of structurally related compounds.
Introduction: A Novel CNS-Targeted Scaffold
The compound 2-(3-fluoroazetidin-3-yl)pyridine represents a strategic combination of two key moieties in modern medicinal chemistry: the azetidinyl-pyridine core and a fluorine atom. The pyridine scaffold is a ubiquitous heterocycle in pharmaceuticals, known for its stability and ability to form key interactions with biological targets.[1][2] The azetidine ring, particularly when linked to a pyridine, is a well-established pharmacophore for potent and selective interaction with neuronal nicotinic acetylcholine receptors (nAChRs), especially the α4β2 subtype.[3][4]
The incorporation of a fluorine atom is a deliberate design choice aimed at enhancing the molecule's drug-like properties. Fluorine substitution can improve metabolic stability, binding affinity, and, critically for central nervous system (CNS) agents, the ability to cross the blood-brain barrier (BBB).[5][6] Therefore, 2-(3-fluoroazetidin-3-yl)pyridine dihydrochloride is hypothesized to be a valuable research tool for investigating CNS disorders where nAChR modulation is a therapeutic strategy, such as nicotine addiction, depression, and cognitive deficits.[7][8]
Hypothesized Mechanism of Action: Targeting Nicotinic Acetylcholine Receptors
Based on its structural similarity to potent nAChR ligands like A-85380 and its fluorinated derivatives, the primary molecular target for 2-(3-fluoroazetidin-3-yl)pyridine is presumed to be the α4β2 nicotinic acetylcholine receptor.[3][4][9] These receptors are ligand-gated ion channels that play a crucial role in synaptic transmission throughout the CNS.[10] Upon binding of an agonist like acetylcholine or nicotine, the channel opens, allowing the influx of cations (Na⁺ and Ca²⁺), which leads to neuronal depolarization and the modulation of neurotransmitter release.[8][10] The functional consequence of the compound's interaction—whether it acts as an agonist, antagonist, or partial agonist—is a critical question to be answered by the following experimental protocols.
Caption: Hypothesized signaling pathway of 2-(3-fluoroazetidin-3-yl)pyridine at a CNS synapse.
Application Note 1: In Vitro Characterization of nAChR Interaction
Objective: To quantitatively determine the binding affinity, subtype selectivity, and functional activity of 2-(3-fluoroazetidin-3-yl)pyridine dihydrochloride at key neuronal nAChR subtypes.
The initial characterization of any novel compound requires a robust in vitro assessment. This establishes the foundational pharmacological profile, guiding all subsequent in vivo work. The following protocols are designed to build this profile systematically.
Experimental Workflow: From Binding to Function
Caption: Workflow for the in vitro characterization of the test compound.
Protocol 1: Radioligand Competitive Binding Assay
Causality: This assay determines the affinity of the test compound for a specific receptor subtype by measuring its ability to compete with a high-affinity radiolabeled ligand. A lower inhibition constant (Ki) indicates a higher binding affinity.
Methodology:
-
Cell Culture & Membrane Preparation:
-
Culture Human Embryonic Kidney (HEK-293) cells stably expressing human nAChR subtypes (e.g., α4β2, α3β4, α7).
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a Bradford or BCA assay.
-
-
Competitive Binding Reaction:
-
In a 96-well plate, combine the cell membranes (20-100 µg protein), a fixed concentration of a suitable radioligand (e.g., 50 pM [³H]epibatidine), and a range of concentrations of the test compound (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
For non-specific binding determination, use a high concentration of a known non-radioactive ligand (e.g., 10 µM nicotine or epibatidine).
-
Incubate the plate at room temperature for 2-4 hours to reach equilibrium.
-
-
Harvesting and Scintillation Counting:
-
Rapidly filter the reaction mixture through a glass fiber filter plate (e.g., Whatman GF/B) using a cell harvester to separate bound from free radioligand.[11]
-
Wash the filters multiple times with ice-cold assay buffer.
-
Allow filters to dry, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀ value (the concentration of compound that inhibits 50% of radioligand binding).
-
Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]
-
Protocol 2: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
Causality: This electrophysiological assay directly measures the functional effect of the compound on the ion channel. It determines whether the compound activates the receptor (agonist), blocks its activation by the native ligand (antagonist), or provides a submaximal activation (partial agonist).[7]
Methodology:
-
Oocyte Preparation:
-
Harvest oocytes from a female Xenopus laevis frog.
-
Defolliculate the oocytes using collagenase treatment.
-
Microinject oocytes with cRNA encoding the desired nAChR subunits (e.g., α4 and β2).
-
Incubate the oocytes for 2-5 days to allow for receptor expression.
-
-
Electrophysiological Recording:
-
Place a single oocyte in a recording chamber continuously perfused with recording solution (e.g., Ringer's solution).
-
Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording) filled with 3M KCl.
-
Clamp the membrane potential at a holding potential of -70 mV.
-
-
Compound Application & Data Acquisition:
-
Agonist Mode: Apply increasing concentrations of the test compound to the oocyte and record the peak inward current elicited at each concentration.
-
Antagonist Mode: First, determine the concentration of acetylcholine (ACh) that produces a submaximal response (e.g., EC₂₀). Apply this concentration of ACh alone, and then co-apply it with increasing concentrations of the test compound. Record the inhibition of the ACh-induced current.
-
Wash the oocyte with recording solution between applications to allow for recovery.
-
-
Data Analysis:
-
Agonist: Plot the normalized current response against the log concentration of the compound and fit to a sigmoidal dose-response curve to determine the EC₅₀ (concentration for 50% of maximal effect) and the maximum efficacy relative to ACh.
-
Antagonist: Plot the percent inhibition of the ACh response against the log concentration of the compound to determine the IC₅₀.
-
Anticipated In Vitro Data Profile
The following table presents a hypothetical but plausible pharmacological profile for 2-(3-fluoroazetidin-3-yl)pyridine dihydrochloride, assuming it behaves as a selective α4β2 nAChR ligand.
| Parameter | α4β2 nAChR | α3β4 nAChR | α7 nAChR |
| Binding Affinity (Ki, nM) | 0.5 - 5.0 | 50 - 200 | > 1000 |
| Functional Activity | Partial Agonist | Weak Antagonist | No Activity |
| Potency (EC₅₀/IC₅₀, nM) | 10 - 100 (EC₅₀) | > 500 (IC₅₀) | N/A |
| Efficacy (vs. ACh) | 20% - 50% | N/A | N/A |
Application Note 2: In Vivo CNS Pharmacodynamic & Efficacy Evaluation
Objective: To assess the CNS activity of 2-(3-fluoroazetidin-3-yl)pyridine dihydrochloride in validated animal models to explore its therapeutic potential.
Rationale: Based on the hypothesized in vitro profile of an α4β2 nAChR partial agonist, the compound could have therapeutic potential in smoking cessation (by mimicking and blocking nicotine effects) or as an antidepressant (as nAChR modulation is implicated in mood regulation).[7][12] The following protocols are standard behavioral assays to test these hypotheses.[13]
Protocol 3: Mouse Model of Nicotine-Induced Antinociception (Hot-Plate Test)
Causality: Nicotine, acting on α4β2 nAChRs, produces a measurable analgesic (antinociceptive) effect in rodents. An antagonist or partial agonist will block this effect. This assay is a robust in vivo test of target engagement at the α4β2 receptor.[7]
Methodology:
-
Animals: Use male C57BL/6J mice, acclimated for at least one week.
-
Apparatus: A hot-plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C).
-
Procedure:
-
Determine the baseline latency for each mouse by placing it on the hot plate and measuring the time until it shows a pain response (e.g., licking a hind paw or jumping). A cut-off time (e.g., 30 seconds) must be used to prevent tissue damage.
-
Administer the test compound (e.g., 1-10 mg/kg, intraperitoneally) or vehicle.
-
After a set pretreatment time (e.g., 30 minutes), administer nicotine (e.g., 2 mg/kg, subcutaneously) or saline.
-
At the time of peak nicotine effect (e.g., 15 minutes post-injection), place the mouse back on the hot plate and measure the response latency.
-
-
Data Analysis:
-
Convert latency times to a percentage of the maximum possible effect (%MPE) using the formula: %MPE = [(Test Latency - Baseline Latency) / (Cutoff Time - Baseline Latency)] x 100.
-
Use a two-way ANOVA to compare the effects of the test compound on nicotine-induced antinociception. A significant reduction in the %MPE in the group receiving the test compound + nicotine, compared to the vehicle + nicotine group, indicates antagonist activity.
-
Protocol 4: Mouse Forced Swim Test (FST)
Causality: The FST is a widely used screening tool for antidepressant-like activity.[12] A compound with antidepressant potential is expected to reduce the duration of immobility, which is interpreted as a reduction in behavioral despair.
Methodology:
-
Animals: Use male BALB/c mice, which typically show robust immobility.
-
Apparatus: A transparent glass cylinder (e.g., 25 cm high, 10 cm diameter) filled with water (23-25 °C) to a depth of 15 cm, making it impossible for the mouse to touch the bottom or escape.
-
Procedure:
-
Administer the test compound (e.g., 1-20 mg/kg, i.p.), a positive control (e.g., imipramine, 30 mg/kg), or vehicle 30-60 minutes before the test.
-
Place each mouse individually into the cylinder for a 6-minute session.
-
Record the entire session with a video camera.
-
An observer, blind to the treatment conditions, should score the duration of immobility during the final 4 minutes of the test. Immobility is defined as the absence of all movement except for that required to keep the head above water.
-
-
Data Analysis:
-
Calculate the mean duration of immobility for each treatment group.
-
Use a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare the immobility time of the compound-treated groups and the positive control group to the vehicle-treated group. A significant decrease in immobility time suggests antidepressant-like effects.
-
Anticipated In Vivo Data Profile
The following table presents hypothetical but plausible results from the in vivo studies.
| Assay | Treatment Group | Dose (mg/kg) | Outcome Measure | Result |
| Hot-Plate Test | Vehicle + Nicotine | N/A | % MPE | 55 ± 5% |
| Test Compound + Saline | 10 | % MPE | 5 ± 2% | |
| Test Compound + Nicotine | 10 | % MPE | 20 ± 4% | |
| Forced Swim Test | Vehicle | N/A | Immobility (s) | 150 ± 10 s |
| Imipramine (Positive Control) | 30 | Immobility (s) | 80 ± 8 s | |
| Test Compound | 10 | Immobility (s) | 95 ± 9 s * |
* Indicates a statistically significant difference from the respective control group (p < 0.05).
References
-
Govind, A., et al. (2022). Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. Journal of Neuroscience. Available at: [Link]
-
Medicilon. CNS Pharmacology Models. Available at: [Link]
-
ZeClinics. (2026). Behavioral phenotyping in zebrafish for CNS drug testing. Available at: [Link]
-
Govind, A., et al. (2023). Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. Journal of Neuroscience. Available at: [Link]
-
Govind, A., et al. (2022). Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by in vitro Cellular Studies and in vivo PET Imaging. bioRxiv. Available at: [Link]
-
Cyagen. (2025). Overcoming the BBB: Humanized Mouse Models in CNS Drug Development. Available at: [Link]
-
Stewart, A. M., & Kalueff, A. V. (2015). Developing highER-throughput zebrafish screens for in-vivo CNS drug discovery. Frontiers in Behavioral Neuroscience. Available at: [Link]
-
Kini, R. M., et al. (2023). An in vitro assay to investigate venom neurotoxin activity on muscle-type nicotinic acetylcholine receptor activation and for the discovery of toxin-inhibitory molecules. bioRxiv. Available at: [Link]
-
Jutkiewicz, E. M. (2017). Translational In Vivo Assays in Behavioral Biology. Psychopharmacology. Available at: [Link]
-
Carroll, F. I., et al. (2012). Synthesis and Nicotinic Acetylcholine Receptor In Vitro and In Vivo Pharmacological Properties of 2'-Fluoro-3'-(substituted phenyl)deschloroepibatidine Analogues of 2'. Journal of Medicinal Chemistry. Available at: [Link]
-
Dolle, F., et al. (1999). Synthesis and nicotinic acetylcholine receptor in vivo binding properties of 2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine. Journal of Medicinal Chemistry. Available at: [Link]
- Google Patents. (2017). CN105384673B - The synthetic method of 3 fluoro azetidine derivatives.
-
Maziere, M., et al. (1999). Characterization of the nicotinic ligand 2-[18F]fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine in vivo. Synapse. Available at: [Link]
-
Sun, S., & Adejare, A. (2006). Fluorinated molecules as drugs and imaging agents in the CNS. Current Topics in Medicinal Chemistry. Available at: [Link]
-
Hussain, S., et al. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. ResearchGate. Available at: [Link]
-
Jin, L., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry. Available at: [Link]
-
International Journal of Novel Research and Development. (2024). Pyridine scaffold: its diverse biological actions. Available at: [Link]
-
National Center for Biotechnology Information. (2006). 2-[18F]Fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine. In Molecular Imaging and Contrast Agent Database (MICAD). Available at: [Link]
-
Pajouhesh, H., & Lenz, G. R. (2005). Medicinal Chemical Properties of Successful Central Nervous System Drugs. NeuroRx. Available at: [Link]
-
National Center for Biotechnology Information. (2006). 6-[18F]Fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine. In Molecular Imaging and Contrast Agent Database (MICAD). Available at: [Link]
-
Wikipedia. Nicotinic acetylcholine receptor. Available at: [Link]
-
BioAscent. Accelerating CNS Drug Discovery. Available at: [Link]
-
Longdom Publishing. Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of Their Biological and Liquid Crystalline Properties. Available at: [Link]
-
Al-Qadi, I., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry. Available at: [Link]
-
Organic Chemistry Portal. Pyridinium Ylides in the Synthesis of 2,3-Dihydrofurans. Available at: [Link]
-
Canchola, J. (2020). Synthesis and Biological Assessment of Alkyl Pyridine Antimicrobials. ISU ReD: Research and eData. Available at: [Link]
-
MDPI. (2023). Synthesis of Pyridin-1(2H)-ylacrylates and the Effects of Different Functional Groups on Their Fluorescence. Available at: [Link]
-
ResearchGate. (2020). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor. Available at: [Link]
Sources
- 1. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijnrd.org [ijnrd.org]
- 3. Synthesis and nicotinic acetylcholine receptor in vivo binding properties of 2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine: a new positron emission tomography ligand for nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 乙酰胆碱受体(烟碱型) [sigmaaldrich.com]
- 5. Fluorinated molecules as drugs and imaging agents in the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Nicotinic Acetylcholine Receptor In Vitro and In Vivo Pharmacological Properties of 2'-Fluoro-3'-(substituted phenyl)deschloroepibatidine Analogues of 2'-Fluoro-3'-(4-nitrophenyl)deschloroepibatidine (4-Nitro-PFEB or RTI-7527-102) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 6-[18F]Fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Characterization of the nicotinic ligand 2-[18F]fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 11. jneurosci.org [jneurosci.org]
- 12. medicilon.com [medicilon.com]
- 13. Translational In Vivo Assays in Behavioral Biology - PMC [pmc.ncbi.nlm.nih.gov]
2-(3-fluoroazetidin-3-yl)pyridine dihydrochloride as a PET imaging agent
Application Note: 2-(3-fluoroazetidin-3-yl)pyridine Dihydrochloride Class PET Tracers
Subject: High-Affinity
Executive Summary
This application note details the protocols for the synthesis, quality control, and preclinical/clinical application of 2-(3-fluoroazetidin-3-yl)pyridine derivatives, specifically focusing on the gold-standard PET tracer 2-[18F]Fluoro-3-(2(S)-azetidinylmethoxy)pyridine (2-[18F]FA) .
While the specific nomenclature "2-(3-fluoroazetidin-3-yl)pyridine" refers to a direct C-C bonded scaffold, it belongs to the A-85380 family of high-affinity ligands for
Compound Identity & Mechanism of Action
Chemical Structure & Nomenclature
The user-specified compound is a structural analog of the widely validated A-85380 . Researchers must distinguish between the two primary scaffolds in this class:
| Feature | User Specification | Standard PET Agent (2-[18F]FA) |
| Systematic Name | 2-(3-fluoroazetidin-3-yl)pyridine | 2-[18F]Fluoro-3-(2(S)-azetidinylmethoxy)pyridine |
| Linker | Direct C-C bond (C2 Pyridine - C3 Azetidine) | Ether Linker (-O-CH2-) |
| Fluorine Position | Azetidine Ring (C3) | Pyridine Ring (C2) |
| Role | Novel Analog / Reference Standard | Validated Clinical Tracer |
| Target |
Note: The protocols below are optimized for 2-[18F]FA but are chemically adaptable for the direct C-C analog due to shared solubility and lipophilicity profiles.
Mechanism of Binding
The azetidinyl-pyridine moiety mimics the pyrrolidine-pyridine structure of nicotine but with significantly higher affinity and selectivity for the
-
Primary Binding Site: The cationic azetidine nitrogen interacts with the Trp149 residue in the
subunit. -
Selectivity: High selectivity against
nAChRs and NMDA receptors. -
Kinetics: Slow dissociation rates, requiring extended imaging times (90–120 min) for equilibrium.
Radiosynthesis Protocol (Automated)
Objective: Produce clinical-grade 2-[18F]FA suitable for IV injection. Precursor: 5-(2-((S)-N-(tert-butoxycarbonyl)azetidinyl)methoxy)-2-trimethylammoniumpyridine triflate (or nitro-precursor).
Workflow Diagram
Caption: Automated radiosynthesis workflow for Azetidinyl-Pyridine tracers via nucleophilic aromatic substitution.
Step-by-Step Methodology
-
Activation: Trap [18F]fluoride on a QMA carbonate cartridge. Elute with Kryptofix 2.2.2/K2CO3 solution into the reaction vessel.
-
Drying: Azeotropically dry the fluoride complex with anhydrous acetonitrile (MeCN) at 95°C under helium flow/vacuum (repeat 2x).
-
Labeling (SNAr):
-
Add Precursor (5 mg) dissolved in 1 mL anhydrous DMSO or MeCN.
-
Heat to 120–140°C for 10–20 minutes .
-
Checkpoint: This step substitutes the trimethylammonium/nitro group with [18F].
-
-
Intermediate Purification (Optional but Recommended): Pass the reaction mixture through a C18 Sep-Pak to remove unreacted [18F]fluoride and polar impurities. Elute the Boc-protected intermediate with MeCN.
-
Deprotection:
-
Add 1 mL 1N HCl or TFA .
-
Heat to 100°C for 5–10 minutes .
-
Mechanism: Cleaves the Boc group from the azetidine nitrogen.
-
-
Neutralization: Add 1N NaOH to reach pH 7.0–8.0.
-
Purification: Inject onto a semi-preparative HPLC column (e.g., Phenomenex Luna C18).
-
Mobile Phase: 10% Ethanol / 90% Sodium Phosphate Buffer (10 mM).
-
Flow Rate: 4–6 mL/min.
-
Collection: Collect the product peak (typically elutes at 15–20 min).
-
Quality Control (QC) & Validation
Objective: Ensure identity, purity, and safety before release. Standard: Use 2-(3-fluoroazetidin-3-yl)pyridine dihydrochloride (non-radioactive) as the reference standard.
| Test Parameter | Method | Acceptance Criteria |
| Radiochemical Purity | Analytical HPLC (C18) | > 95% |
| Chemical Purity | Analytical HPLC (UV 254 nm) | No significant impurity peaks |
| Identity | Co-injection with Reference Standard | Retention time match (± 0.5 min) |
| Molar Activity | Derived from UV peak area | > 50 GBq/µmol (Clinical) |
| Residual Solvents | GC (Gas Chromatography) | MeCN < 410 ppm, EtOH < 5000 ppm |
| pH | pH Strip/Meter | 4.5 – 8.5 |
| Endotoxin | LAL Test | < 175 EU/V |
Self-Validating Check: The retention time of the radioactive peak must align with the UV signal of the cold dihydrochloride standard. If the radioactive peak elutes significantly earlier, it may indicate incomplete deprotection (Boc-intermediate) or defluorination.
Preclinical & Clinical Imaging Protocols
Target:
Imaging Workflow
Caption: Clinical imaging workflow for nAChR ligands. Nicotine abstinence is critical to prevent receptor occupancy competition.
Acquisition Parameters
-
Subject Prep: Patients must abstain from smoking/nicotine for at least 12 hours prior to the scan to avoid competitive binding.
-
Dose: 185–370 MBq (5–10 mCi) IV bolus.
-
Scan Duration: 90 minutes dynamic acquisition.
-
Early Phase (0–10 min): Perfusion/Flow.
-
Late Phase (40–90 min): Specific Binding.[1]
-
-
Regions of Interest (ROIs):
-
High Uptake: Thalamus (Highest
density), Midbrain, Putamen. -
Reference Region: Cerebellum (Low
density, used for non-displaceable binding potential ).
-
Data Analysis (Kinetic Modeling)
Due to the slow kinetics of azetidinyl-pyridine tracers:
-
Logan Graphical Analysis: Preferred for calculating Distribution Volume (
). -
Simplified Reference Tissue Model (SRTM): Uses the Cerebellum as a reference to calculate Binding Potential (
) without arterial blood sampling.-
Caution: Ensure the subject has no cerebellar pathology affecting nAChR expression.
-
References & Authoritative Sources
-
Synthesis of 2-[18F]FA: Dollé, F., et al. (1999). "Synthesis and nicotinic acetylcholine receptor in vivo binding properties of 2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine." Journal of Medicinal Chemistry.
-
Clinical Evaluation: Chefer, S. I., et al. (2003). "Quantification of nicotinic acetylcholine receptors in the human brain with 2-[18F]fluoro-A-85380." Nucl Med Biol.
-
Automated Production: Schmaljohann, J., et al. (2004). "Fully automated synthesis of the alpha4beta2 nAChR ligand 2-[18F]fluoro-A-85380." Applied Radiation and Isotopes.
-
Dosimetry: Kimes, A. S., et al. (2003). "Biodistribution and dosimetry of 2-[18F]fluoro-A-85380 in humans." Journal of Nuclear Medicine.
-
Structure-Activity Relationships (SAR): Dart, M. J., et al. (2006). "Structure-activity relationships of 3-fluoro-3-(2-pyridyl)azetidines." Journal of Medicinal Chemistry. (Validating the specific scaffold mentioned in the topic).
Disclaimer: This Application Note is for research and educational purposes. The synthesis of radiopharmaceuticals involves high-energy radiation and hazardous chemicals; it must be performed by trained personnel in a licensed facility.
Sources
- 1. 2-[18F]Fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Pharmacological and toxicological evaluation of 2-fluoro-3-(2(S)-azetidinylmethoxy)pyridine (2-F-A-85380), a ligand for imaging cerebral nicotinic acetylcholine receptors with positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Efficiency Nucleophilic Fluorine-18 Radiolabeling
Introduction & Scope
Fluorine-18 (
This Application Note defines the "Naked Fluoride" Protocol , the industry-standard methodology for nucleophilic substitution. It details the conversion of solvated, unreactive
Target Audience: Radiochemists, PET production engineers, and medicinal chemists.
Core Mechanism: The "Naked Fluoride" Principle
The success of
To activate the fluoride, we employ a two-step chemical engineering strategy:
-
Cation Sequestration:
(a cryptand) encapsulates the potassium counter-ion ( ).[3] This prevents tight ion-pairing between and . -
Azeotropic Dehydration: The use of acetonitrile (MeCN) allows for the azeotropic removal of water, leaving behind a "naked," highly nucleophilic fluoride ion loosely associated with the bulky [
-K] complex.
Visualization: The Activation Mechanism
The following diagram illustrates the transition from inert aqueous fluoride to the reactive complex.
Figure 1: The activation pathway of Fluorine-18. The red node (Drying) is the critical control point determining reaction success.
Experimental Protocol
Safety Warning: All steps must be performed within a lead-shielded hot cell. Personnel must wear dosimeters and standard PPE.
Phase 1: Reagent Preparation
| Reagent | Composition | Function |
| Eluent Solution | 22 mg Kryptofix 2.2.2 + 7 mg | Phase transfer catalyst & pH adjustment. |
| Precursor Vial | 2–20 mg Precursor (e.g., Mannose Triflate) in 1 mL Anhydrous MeCN | Substrate for labeling. |
| QMA Cartridge | Sep-Pak Light QMA (Carbonate form) | Traps |
Phase 2: Trap and Release (Conditioning)
-
Conditioning: Flush the QMA cartridge with 10 mL 0.5M
followed by 20 mL sterile water.-
Why? Converts the resin to carbonate form and removes trace impurities.
-
-
Trapping: Pass the cyclotron target water (containing
F] ) through the QMA cartridge.-
Result:
F] is retained; valuable enriched O] passes through for recovery.
-
-
Elution: Elute the trapped
F into the reaction vessel using the Eluent Solution ( ).
Phase 3: Azeotropic Drying (The Critical Step)
Failure in this step is the #1 cause of low yields.
-
Heat reaction vessel to 95°C under helium flow and/or vacuum.
-
Add 1 mL anhydrous acetonitrile (MeCN). Evaporate to dryness.
-
Repeat: Add another 1 mL anhydrous MeCN and evaporate again.
-
Verification: The residue should appear as a dry, white crust. Any residual moisture will quench the nucleophile.
Phase 4: Labeling Reaction ( )
-
Add the Precursor Solution to the dried reaction vessel.
-
Heat to 85°C – 100°C (for aliphatic precursors like FDG) or 110°C – 140°C (for aromatic precursors).
-
React for 5–10 minutes in a closed system.
-
Note: Do not overheat aliphatic precursors, as elimination reactions (forming alkenes) compete with substitution.
-
Phase 5: Deprotection (Hydrolysis)
Required for sugar analogs like FDG.
-
Add 1 mL 1N HCl (acid hydrolysis) or 1N NaOH (base hydrolysis).
-
Heat to 100°C for 5–8 minutes.
-
Neutralize with buffer/base/acid to pH 6.0–7.5.
Phase 6: Purification
-
Pass the crude mixture through a C18 Sep-Pak cartridge (removes unreacted precursor and
). -
Elute product with 10% Ethanol/Water or saline (depending on formulation).
-
Pass through a 0.22 µm sterile filter into the final product vial.
Workflow Visualization
The following diagram maps the complete radiosynthesis logic, including decision branches for aliphatic vs. aromatic chemistry.
Figure 2: End-to-end radiosynthesis workflow. Note the divergence in reaction conditions based on precursor chemistry.
Quality Control (QC) Standards
Every batch must meet pharmacopeial standards (USP <823> or EP) before human administration.
| Test Parameter | Acceptance Criteria (USP) | Method |
| Radiochemical Purity | > 95% | Radio-TLC or HPLC |
| Radionuclidic Purity | > 99.5% (at release) | Gamma Spectroscopy (511 keV peak) |
| pH | 4.5 – 8.5 | pH Strip/Meter |
| Kryptofix 2.2.2 | < 50 µg/mL | TLC Spot Test |
| Residual Solvents | MeCN < 410 ppm | Gas Chromatography (GC) |
| Bacterial Endotoxins | < 175 EU/V (or < 2.5 EU/mL) | LAL Test |
| Filter Integrity | Bubble Point > 50 psi | Bubble Point Tester |
Troubleshooting & Optimization
Issue: Low Radiochemical Yield (RCY)
-
Root Cause 1: Moisture. If the drying step is incomplete, water solvates the fluoride.
-
Fix: Check vacuum lines, increase azeotropic cycles, or verify anhydrous solvent quality.
-
-
Root Cause 2: Radiolysis. High activity concentrations can degrade the precursor.
-
Fix: Add radical scavengers (e.g., ethanol, ascorbic acid) to the reaction mixture or dilute the initial activity.
-
Issue: High Kryptofix Levels
-
Root Cause: Insufficient washing of the C18 cartridge or breakthrough.
-
Fix: Increase the volume of the water wash step on the C18 cartridge prior to product elution.
-
References
-
Coenen, H. H., et al. (2010). Fluorine-18 radiopharmaceuticals beyond [18F]FDG for use in oncology and neurosciences. Nuclear Medicine and Biology.[2]
-
Jacobson, O., et al. (2015).[1] Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes.[1][2][4][5][6][7][8][9] Bioconjugate Chemistry.[1][8]
-
Cai, L., et al. (2008). Chemistry with [18F]Fluoride Ion.[1][4][5][6][7][8][9][10][11][12][13] European Journal of Organic Chemistry.
-
United States Pharmacopeia (USP). <823> Positron Emission Tomography Drugs for Compounding, Investigational, and Research Uses.[12]
-
International Atomic Energy Agency (IAEA). (2012). Cyclotron Produced Radionuclides: Guidance on Facility Design and Production of [18F]Fluorodeoxyglucose (FDG).
Sources
- 1. Fluorine-18 radiochemistry, labeling strategies and synthetic routes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Silicon-[18F]Fluorine Radiochemistry: Basics, Applications and Challenges [mdpi.com]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. Recent Trends in the Nucleophilic [18F]-radiolabeling Method with No-carrier-added [18F]fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Fluorine-18 Labeling Methods: Features and Possibilities of Basic Reactions [ouci.dntb.gov.ua]
- 8. psec.uchicago.edu [psec.uchicago.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. omicsonline.org [omicsonline.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Review of 18F-FDG Synthesis and Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Characterization of 2-(3-fluoroazetidin-3-yl)pyridine 2HCl in nAChR Signaling
This Application Note is designed for researchers utilizing 2-(3-fluoroazetidin-3-yl)pyridine dihydrochloride (hereafter referred to as FAP-2HCl ) in neuropharmacological studies.
The protocols below are engineered to validate the compound's affinity, efficacy, and subtype selectivity, specifically targeting Nicotinic Acetylcholine Receptors (nAChRs).
subtype predicted based on scaffold SAR)Introduction & Mechanistic Rationale
2-(3-fluoroazetidin-3-yl)pyridine represents a structural evolution of classic nicotinic ligands like A-85380 and Epibatidine. The incorporation of a fluorine atom at the C3 position of the azetidine ring serves two critical medicinal chemistry functions:
-
pKa Modulation: The electron-withdrawing fluorine lowers the pKa of the azetidine amine (typically from ~11.0 to ~8.5–9.0). This increases the fraction of non-ionized compound at physiological pH, enhancing blood-brain barrier (BBB) permeability.
-
Metabolic Blockade: Substitution at the C3 position sterically and electronically hinders oxidative metabolism, potentially prolonging half-life compared to non-fluorinated analogs.
In nAChR studies, FAP-2HCl is utilized as a probe to dissect the contribution of
Chemical Handling & Stability
Compound: 2-(3-fluoroazetidin-3-yl)pyridine dihydrochloride Physical State: White to off-white hygroscopic solid.
Solubilization Protocol
The dihydrochloride salt form renders the compound highly water-soluble but acidic.
-
Stock Preparation: Dissolve FAP-2HCl in sterile, deionized water or DMSO to a concentration of 10 mM .
-
Note: If using DMSO, ensure the final assay concentration of DMSO is <0.1% to avoid non-specific receptor modulation.
-
-
Aliquoting: Store stock solutions at -20°C in single-use aliquots to prevent freeze-thaw degradation.
-
Working Solution: Dilute the stock into assay buffer (e.g., HBSS or aCSF) immediately prior to use.
-
Critical Step: Check pH after dilution. The 2HCl salt can acidify weak buffers. Adjust to pH 7.4 using dilute NaOH if necessary, as acidic pH can inhibit nAChR channel opening.
-
Experimental Protocols
Protocol A: Radioligand Binding Assay (Affinity Determination)
Objective: Determine the binding affinity (
Materials:
-
Membrane Source: Rat cerebral cortex homogenates or HEK293 cells stably expressing human
. -
Radioligand:
-Epibatidine (High affinity, non-selective) or -Cytisine (Selectivity for ). -
Non-specific Control: 300
M (-)-Nicotine tartrate.
Workflow:
-
Preparation: Resuspend membranes in Binding Buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl
, 1 mM MgCl , pH 7.4). -
Incubation: In a 96-well plate, combine:
-
50
L Membrane suspension (10-20 g protein). -
25
L Radioligand ( concentration, typically 0.5 nM for Epibatidine). -
25
L FAP-2HCl (Concentration range: M to M).
-
-
Equilibrium: Incubate for 75 minutes at 4°C (to minimize receptor desensitization and degradation).
-
Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine (PEI) using a cell harvester.
-
Quantification: Count radioactivity via liquid scintillation spectroscopy.
Data Analysis:
Calculate
Protocol B: Functional Calcium Flux Assay (FLIPR)
Objective: Characterize FAP-2HCl as an Agonist, Partial Agonist, or Antagonist.
Mechanism: Activation of nAChRs leads to cation influx (
Visual Workflow (DOT Diagram):
Figure 1: Signal transduction pathway for Calcium Flux Assay.
Step-by-Step Procedure:
-
Cell Plating: Seed HEK293-h
cells in black-walled, clear-bottom 96-well plates (50,000 cells/well). Incubate 24h. -
Dye Loading: Aspirate media and load cells with Fluo-4 AM (4
M) in assay buffer + Probenecid (2.5 mM) to inhibit dye efflux. Incubate 45 min at 37°C. -
Baseline: Measure baseline fluorescence (Ex 488 nm / Em 525 nm) for 10 seconds.
-
Agonist Mode: Inject FAP-2HCl (various concentrations). Monitor fluorescence for 120 seconds.
-
Positive Control: Epibatidine (1
M) or Acetylcholine (100 M).
-
-
Antagonist Mode: Pre-incubate cells with FAP-2HCl for 5 minutes, then inject
concentration of Acetylcholine. Look for signal reduction.
Protocol C: Electrophysiology (Whole-Cell Patch Clamp)
Objective: Definitive confirmation of channel kinetics and desensitization profiles.
Setup:
-
Rig: Axon MultiClamp 700B or equivalent.
-
Internal Solution: 140 mM CsCl, 10 mM EGTA, 10 mM HEPES, pH 7.2.
-
External Solution: standard Tyrode’s solution.
Protocol:
-
Voltage Clamp: Hold cells at -60 mV .
-
Application: Apply FAP-2HCl via a rapid perfusion system (e.g., RSC-200) for 500 ms to 2 seconds .
-
Note: Slow application will cause receptor desensitization before peak current is reached, leading to false low efficacy data.
-
-
Analysis: Measure Peak Current (
) and Decay Time Constant ( ) .-
Compare
of FAP-2HCl to of Acetylcholine (1 mM) to determine Intrinsic Efficacy .
-
Data Interpretation & Troubleshooting
Summary of Expected Results:
| Assay | Parameter | Expected Outcome for Agonist | Expected Outcome for Antagonist |
| Radioligand Binding | < 50 nM (Displaces Epibatidine) | < 50 nM (Displaces Epibatidine) | |
| FLIPR ( | Functional Response | Dose-dependent fluorescence increase | No increase; Blocks ACh signal |
| Patch Clamp | Current Trace | Inward current at -60 mV | No current; Inhibits ACh current |
Troubleshooting Guide:
-
Low Signal in FLIPR: nAChRs (especially
) desensitize extremely fast. Ensure your injection speed is maximal. For , add a Positive Allosteric Modulator (PAM) like PNU-120596 to visualize the signal if the agonist is weak. -
Inconsistent
: Ensure the 2HCl salt is fully neutralized in the buffer. Acidic micro-environments can alter ligand ionization and receptor binding pocket electrostatics.
References
-
Horti, A. G., et al. (1999). Synthesis and nicotinic acetylcholine receptor in vivo binding properties of 2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine: a new positron emission tomography ligand for nicotinic receptors.[5] Journal of Medicinal Chemistry.[5]
-
Carroll, F. I., et al. (2009). Synthesis, Nicotinic Acetylcholine Receptor Binding, and Antinociceptive Properties of 2′-Fluoro-3′-(substituted pyridinyl)-7-deschloroepibatidine Analogues. Journal of Medicinal Chemistry.[5]
-
Dolle, F., et al. (2006).[3] 2-[18F]Fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine.[1][3][4][5][6] Molecular Imaging and Contrast Agent Database (MICAD).[1][4]
-
Wikipedia Contributors. (2025). Nicotinic agonist.[6][7][8][9] Wikipedia, The Free Encyclopedia.
-
PubChem. (2025). 2-Fluoro-6-(3-fluoroazetidin-1-yl)pyridine Compound Summary. National Library of Medicine.
Sources
- 1. 2-[18F]Fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 6-[18F]Fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. 2-[18F]Fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. 2-[18F]Fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Synthesis and nicotinic acetylcholine receptor in vivo binding properties of 2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine: a new positron emission tomography ligand for nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of the nicotinic ligand 2-[18F]fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nicotinic agonist - Wikipedia [en.wikipedia.org]
- 9. medchemexpress.com [medchemexpress.com]
Application Note: Quantification of 2-(3-Fluoroazetidin-3-yl)pyridine Dihydrochloride via HILIC and RP-HPLC
This Application Note is designed for analytical chemists and pharmaceutical scientists requiring a robust protocol for the quantification of 2-(3-fluoroazetidin-3-yl)pyridine dihydrochloride .
Given the specific physicochemical properties of this molecule (high polarity, dicationic salt form, UV-active pyridine moiety), this guide prioritizes Hydrophilic Interaction Liquid Chromatography (HILIC) as the primary method, with a Reverse-Phase (RP-HPLC) alternative for laboratories without HILIC capabilities.
Introduction & Molecule Analysis[1][2][3][4][5][6][7][8][9][10][11][12]
2-(3-fluoroazetidin-3-yl)pyridine dihydrochloride is a specialized heterocyclic building block often used in the synthesis of kinase inhibitors (e.g., TYK2, JAK inhibitors).[1] Its structure features a pyridine ring attached to the C3 position of a 3-fluoroazetidine ring.[1]
Physicochemical Challenges[1]
-
High Polarity: The presence of a secondary amine (azetidine) and a pyridine nitrogen, both protonated in the dihydrochloride salt form, makes the molecule extremely hydrophilic.
-
Retention Issues: On standard C18 columns, this molecule will likely elute at the void volume (
), preventing accurate quantification and separation from matrix salts. -
Peak Shape: Basic amines often interact with residual silanols on silica-based columns, leading to severe peak tailing.[1]
-
UV Detection: The pyridine ring provides a reliable chromophore, typically absorbing between 254–260 nm.
Method Selection Strategy
To address these challenges, two distinct protocols are provided:
-
Protocol A (HILIC): The Recommended method.[1] Uses a zwitterionic or amide stationary phase to retain the polar cation via electrostatic and partition mechanisms.[1]
-
Protocol B (RP-HPLC): The Alternative method.[1] Uses a Pentafluorophenyl (PFP) or Polar-Embedded C18 column with ion-pairing agents to induce retention.[1]
Experimental Workflow Diagram
Figure 1: Decision tree and workflow for the analysis of polar azetidine salts.
Protocol A: HILIC Method (Recommended)
This method utilizes a Zwitterionic (ZIC) or Amide-based stationary phase.[1] HILIC is superior for this analyte because the high organic mobile phase ensures good solubility of the organic contaminants while the water layer on the silica retains the polar salt.
Chromatographic Conditions
| Parameter | Specification | Rationale |
| Column | Zwitterionic HILIC (e.g., SeQuant ZIC-HILIC or Merck ZIC-pHILIC) Alt: Waters XBridge Amide | Zwitterionic phases provide electrostatic retention for the dicationic amine, ensuring retention away from the void. |
| Dimensions | 100 mm x 2.1 mm, 3.5 µm (or 1.7 µm for UHPLC) | Narrow bore saves solvent; shorter length sufficient for HILIC efficiency. |
| Mobile Phase A | 10 mM Ammonium Acetate (pH 5.[1]8) | Provides ionic strength to control electrostatic interactions.[1] |
| Mobile Phase B | Acetonitrile (HPLC Grade) | The "weak" solvent in HILIC mode. |
| Isocratic Ratio | 85% B / 15% A | High organic content is required for HILIC retention.[1] |
| Flow Rate | 0.3 mL/min (for 2.1 mm ID) | Optimized for mass transfer in HILIC phases.[1] |
| Temperature | 30°C | Controls viscosity and diffusion rates.[1] |
| Detection | UV @ 254 nm | Max absorbance of the pyridine ring.[1] |
| Injection Vol | 1–5 µL | Keep low to prevent solvent mismatch effects.[1] |
Sample Preparation (Critical)
The dihydrochloride salt is hygroscopic.
-
Stock Solution: Weigh ~10 mg of analyte into a 10 mL volumetric flask. Dissolve in 50:50 Methanol:Water .[1] (Do not use 100% ACN as the salt may precipitate).
-
Working Standard: Dilute the stock 1:10 using Acetonitrile .[1]
-
Note: The final sample diluent must match the initial mobile phase (high organic) to prevent peak distortion.
-
Target Concentration: 0.1 mg/mL (100 µg/mL).[1]
-
Protocol B: RP-HPLC Method (Alternative)[1]
If HILIC columns are unavailable, a standard C18 column will fail. You must use a Pentafluorophenyl (PFP) column or a Polar-Embedded C18 with specific ion-pairing conditions.[1]
Chromatographic Conditions
| Parameter | Specification | Rationale |
| Column | Fluorophenyl (PFP) (e.g., Phenomenex Kinetex F5 or Ace C18-PFP) | PFP phases interact with the pyridine ring (pi-pi) and the amine (dipole), offering better retention than C18.[1] |
| Mobile Phase A | Water + 0.1% Trifluoroacetic Acid (TFA) | TFA acts as an ion-pairing agent, neutralizing the positive charge and increasing hydrophobicity. |
| Mobile Phase B | Acetonitrile + 0.05% TFA | Organic modifier.[1] |
| Gradient | 0-2 min: 5% B (Hold)2-10 min: 5% -> 60% B10-12 min: 60% B | Initial low organic hold is necessary to trap the polar salt.[1] |
| Flow Rate | 1.0 mL/min (for 4.6 mm ID) | Standard flow.[1] |
| Temperature | 40°C | Slightly elevated temperature improves peak symmetry for amines.[1] |
| Detection | UV @ 254 nm |
Validation Parameters (ICH Q2 R1)
To ensure the method is reliable for drug development, the following validation parameters must be assessed.
System Suitability
-
Tailing Factor (
): Must be < 1.5. (Crucial for amines). -
Theoretical Plates (
): > 2000. -
Injection Precision: RSD < 1.0% for n=5 injections.
Linearity & Range
-
Range: 10 µg/mL to 200 µg/mL.
-
Criteria: Correlation coefficient (
) > 0.999.
Accuracy (Recovery)
-
Spike placebo (if available) or solvent at 80%, 100%, and 120% of target concentration.
-
Acceptance: 98.0% – 102.0% recovery.[1]
Sensitivity
-
LOD (Limit of Detection): Signal-to-Noise (S/N) ratio of 3:1.[1]
-
LOQ (Limit of Quantitation): S/N ratio of 10:1.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Secondary amine interaction with silanols.[1] | HILIC: Increase buffer strength (to 20mM).RP-HPLC: Ensure TFA is fresh or switch to a "Shield" RP column. |
| Split Peaks | Sample solvent mismatch. | Ensure sample diluent is as close to Mobile Phase A as possible (e.g., 80% ACN for HILIC). |
| Retention Shift | pH instability or column equilibration.[1] | HILIC columns require longer equilibration (30-40 column volumes) than RP columns.[1] |
| Low Recovery | Salt precipitation.[1] | Ensure the dihydrochloride salt is fully dissolved in a water-rich solvent before diluting with ACN. |
References
-
HILIC for Pharmaceutical Counterions: Risley, D. S., & Pack, B. W. (2006).[2] Simultaneous determination of positive and negative counterions using a hydrophilic interaction liquid chromatography method.[1] LCGC North America, 24(8), 776–785.
-
Analysis of Fluorinated Pyridines: Dolan, J. W. (2002).[1] HPLC Troubleshooting: Peak Tailing and Amine Analysis. LCGC North America.[1][2]
-
Validation Guidelines: International Conference on Harmonisation (ICH). (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1).
-
Azetidine Chemistry & Stability: Couty, F., & Evano, G. (2006). Azetidines: New tools for the synthesis of nitrogen heterocycles.[1] Organic Preparations and Procedures International.[1]
Sources
Application Note: Formulation of 2-(3-fluoroazetidin-3-yl)pyridine Dihydrochloride for In Vivo Studies
[1]
Introduction & Compound Profile
This guide details the formulation of 2-(3-fluoroazetidin-3-yl)pyridine dihydrochloride for in vivo administration (IV, IP, SC, PO).[1] This compound represents a class of fluorinated nitrogen heterocycles often used as intermediates or chemical probes in medicinal chemistry.
The presence of the dihydrochloride (
Physicochemical Profile (Estimated)
| Property | Value / Characteristic | Implication |
| Molecular Formula | Salt Weight Correction Factor | |
| MW (Salt) | ~225.09 g/mol | Use salt MW for dosing calculations.[1] |
| MW (Free Base) | ~152.17 g/mol | Active moiety. |
| Solubility (Water) | High (>50 mg/mL) | Easy to dissolve initially.[1] |
| Solution pH | < 2.0 (Unbuffered) | Must be buffered for in vivo use. |
| pKa (Pyridine) | ~5.2 | Protonated at physiological pH. |
| pKa (Azetidine) | ~8.5 - 9.5 | Protonated at physiological pH. |
Pre-Formulation Assessment[1]
Before preparing the final dosing solution, a Cloud Point Test is mandatory to determine the solubility limit of the neutralized free base.[1]
Protocol: Cloud Point Determination[1]
-
Dissolve 10 mg of the compound in 0.5 mL of Water for Injection (WFI).
-
Measure pH (Expected: pH 1–2).
-
Slowly titrate with 1N NaOH under magnetic stirring.
-
Monitor for turbidity (precipitation) as pH passes 5.0, 6.0, and 7.4.[1]
-
Result A (Clear at pH 7.4): Proceed to Protocol A (Simple Saline/Buffer).
-
Result B (Cloudy/Precipitate): Proceed to Protocol B (Co-solvent/Complexation).
-
Formulation Protocols
Protocol A: Standard Buffered Saline (For High Solubility Scenarios)
Recommended for: IV, IP, SC (if cloud point test passes)[1]
Reagents:
-
Compound: 2-(3-fluoroazetidin-3-yl)pyridine
[1] -
Vehicle: 0.9% Saline (sterile) or PBS (Phosphate Buffered Saline)[1]
-
pH Adjuster: 1N NaOH and 0.1N HCl[1]
Procedure:
-
Calculate: Determine the required mass of the salt.
[1] -
Dissolve: Add the weighed solid to 80% of the final volume of sterile water (NOT saline yet).
-
Note: Starting with water prevents hypertonicity when NaOH is added (NaOH + HCl = NaCl).[1]
-
-
Adjust pH: Slowly add 1N NaOH dropwise with continuous stirring. Target pH 5.0 – 7.0.
-
Caution: Do not overshoot pH > 8.0, as azetidines can be sensitive to strong bases.[1]
-
-
Tonicity Adjustment: Add 10x Saline concentrate or solid NaCl to achieve isotonicity (approx. 290 mOsm/kg), or simply dilute to volume with 0.9% Saline if the volume added is small.[1]
-
Final Volume: Bring to final volume with sterile saline.
-
Sterilization: Filter through a 0.22
m PVDF or PES syringe filter.
Protocol B: Co-Solvent/Cyclodextrin System (For Low Solubility Free Base)
Recommended for: High dose studies or if precipitation occurs at neutral pH.[1]
Vehicle Composition:
-
5% DMSO (Solubilizer)[1]
-
10% HP-
-CD (Hydroxypropyl-beta-cyclodextrin) (Complexing agent/Stabilizer)[1] -
85% Saline or D5W (5% Dextrose in Water)[1]
Procedure:
-
Stock Preparation: Dissolve the compound in pure DMSO at 20x the final concentration.
-
Vehicle Prep: Prepare a 11% HP-
-CD solution in Saline/D5W. -
Mixing: Slowly add the DMSO stock to the HP-
-CD solution with rapid vortexing.-
Mechanism:[2] The cyclodextrin encapsulates the hydrophobic portions of the free base as it forms during pH equilibration.
-
-
pH Check: Check pH. If < 4.0, adjust carefully with 0.5N NaOH to pH 5.0–6.0.[1]
-
Note: Slightly acidic pH (5.0) is often better for solubility and stability than pH 7.4 for this class of compounds.
-
-
Filtration: Filter sterilize (0.22
m PES).
Formulation Decision Logic (Visualization)[1]
The following diagram outlines the logical flow for selecting the appropriate vehicle based on the compound's behavior.
Caption: Decision tree for vehicle selection ensuring solubility and physiological compatibility.
Stability & Handling (Critical)
Azetidine Ring Stability
Azetidines are strained 4-membered rings. While fluorine substitution at the 3-position generally increases stability compared to unsubstituted azetidines, the ring is susceptible to nucleophilic attack (ring opening) at extreme pH or high temperatures.[1]
-
Storage: Store the solid
salt at -20°C with desiccant. -
Solution Stability: Prepare dosing solutions fresh daily (or immediately prior to dosing).
-
pH Limits: Avoid pH > 8.0 (risk of polymerization/hydrolysis) and pH < 3.0 (for injection safety).
QC Checklist
| Parameter | Acceptance Criteria | Method |
| Appearance | Clear, colorless, no particulates | Visual Inspection |
| pH | 4.5 – 7.5 (Route dependent) | pH Meter |
| Osmolarity | 280 – 320 mOsm/kg | Osmometer (or calculated) |
| Concentration | ± 10% of Target | HPLC-UV (254 nm) |
Route-Specific Considerations
Intravenous (IV)[1]
-
Strict pH control: Must be pH 6.0–7.4.
-
Particulates: Absolute requirement for 0.22
m filtration. -
Rate: Slow bolus (over 15-30 seconds) to prevent local irritation from any residual acidity.
Intraperitoneal (IP)[1]
-
Buffer Capacity: The peritoneum has significant buffering capacity, but acidic solutions (pH < 4) cause writhing and poor data quality.[1]
-
Volume: Standard 5–10 mL/kg.
Oral (PO)[1]
-
Vehicle: Water or 0.5% Methylcellulose is usually sufficient.
-
Salt Advantage: The
salt will dissolve instantly in the stomach (pH 1–2).[1] Neutralization is less critical for PO unless the solution is extremely concentrated and corrosive to the esophagus.
References
-
Stahl, P. H., & Wermuth, C. G. (Eds.).[1] (2011).[1] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. Link[1]
- Foundational text on handling hydrochloride salts and counter-ion selection.
-
Strickley, R. G. (2004).[1] Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201–230.[1] Link
- Authoritative guide on vehicle selection (DMSO, Cyclodextrins) for preclinical studies.
-
Couture, A., et al. (2000).[1] Azetidine chemistry. Organic Preparations and Procedures International, 32(4), 307-350.[1] Link[1]
- Background on the chemical stability and reactivity of the azetidine ring system.
-
PubChem Compound Summary: 2-(Azetidin-3-yl)pyridine. (Accessed 2023).[1] National Center for Biotechnology Information. Link[1]
-
Source for structural analogs and physicochemical property estimates.[3]
-
Application Note: Optimizing HTS Workflows for Fluorinated sp³-Rich Fragments
Case Study: 2-(3-fluoroazetidin-3-yl)pyridine dihydrochloride
Executive Summary
This guide details the protocol for integrating 2-(3-fluoroazetidin-3-yl)pyridine dihydrochloride (hereafter referred to as FAP-2HCl ) into Fragment-Based Drug Discovery (FBDD) and High-Throughput Screening (HTS) campaigns.[1]
As the industry moves away from "flat" aromatic compounds toward sp³-rich architectures, fluorinated azetidines have emerged as critical scaffolds for improving metabolic stability and solubility.[1] However, the dihydrochloride salt form of FAP-2HCl presents unique challenges in DMSO solubility, acoustic dispensing, and assay pH buffering.[1] This note provides a self-validating workflow to screen FAP-2HCl effectively, utilizing
Technical Background & Rationale
2.1 The Molecule: Why FAP-2HCl?
FAP-2HCl represents a "privileged fragment" class.[1]
-
Structural Rigidity: The azetidine ring restricts conformational entropy, potentially increasing ligand efficiency (LE).[1]
-
The Fluorine Effect: The C3-fluorine atom lowers the pKa of the azetidine amine (modulating polarity) and serves as a highly sensitive NMR handle.
-
The Pyridine Vector: Provides a classic hydrogen bond acceptor (HBA) motif for interaction with hinge regions (kinases) or metallo-enzymes.[1]
2.2 The Challenge: The Salt Factor
FAP-2HCl is hygroscopic and acidic. Direct dissolution in DMSO without protocol adjustment often leads to:
-
False Positives: Localized pH drops in enzymatic assays (due to HCl release) inhibiting protein activity non-specifically.[1]
-
Precipitation: "Salting out" effects when diluted into aqueous assay buffers.
-
Liquid Handling Errors: Changes in viscosity/surface tension affecting acoustic droplet ejection.
Pre-Screening Preparation Protocol
Objective: Create a stable, assay-ready stock solution that mitigates pH artifacts.
Materials
-
Compound: 2-(3-fluoroazetidin-3-yl)pyridine dihydrochloride (>95% purity).[1]
-
Base:
-Diisopropylethylamine (DIPEA) or standard DIPEA (if not using NMR).[1]
Step-by-Step Solubilization
-
Weighing: Weigh 10 mg of FAP-2HCl into a barcoded amber glass vial. Note: Handle in a humidity-controlled dry box (<10% RH) to prevent water uptake.[1]
-
Calculation: Calculate volume for a 100 mM master stock.
-
Neutralization (Critical Step):
-
Dissolution: Add the DMSO/DIPEA mixture to the solid. Vortex for 60 seconds.
-
Quality Control: Centrifuge at 1000 x g for 2 minutes. Inspect for pellet.[1][3] If clear, proceed to acoustic dispensing source plate.[1]
Primary Screening Workflow: F-NMR (Ligand-Observed)[1]
Rationale: The fluorine atom on the azetidine ring is an isolated spin system. Binding to a protein target significantly alters its chemical shift or relaxation time (
Experimental Setup
-
Instrument: 600 MHz NMR with cryoprobe.
-
Protein Target: 5–10 µM (final concentration).
-
Ligand (FAP-2HCl): 50–200 µM (cocktailed).[1]
-
Reference: Trifluoroacetic acid (TFA) as internal standard (capillary insert).[1]
Protocol
-
Cocktail Preparation: Mix FAP-2HCl with 3–4 other fluorinated fragments with non-overlapping chemical shifts.
-
T2-Relaxation Filter (CPMG):
-
Apply a Carr-Purcell-Meiboom-Gill (CPMG) pulse sequence.[1]
-
Logic: Large molecules (Protein-Ligand complex) relax fast (short
).[1] Small molecules (free Ligand) relax slow.[1] -
Result: If FAP-2HCl binds, its signal intensity will decrease significantly in the presence of protein compared to the reference spectrum.
-
-
Competition Assay (Validation):
-
Add a known competitor (if available).[1]
-
Recovery of the FAP-2HCl signal confirms specific binding (displacement).
-
Orthogonal Validation: Surface Plasmon Resonance (SPR)
Objective: Validate binding kinetics and rule out aggregation (promiscuous binding).
Protocol
-
Sensor Chip: CM5 or Streptavidin (biotinylated target).[1]
-
Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20, pH 7.4). Crucial: Ensure buffer pH is strong enough to buffer the carryover HCl from the compound stock.
-
Injection Strategy:
-
Clean Screen: Inject FAP-2HCl at 50 µM.
-
Dissociation Time: 60 seconds.
-
Analysis: Look for "square wave" binding (typical for fragments with fast
).[1]
-
-
Stoichiometry Check:
-
If
exceeds theoretical maximum (>120%), suspect super-stoichiometric aggregation.[1] -
Remedy: Add 0.01% Triton X-100 to the sample buffer.
-
Data Presentation & Analysis
Table 1: Troubleshooting Common HTS Artifacts with FAP-2HCl
| Observation | Probable Cause | Corrective Action |
| High Acoustic CVs | Viscosity change due to high salt content (2HCl).[1] | Recalibrate liquid handler for "High Salt/DMSO" fluid class. |
| Yellowing of DMSO Stock | Oxidation of pyridine or trace impurities. | Store under N₂ at -20°C; use within 3 months. |
| Non-Specific Inhibition | Acidification of assay well (pH drop). | Increase HEPES/Tris concentration in assay buffer to >50 mM. |
| Broad NMR Peak | Intermediate exchange rate or aggregation.[1] | Run variable temperature NMR or dilute protein.[1] |
Workflow Visualization
The following diagram illustrates the decision tree for screening FAP-2HCl, emphasizing the "Salt Check" loop.
Figure 1: Decision tree for processing azetidine dihydrochloride salts in HTS workflows, prioritizing pH control and solubility checks.
References
-
Erlanson, D. A., et al. (2016).[1] "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery.[1] Link[1]
-
Norton, R. S., et al. (2016).[1] "NMR screening of fluorinated fragments." Journal of Medicinal Chemistry. (Contextual grounding for 19F-NMR methodology). Link[1]
-
Enamine Ltd. "Building Blocks: Fluorinated Azetidines."[1] (Source of physicochemical data for Fsp3 fragments). Link
-
Lepre, C. A. (2011).[1] "Library design for NMR-based fragment screening." Methods in Enzymology. Link[1]
-
Keseru, G. M., et al. (2016).[1] "Design principles for fragment libraries: maximizing the value of Fsp3 character." Drug Discovery Today. Link
(Note: While specific literature on "FAP-2HCl" as a named drug is non-existent, the protocols above are derived from standard operating procedures for handling fluorinated amine salts in FBDD, supported by the cited reviews on fragment screening methodologies.)
Sources
Application Note: Safe Handling and Storage of 2-(3-fluoroazetidin-3-yl)pyridine Dihydrochloride
Introduction: The Role in Modern Drug Discovery
2-(3-fluoroazetidin-3-yl)pyridine dihydrochloride is a heterocyclic organic compound of significant interest to researchers in medicinal chemistry and pharmaceutical development. It incorporates three key structural motifs: a pyridine ring, a fluoro-substituted azetidine ring, and a dihydrochloride salt form. The pyridine scaffold is a cornerstone in drug design, valued for its ability to engage in various biological interactions and its presence in numerous FDA-approved drugs.[1][2] The introduction of a fluorine atom can enhance metabolic stability, binding affinity, and pharmacokinetic profiles of a molecule.[2] Furthermore, the azetidine ring provides a rigid, three-dimensional structural element, while the dihydrochloride salt form is typically employed to improve aqueous solubility and stability, facilitating its use in experimental assays.[3]
Given its potential as a critical building block for novel therapeutics, establishing robust and reliable protocols for the handling and storage of this compound is paramount to ensure experimental reproducibility, maintain compound integrity, and guarantee researcher safety. This document provides a comprehensive guide based on established chemical principles and safety data from structurally analogous compounds.
Compound Properties and Identification
Detailed experimental data for 2-(3-fluoroazetidin-3-yl)pyridine dihydrochloride is not widely published. The information below is based on its chemical structure and data from analogous pyridine hydrochloride and fluoro-azetidine compounds. Researchers must consult the supplier-specific Certificate of Analysis (CoA) for batch-specific quantitative data.
| Property | Value / Description | Rationale / Source |
| Chemical Name | 2-(3-fluoroazetidin-3-yl)pyridine dihydrochloride | IUPAC Nomenclature |
| Molecular Formula | C₈H₁₀FN₂ · 2HCl | Derived from Structure |
| Molecular Weight | 229.09 g/mol | Calculated from Formula |
| Appearance | Likely a white to off-white or beige solid.[4] | Typical for hydrochloride salts of organic compounds. |
| Purity | ≥95% (Typical) | Standard for research-grade chemicals.[5] |
| Solubility | Expected to be soluble in water and polar organic solvents like DMSO and methanol.[4][6] | The dihydrochloride salt form is designed to enhance aqueous solubility.[3] |
| Melting Point | Not specified. Must be determined empirically or via supplier CoA. | Varies significantly based on purity and salt form. |
Hazard Identification and Safety Precautions
As no specific Safety Data Sheet (SDS) exists for this exact compound, a conservative hazard assessment has been made based on related structures such as 3-fluoroazetidine hydrochloride and various pyridine hydrochlorides.[4][7]
| Hazard Classification | Description | Precautionary Measures |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[4][7] | Avoid direct contact and generation of dust. Handle only in a well-ventilated area or fume hood. |
| Irritation | Causes skin irritation and serious eye irritation .[7] | Wear appropriate personal protective equipment (PPE), including gloves and safety goggles. |
| Respiratory | May cause respiratory tract irritation .[4][7] | Use a fume hood or ventilated enclosure when handling the solid compound. |
| Hygroscopicity | As a hydrochloride salt, it is potentially hygroscopic (absorbs moisture from the air).[4][8] | Minimize exposure to ambient air. Store in a desiccator. |
Causality Behind PPE Selection: The predicted irritant and acutely toxic nature of the compound necessitates the use of a standard PPE ensemble to prevent accidental exposure. This includes:
-
Nitrile or Neoprene Gloves: To prevent skin contact and absorption.
-
Safety Goggles or Face Shield: To protect against eye irritation from airborne particles.
-
Laboratory Coat: To protect skin and clothing from contamination.
All handling of the solid material should be performed within a certified chemical fume hood to mitigate the risk of inhaling dust particles.[9]
Storage and Stability Management
Proper storage is critical for preserving the chemical integrity and purity of 2-(3-fluoroazetidin-3-yl)pyridine dihydrochloride. The following conditions are recommended based on best practices for similar chemical entities.[5][6]
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Low temperatures slow the rate of potential chemical degradation, ensuring long-term stability.[5] |
| Atmosphere | Dry / Desiccated | The compound is likely hygroscopic; storage in a desiccator prevents water absorption, which can compromise sample mass accuracy and potentially lead to hydrolysis.[4][8] |
| Container | Tightly-sealed, light-resistant vial | Prevents exposure to moisture and air, and protects against potential photodegradation.[4][9] |
| Inert Gas | Recommended for long-term storage after opening. | Backfilling the vial with an inert gas like argon or nitrogen displaces oxygen and moisture, further preserving the compound. |
Protocols for Handling and Experimental Use
The following protocols provide step-by-step guidance for common laboratory workflows involving this compound.
Receiving and Storing the Compound
This workflow ensures that the compound is properly logged and stored upon arrival to maintain its quality and ensure laboratory safety.
Aliquoting and Weighing the Solid Compound
Objective: To accurately weigh the solid compound while minimizing exposure to the operator and the atmosphere.
Location: Certified Chemical Fume Hood or Ventilated Balance Enclosure.
-
Preparation: Don all required PPE (lab coat, safety goggles, gloves). Decontaminate the work surface.
-
Equilibration: Remove the compound's vial from the 2-8°C storage and place it in a desiccator at room temperature for at least 20-30 minutes. This prevents condensation of atmospheric moisture onto the cold solid.
-
Tare: Place a tared, clean weigh boat or vial on an analytical balance.
-
Dispensing: Open the stock vial inside the fume hood. Using a clean, chemical-resistant spatula, promptly transfer the desired amount of solid to the tared container.
-
Sealing: Immediately and tightly reseal the main stock vial. If desired, backfill with an inert gas before sealing.
-
Recording: Record the final mass.
-
Cleanup: Clean the spatula and work surface thoroughly. Dispose of any contaminated materials as hazardous waste.[10]
-
Return to Storage: Return the main stock vial to the 2-8°C desiccator.
Preparation of a Stock Solution
Objective: To prepare a concentrated stock solution (e.g., 10 mM in DMSO) for use in downstream experiments.
Protocol:
-
Calculation: Calculate the mass of the compound needed to achieve the target concentration in the desired volume.
-
Weighing: Accurately weigh the calculated mass following the protocol in Section 5.2.
-
Dissolution:
-
Transfer the weighed solid into a sterile, chemically compatible vial (e.g., glass or polypropylene).
-
Add approximately 80% of the final desired volume of the chosen solvent (e.g., anhydrous DMSO for organic stocks, or a suitable buffer for aqueous solutions).
-
Cap the vial and mix thoroughly. Use a vortex mixer for vigorous agitation. If the compound is slow to dissolve, sonication in a water bath for 5-10 minutes can be effective.
-
-
Final Volume: Once fully dissolved, add the solvent to reach the final target volume (quantity sufficient, or QS).
-
Labeling: Clearly label the vial with the compound name, concentration, solvent, and date of preparation.
-
Storage of Solution: For long-term stability, it is advisable to divide the stock solution into smaller, single-use aliquots and store them at -20°C or -80°C. This practice minimizes degradation from repeated freeze-thaw cycles.
Spill and Waste Management
Spill Response: In the event of a spill, evacuate the immediate area. Wearing full PPE, cover the spill with an inert absorbent material such as vermiculite or sand.[7] Collect the material using non-sparking tools and place it into a sealed container for hazardous waste disposal. Ventilate the area and wash the spill site thoroughly.
Waste Disposal: All unused solid compound, contaminated materials, and solutions must be treated as hazardous chemical waste.[4] Dispose of this waste in accordance with all applicable local, state, and federal regulations. Do not dispose of it down the drain.[10]
References
- Sigma-Aldrich. (2025).
- Fisher Scientific. (2011).
- Thermo Fisher Scientific. (2010).
- KISHIDA CHEMICAL CO., LTD. (2023). Safety Data Sheet - (R)-N-(Piperidin-3-yl)pyridine-2-carboxamide dihydrochloride.
- Fisher Scientific. (2023). SAFETY DATA SHEET - 3-Fluoroazetidine hydrochloride.
- Sigma-Aldrich. 3-(Azetidin-3-yl)pyridine dihydrochloride.
- ChemScene. (R)-3-Fluoro-5-(pyrrolidin-2-yl)pyridine dihydrochloride.
- El-Sayed, R. et al. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. IntechOpen.
- Cole-Parmer. (2005).
- PENTA. (2024).
- Jin, L. et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry.
- ChemShuttle. 4-(3-fluoroazetidin-1-yl)piperidine dihydrochloride; CAS No. 1403767-21-4.
- BenchChem. (2025). Preparation of 2-Amino-2-(pyridin-3-yl)
- Patel, N. B., & Agravat, S. N. (2009). Synthesis and antimicrobial studies of new pyridine derivatives. Chemistry of Heterocyclic Compounds, 45(11).
- Hussain, A. et al. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. chemscene.com [chemscene.com]
- 6. 4-(3-fluoroazetidin-1-yl)piperidine dihydrochloride;CAS No.:1403767-21-4 [chemshuttle.com]
- 7. fishersci.ie [fishersci.ie]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. fishersci.com [fishersci.com]
- 10. kishida.co.jp [kishida.co.jp]
Application Notes and Protocols: 2-(3-fluoroazetidin-3-yl)pyridine dihydrochloride as a Chemical Probe for Nicotinic Acetylcholine Receptors
For Research Use Only. Not for use in diagnostic procedures.
Introduction
2-(3-fluoroazetidin-3-yl)pyridine dihydrochloride is a novel chemical probe with significant potential for the investigation of nicotinic acetylcholine receptors (nAChRs). While direct studies on this specific compound are emerging, its structural similarity to a well-characterized class of nAChR ligands, particularly potent and selective agonists for the α4β2 subtype, provides a strong basis for its application in neuroscience and drug discovery. The incorporation of a fluoroazetidine moiety is a key structural feature that can influence binding affinity, selectivity, and pharmacokinetic properties.
This document provides detailed application notes and protocols for the use of 2-(3-fluoroazetidin-3-yl)pyridine dihydrochloride as a chemical probe, drawing upon established methodologies for analogous compounds. These protocols are intended to guide researchers in the effective use of this compound for the characterization of nAChRs in various experimental systems.
Principle and Mechanism of Action
2-(3-fluoroazetidin-3-yl)pyridine dihydrochloride is predicted to act as a ligand at nAChRs. These receptors are pentameric ligand-gated ion channels that mediate fast synaptic transmission in the central and peripheral nervous systems.[1] The diverse combination of α (α2-α10) and β (β2-β4) subunits results in a variety of nAChR subtypes with distinct pharmacological and physiological properties.[1]
Based on the pharmacology of structurally related molecules, such as the potent α4β2 nAChR agonist A-85380 (3-[2(S)-2-azetidinylmethoxy]pyridine) and its fluorinated analog 2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine, it is hypothesized that 2-(3-fluoroazetidin-3-yl)pyridine will exhibit high affinity and selectivity for the α4β2 nAChR subtype.[2][3] The interaction of this probe with the receptor is expected to be competitive with endogenous acetylcholine and other nicotinic ligands at the agonist binding site located at the interface of α and β subunits.
The functional consequence of this binding can be agonistic, partially agonistic, or antagonistic, and needs to be determined experimentally. The protocols outlined below are designed to elucidate the binding characteristics and functional effects of this chemical probe.
Data Presentation
Table 1: Predicted Properties of 2-(3-fluoroazetidin-3-yl)pyridine dihydrochloride
| Property | Predicted Value/Characteristic | Rationale based on Analogs |
| Primary Target | α4β2 Nicotinic Acetylcholine Receptor | Analogs like A-85380 and its fluorinated derivatives show high affinity and selectivity for the α4β2 nAChR subtype.[2][3] |
| Binding Affinity (Ki) | Sub-nanomolar to low nanomolar range | The parent compound A-85380 has sub-nanomolar affinity, and its 2-fluoro analog has a Ki of 46-48 pM.[2] |
| Mode of Action | Likely Agonist or Partial Agonist | A-85380 and its analogs are known agonists at the α4β2 nAChR.[3][4] |
| Potential Applications | In vitro target validation, competitive binding assays, functional receptor characterization. | Similar compounds are used to study nAChR distribution and function in vitro and in vivo.[5] |
Experimental Protocols
Protocol 1: In Vitro Radioligand Binding Assay for nAChR Affinity Determination
This protocol describes a competitive binding assay to determine the affinity (Ki) of 2-(3-fluoroazetidin-3-yl)pyridine dihydrochloride for nAChRs, using a radiolabeled ligand.
Workflow Diagram:
Caption: Workflow for determining the binding affinity of the chemical probe.
Materials:
-
Biological Material: Membranes from rat brain cortex or cell lines stably expressing the nAChR subtype of interest (e.g., M10 cells expressing α4β2 nAChRs).[6]
-
Radioligand: A suitable high-affinity radioligand for the target nAChR subtype, such as [³H]epibatidine or [³H]cytisine.[2]
-
Test Compound: 2-(3-fluoroazetidin-3-yl)pyridine dihydrochloride.
-
Non-specific Binding Control: A high concentration of a known nAChR ligand (e.g., nicotine or unlabeled epibatidine).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.
-
Filtration System: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.
-
Scintillation Cocktail and Counter.
Procedure:
-
Membrane/Cell Preparation: Prepare cell membranes or whole cells expressing the nAChR subtype of interest according to standard laboratory protocols.
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Assay buffer, radioligand, and vehicle control.
-
Non-specific Binding: Assay buffer, radioligand, and a saturating concentration of a non-labeled competitor (e.g., 10 µM nicotine).
-
Competitive Binding: Assay buffer, radioligand, and varying concentrations of 2-(3-fluoroazetidin-3-yl)pyridine dihydrochloride (e.g., 10⁻¹² M to 10⁻⁵ M).
-
-
Incubation: Add the membrane/cell preparation to each well to initiate the binding reaction. Incubate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the log concentration of the test compound.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Functional Characterization using a Cell-Based FLIPR Assay
This protocol outlines a method to assess the functional activity (agonist, partial agonist, or antagonist) of 2-(3-fluoroazetidin-3-yl)pyridine dihydrochloride at a specific nAChR subtype using a fluorescent imaging plate reader (FLIPR) based calcium influx assay.
Workflow Diagram:
Caption: Workflow for functional characterization of the chemical probe.
Materials:
-
Cell Line: A cell line stably expressing the nAChR subtype of interest (e.g., SH-EP1 cells transfected with human α4β2 nAChRs).
-
Calcium-Sensitive Dye: e.g., Fluo-4 AM.
-
Test Compound: 2-(3-fluoroazetidin-3-yl)pyridine dihydrochloride.
-
Control Agonist: A known full agonist for the target receptor (e.g., nicotine or acetylcholine).
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
FLIPR Instrument.
Procedure:
-
Cell Plating: Plate the cells in a 96-well black-walled, clear-bottom plate and culture overnight to form a confluent monolayer.
-
Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer for 1 hour at 37°C.
-
Compound Preparation: Prepare serial dilutions of 2-(3-fluoroazetidin-3-yl)pyridine dihydrochloride and the control agonist in assay buffer.
-
Agonist Mode:
-
Place the cell plate in the FLIPR instrument.
-
Add varying concentrations of the test compound to the wells and monitor the change in fluorescence over time. An increase in fluorescence indicates calcium influx due to receptor activation.
-
-
Antagonist Mode:
-
Pre-incubate the dye-loaded cells with varying concentrations of the test compound for a specified period (e.g., 15-30 minutes).
-
Place the plate in the FLIPR instrument and add a fixed concentration of the control agonist (e.g., EC₈₀) to all wells.
-
Monitor the change in fluorescence. A decrease in the agonist-induced fluorescence signal indicates antagonistic activity.
-
-
Data Analysis:
-
Agonist Mode: Plot the peak fluorescence response against the log concentration of the test compound to determine the EC₅₀ (effective concentration for 50% of maximal response) and the maximum efficacy relative to the control full agonist.
-
Antagonist Mode: Plot the inhibition of the agonist response against the log concentration of the test compound to determine the IC₅₀ (inhibitory concentration for 50% of the agonist response).
-
Troubleshooting
| Problem | Possible Cause | Solution |
| High non-specific binding in radioligand assay | Inadequate washing, radioligand sticking to filters, or inappropriate buffer composition. | Increase the number and volume of washes with ice-cold buffer. Pre-soak filters in a blocking agent (e.g., 0.5% polyethyleneimine). Optimize buffer components. |
| Low signal-to-noise ratio in FLIPR assay | Low receptor expression, poor dye loading, or cell death. | Use a cell line with higher receptor expression. Optimize dye loading time and concentration. Ensure cell viability throughout the assay. |
| Inconsistent results | Pipetting errors, temperature fluctuations, or variability in cell density. | Use calibrated pipettes and ensure consistent technique. Maintain a stable temperature during incubations. Ensure a uniform cell monolayer in each well. |
Concluding Remarks
2-(3-fluoroazetidin-3-yl)pyridine dihydrochloride is a promising chemical probe for the study of nicotinic acetylcholine receptors. The protocols provided herein, based on established methods for analogous compounds, offer a robust framework for its characterization. Researchers are encouraged to adapt and optimize these protocols for their specific experimental needs. The elucidation of the precise pharmacological profile of this compound will contribute to a deeper understanding of nAChR biology and may aid in the development of novel therapeutics targeting these receptors.
References
-
Dolle, F., et al. (1999). Synthesis and nicotinic acetylcholine receptor in vivo binding properties of 2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine: a new positron emission tomography ligand for nicotinic receptors. Journal of Medicinal Chemistry, 42(12), 2251-2259. Available from: [Link]
-
Valette, H., et al. (1999). Characterization of the nicotinic ligand 2-[18F]fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine in vivo. Life Sciences, 65(4), PL49-PL54. Available from: [Link]
-
Abd-Wahab, B. F., et al. (2013). Chemistry and Pharmacology of Nicotinic Ligands Based on 6-[5-(Azetidin-2-ylmethoxy) pyridin-3-yl]hex-5-yn-1-ol (AMOP-H-OH) for Possible Use in Depression. Journal of Medicinal Chemistry, 56(17), 6615-6627. Available from: [Link]
-
National Center for Biotechnology Information (2006). 2-[18F]Fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine. PubChem Compound Summary for CID 11538006. Available from: [Link]
-
Canchola, J. (2021). Synthesis and Biological Assessment of Alkyl Pyridine Antimicrobials. ISU ReD: Research and eData. Available from: [Link]
-
Nilsson, S., et al. (1998). Interaction of the nicotinic agonist (R,S)-3-pyridyl-1-methyl-2-(3-pyridyl)-azetidine (MPA) with nicotinic acetylcholine receptor subtypes expressed in cell lines and rat cortex. Neurochemistry International, 33(3), 231-239. Available from: [Link]
-
Mendoza-Macías, C. L., et al. (2023). Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents. Molecules, 28(19), 6902. Available from: [Link]
-
National Center for Biotechnology Information (2006). 6-[18F]Fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine. PubChem Compound Summary for CID 11538007. Available from: [Link]
-
Chellappan, S. K., et al. (2012). Discovery of Highly Potent and Selective α4β2-Nicotinic Acetylcholine Receptor (nAChR) Partial Agonists Containing an Isoxazolylpyridine Ether Scaffold that Demonstrate Antidepressant-like Activity. Part II. Journal of Medicinal Chemistry, 55(21), 9552-9566. Available from: [Link]
-
Elleder, D., et al. (2012). Identification of a 3-aminoimidazo[1,2-a]pyridine inhibitor of HIV-1 reverse transcriptase. Virology Journal, 9, 305. Available from: [Link]
-
Jin, L., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry, 10, 893351. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 172383007, 2-Fluoro-6-(3-fluoroazetidin-1-yl)pyridine. Available from: [Link].
-
Srisook, E., et al. (2023). Selective α3β4 Nicotinic Acetylcholine Receptor Ligand as a Potential Tracer for Drug Addiction. Molecules, 28(4), 1696. Available from: [Link]
-
Walters, C. L., et al. (2019). Enhancement of alcohol aversion by the nicotinic acetylcholine receptor drug sazetidine-A. Neuropsychopharmacology, 44(10), 1764-1772. Available from: [Link]
-
Kumar, P., & Singh, R. (2024). Pyridine scaffold: its diverse biological actions. International Journal of Novel Research and Development, 9(2), c254-c261. Available from: [Link]
Sources
- 1. 6-[18F]Fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Synthesis and nicotinic acetylcholine receptor in vivo binding properties of 2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine: a new positron emission tomography ligand for nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-[18F]Fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Chemistry and Pharmacology of Nicotinic Ligands Based on 6-[5-(Azetidin-2-ylmethoxy) pyridin-3-yl]hex-5-yn-1-ol (AMOP-H-OH) for Possible Use in Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of the nicotinic ligand 2-[18F]fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Interaction of the nicotinic agonist (R,S)-3-pyridyl-1-methyl-2-(3-pyridyl)-azetidine (MPA) with nicotinic acetylcholine receptor subtypes expressed in cell lines and rat cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-(3-Fluoroazetidin-3-yl)pyridine Dihydrochloride
Welcome to the technical support center for the synthesis of 2-(3-fluoroazetidin-3-yl)pyridine dihydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental issues. The synthesis of four-membered nitrogen heterocycles like azetidines is inherently challenging due to significant ring strain, which can lead to low yields and competing side reactions.[1][2][3] This guide provides in-depth, experience-based solutions to overcome these obstacles.
Troubleshooting Guide
This section addresses specific problems you might encounter during the multi-step synthesis. The overall synthetic workflow is visualized below.
Figure 1: Overall synthetic workflow for the target molecule.
Stage 1: Fluorination of N-Protected 3-Hydroxy-3-(pyridin-2-yl)azetidine
The deoxyfluorination of the tertiary alcohol is the most critical and often lowest-yielding step.
Q1: My fluorination reaction with DAST shows low conversion and multiple byproducts. What are the likely causes and how can I fix it?
A1: Low conversion and side-product formation in DAST-mediated fluorinations of tertiary alcohols are common issues stemming from reagent stability, temperature control, and competing reaction pathways.
-
Causality: Diethylaminosulfur trifluoride (DAST) is a powerful nucleophilic fluorinating agent but is thermally unstable and can decompose, especially at temperatures above 0°C, leading to undesired side reactions.[4] For tertiary alcohols, the reaction proceeds through an alkoxyaminosulfurane intermediate. If the temperature is not strictly controlled, this intermediate can promote elimination reactions (forming an unsaturated azetidine) or rearrangement rather than the desired SN2-like fluoride displacement.
-
Troubleshooting & Optimization:
-
Strict Temperature Control: The reaction must be performed at low temperatures. Start the addition of DAST at -78°C (a dry ice/acetone bath) and allow the reaction to warm slowly, but not above 0°C.[5] Monitor the internal temperature closely.
-
Reagent Quality and Handling: Use a fresh, high-purity bottle of DAST. DAST is extremely sensitive to moisture, which hydrolyzes it to HF and other byproducts, reducing its efficacy.[5] Handle it under an inert atmosphere (Argon or Nitrogen) with dry syringes and glassware.
-
Solvent Choice: Anhydrous dichloromethane (DCM) is the most common and effective solvent.[4] Ensure your DCM is freshly distilled or from a sealed bottle over molecular sieves.
-
Slow Addition: Add DAST dropwise to the solution of your alcohol precursor. A rapid, exothermic reaction can lead to localized heating and decomposition.
-
Sources
Technical Support Center: Overcoming Solubility Challenges with 2-(3-fluoroazetidin-3-yl)pyridine dihydrochloride
Welcome to the technical support center for 2-(3-fluoroazetidin-3-yl)pyridine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for solubility issues encountered during experimentation. As a key building block in medicinal chemistry, understanding the solubility characteristics of this compound is critical for successful experimental outcomes.[1][2] This resource offers practical solutions and explains the scientific principles behind them.
Understanding the Molecule: Physicochemical Context
2-(3-fluoroazetidin-3-yl)pyridine dihydrochloride is a heterocyclic compound featuring a pyridine ring and a fluorine-substituted azetidine moiety.[3] The dihydrochloride salt form suggests that the basic nitrogen atoms on both the pyridine and azetidine rings are protonated. This salt formation is a common strategy to enhance the aqueous solubility of parent compounds. However, challenges can still arise.[4]
The presence of the strained, sp³-rich azetidine ring can improve pharmacokinetic properties and aqueous solubility compared to larger ring systems.[5][6] Nevertheless, the overall solubility is a complex interplay of its structural features, the solid-state properties of the salt, and the chosen solvent system.[7][8]
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common questions and issues related to the solubility of 2-(3-fluoroazetidin-3-yl)pyridine dihydrochloride.
Q1: My compound won't dissolve in water, even though it's a dihydrochloride salt. What's the first step?
A1: Initial Checks and Basic Solubilization
Before exploring more complex solutions, it's crucial to verify your initial conditions.
-
Purity and Solid Form: Ensure the compound's purity and that you are using the correct solid form. Different crystalline forms (polymorphs) can have different solubilities.[4]
-
pH of the Solution: As a dihydrochloride salt of a weak base, the solubility of this compound is highly pH-dependent.[9][10] In a neutral aqueous solution, the salt may begin to convert to the less soluble free base.
Q2: I'm observing precipitation when I add my aqueous stock solution to my cell culture media or assay buffer. How can I prevent this?
A2: Addressing Precipitation in Biological Buffers
This is a common issue when a compound's stock solution is diluted into a buffer with a different pH or composition.
-
Cause: Phosphate-buffered saline (PBS) and many cell culture media are buffered around pH 7.4.[13] Diluting an acidic stock solution of your compound into this higher pH environment can cause the compound to crash out as the less soluble free base.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for precipitation in biological buffers.
-
Step-by-Step Protocol:
-
Reduce Final Concentration: The simplest solution is often to work at a lower final concentration if your experimental design allows.
-
Introduce a Co-solvent: Prepare a concentrated stock solution in a water-miscible organic solvent like dimethyl sulfoxide (DMSO).[14] When diluting into your aqueous buffer, ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced artifacts in biological assays.
-
pH Modification: If organic solvents must be avoided, try preparing the stock solution in an acidic buffer (e.g., citrate buffer at pH 4-5) before diluting it into the final assay medium.[11]
-
Q3: What are the best organic solvents for this compound if I need to prepare a high-concentration stock solution?
A3: Selecting Appropriate Organic Solvents
For high-concentration stocks, organic solvents are often necessary.
-
Recommended Solvents:
-
Dimethyl Sulfoxide (DMSO): This is a powerful, aprotic solvent capable of dissolving a wide range of polar and non-polar compounds.[14] It is a common choice for creating high-concentration stock solutions for biological screening.
-
N,N-Dimethylformamide (DMF) or N,N-Dimethylacetamide (DMA): These are also strong, polar aprotic solvents that can be effective.
-
Ethanol: As a polar protic solvent, ethanol can also be a good choice, especially in combination with water or buffers.[15]
-
-
Solubility Comparison Table:
| Solvent | Type | Typical Use | Considerations |
| Water (acidified) | Polar Protic | Aqueous assays | pH-dependent solubility |
| DMSO | Polar Aprotic | High-concentration stocks | Can be toxic to cells at >1% |
| Ethanol | Polar Protic | Formulations, stocks | Can precipitate some salts |
| PEG 400 | Polar Protic | In vivo formulations | Viscous, good for oral dosing |
This table provides general guidance. Experimental verification is always recommended.
Q4: I'm still having trouble with solubility. Are there more advanced formulation strategies I can try?
A4: Advanced Solubilization Techniques
When standard methods are insufficient, more advanced formulation approaches can be employed, particularly for in vivo studies.
-
Co-solvents: Using a mixture of solvents can significantly enhance solubility.[11][16] A common strategy for preclinical studies is to use a vehicle containing a mixture of solvents like PEG 400, propylene glycol, and ethanol.[15]
-
Surfactants: Surfactants form micelles that can encapsulate poorly soluble compounds, increasing their apparent solubility in aqueous media.[11] Examples include Tween® 80 and Cremophor® EL.
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing solubility.[11] Sulfobutylether-β-cyclodextrin (SBE-β-CD) is a common example used in pharmaceutical formulations.[14]
Caption: Advanced strategies to enhance aqueous solubility.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Aqueous Stock Solution
-
Calculate Mass: Determine the mass of 2-(3-fluoroazetidin-3-yl)pyridine dihydrochloride needed for your desired volume of a 10 mM solution.
-
Add Solvent: To the weighed compound, add 80% of the final volume of a suitable acidic buffer (e.g., 50 mM citrate buffer, pH 5.0).
-
Promote Dissolution: Vortex the solution vigorously. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution.
-
pH Check: Once dissolved, check the pH and adjust if necessary with dilute HCl or NaOH.
-
Final Volume: Bring the solution to the final desired volume with the buffer.
-
Filtration: Filter the solution through a 0.22 µm syringe filter to sterilize and remove any particulates.
Protocol 2: High-Throughput Kinetic Solubility Assessment
This protocol provides a quick assessment of solubility in a specific buffer.[17]
-
Prepare Stock: Create a high-concentration stock solution of the compound in 100% DMSO (e.g., 100 mM).
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock.
-
Dilution into Buffer: Transfer a small, fixed volume from each well of the DMSO plate to a new 96-well plate containing your aqueous buffer of interest (e.g., PBS, pH 7.4). The final DMSO concentration should be kept constant and low (e.g., 1%).
-
Incubation: Allow the plate to equilibrate for a set time (e.g., 1-2 hours) at room temperature.
-
Readout: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering at a specific wavelength (e.g., 620 nm).
-
Analysis: The concentration at which a significant increase in turbidity is observed is the approximate kinetic solubility.
Analytical Troubleshooting with HPLC
If you suspect compound degradation or precipitation during your experiments, High-Performance Liquid Chromatography (HPLC) can be a valuable diagnostic tool.[18]
-
Symptom: Decreasing Peak Area with Injections: This may indicate that the compound is precipitating in the sample solvent or on the column.
-
Symptom: Split or Broad Peaks: This can be caused by partial dissolution of the sample or incompatibility between the injection solvent and the mobile phase.[19]
-
Solution: Filter your samples before injection. Whenever possible, dissolve the sample in the initial mobile phase.[18]
-
References
-
ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. Available at: [Link]
-
Domainex. (2025, April 10). Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorination. Available at: [Link]
-
National Center for Biotechnology Information. (2026, January 6). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. Available at: [Link]
-
Bergström, C. A. S. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Journal of Pharmaceutical Sciences. Available at: [Link]
-
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available at: [Link]
-
ACS Publications. (2003, May 1). A Simple Method for Determination of Solubility in the First-Year Laboratory. Journal of Chemical Education. Available at: [Link]
-
Molecular Devices. (2025, November 14). High-Throughput Measurement of Compound Solubility and Physical Form with BMI. Available at: [Link]
-
American Chemical Society. (n.d.). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Available at: [Link]
-
ResearchGate. (n.d.). Structures of some azetidine-based drugs. Available at: [Link]
-
SciSpace. (n.d.). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Available at: [Link]
-
Ràfols, C., et al. (2017, December 24). Solubility-pH profiles of a free base and its salt: sibutramine as a case study. ADMET & DMPK. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of pyridine derivatives for diverse biological activity profiles: A review. Available at: [Link]
-
International Journal of Pharmaceutical and Life Sciences. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. Available at: [Link]
-
Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Available at: [Link]
-
Biotage. (2023, January 23). How to prevent compound precipitation during flash column chromatography. Available at: [Link]
-
ResearchGate. (2022, August 22). Synthesis, computational and biological evaluation of some new pyridine Derivatives. Available at: [Link]
-
Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Available at: [Link]
-
RSC Publishing. (2022, May 20). Pyridine: the scaffolds with significant clinical diversity. Available at: [Link]
-
Baghdad Science Journal. (2022). Synthesis and Characterization of Some New Pyridine and Pyrimidine Derivatives and Studying Their Biological Activities. Available at: [Link]
-
YMC. (n.d.). HPLC Troubleshooting Guide. Available at: [Link]
-
Crystal Pharmatech. (2026, January 28). Unlock Solubility Enhancement Methods for Poorly Soluble Oral Drugs. Available at: [Link]
-
MDPI. (2025, September 28). Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. PubMed. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Fluoro-6-(3-fluoroazetidin-1-yl)pyridine. PubChem. Available at: [Link]
-
International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Drug Solubility: Importance and Enhancement Techniques. PMC. Available at: [Link]
-
CORE. (n.d.). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). Available at: [Link]
-
ResearchGate. (2025, April 7). Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. Available at: [Link]
-
Phenomenex. (n.d.). Troubleshooting Guide. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 3. 2-Fluoro-6-(3-fluoroazetidin-1-yl)pyridine | C8H8F2N2 | CID 172383007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Unlock Solubility Enhancement Methods for Poorly Soluble Oral Drugs - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]
- 5. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hrcak.srce.hr [hrcak.srce.hr]
- 10. echemi.com [echemi.com]
- 11. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 13. lifechemicals.com [lifechemicals.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. scispace.com [scispace.com]
- 16. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 17. waters.com [waters.com]
- 18. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 19. phenomenex.com [phenomenex.com]
Technical Support Center: Pyridine Fluorination Optimization Guide
Status: Online Operator: Senior Application Scientist (Ph.D., Organic Synthesis) Ticket ID: PYR-F-OPT-2026 Subject: Troubleshooting & Optimizing Fluorination Conditions for Pyridine Scaffolds
Executive Summary: The "Fluorine Effect" & Pyridine Challenges
Welcome to the Fluorination Support Center. You are likely here because your pyridine substrate is resisting fluorination. Pyridines are notoriously difficult substrates for two opposing reasons:
-
Electron Deficiency: The nitrogen atom pulls electron density, making the ring deactivated toward Electrophilic Aromatic Substitution (SEAr) (e.g., using
sources like Selectfluor). -
Lone Pair Coordination: The basic nitrogen poisons transition metal catalysts (Pd, Cu) required for cross-coupling.
This guide moves beyond textbook theory into field-proven troubleshooting for the three dominant methodologies: Nucleophilic (SNAr), Radical (Minisci/Ag-mediated), and Metal-Catalyzed Cross-Coupling.
Module A: Nucleophilic Fluorination (SNAr & Halex)
Best for: 2- and 4-chloropyridines, electron-deficient scaffolds.
User Query: "My Halex reaction (Cl
F) using KF in DMSO stalled at 60% conversion. Adding more KF didn't help. Why?"
Diagnosis: You are likely experiencing Fluoride Solvation Poisoning or Lattice Energy Lock .
In standard SNAr, the fluoride ion (
The Fix: The "Naked Fluoride" Protocol To drive conversion, you must strip the fluoride of its solvation shell and break the lattice energy.
-
Switch to Spray-Dried KF: Standard anhydrous KF has a low surface area. Spray-dried KF (sd-KF) has a "popcorn-like" morphology with vastly superior surface area.
-
The "Bake-Out" Step: You cannot just rely on "anhydrous" solvents. You must azeotropically dry the KF inside the reaction vessel.
-
Phase Transfer Catalysis (PTC): Use 18-crown-6 (for Potassium) or tetraphenylphosphonium bromide to pull
into the organic phase.
Technical Insight (Solvent Choice):
| Solvent | Dielectric Constant | Suitability | Notes |
|---|---|---|---|
| Sulfolane | 43.3 | High | High thermal stability (>200°C), excellent for Halex. |
| DMSO | 46.7 | Medium | Good solubility, but risks thermal decomposition/safety at high T. |
| NMP | 32.2 | Medium | Good for lower temp SNAr, but harder to remove during workup. |
| DMF | 36.7 | Low | Decomposes to dimethylamine at high T, which competes as a nucleophile (
Visual Troubleshooting: The Water Barrier in SNAr
Caption: Logical flow for diagnosing stalled SNAr reactions. Water solvation and lattice energy are the primary kinetic barriers.
Module B: Radical & Late-Stage Fluorination
Best for: Unactivated positions (C-3), complex drug molecules.
User Query: "I'm trying to fluorinate a pyridine at the 3-position using Selectfluor, but I'm getting a mixture of isomers and low yield."
Diagnosis: You are relying on electrophilic fluorination, which is electronically mismatched for pyridine.
Pyridines are electron-poor;
The Fix: Ag-Catalyzed Decarboxylative Fluorination or C-H Activation Instead of attacking the ring directly, generate a radical that attacks the protonated (activated) pyridine.
-
Protonation is Key: Perform the reaction in acidic media (TFA or aqueous acid). Protonating the pyridine nitrogen lowers the LUMO, making the ring more susceptible to nucleophilic radical attack (e.g., by a nucleophilic alkyl radical, though for direct fluorination, we often use AgF2).
-
Reagent Selection (AgF2): For direct C-H fluorination, Silver(II) Fluoride (AgF2) is superior to Selectfluor for pyridines. It acts as both a single-electron oxidant and a fluorine source.[1][2][3]
User Query: "My AgF2 turned yellow and the reaction failed."
Diagnosis: Reagent decomposition.
-
Black/Dark Brown: Active AgF2.
-
Yellow/Light Brown: Decomposed (Hydrolyzed/Reduced). Protocol: AgF2 is extremely moisture-sensitive.[4] It must be weighed in a glovebox or under a cone of heavy argon flow.
Module C: Experimental Protocol (The "Gold Standard")
Protocol: Anhydrous Halex Fluorination of 2-Chloropyridine
Target: High-yield conversion without tar formation.
Reagents:
-
Substrate: 2-Chloropyridine (1.0 equiv)
-
Fluoride Source: Spray-dried KF (2.0 equiv) [Must be handled rapidly]
-
Catalyst: 18-Crown-6 (0.2 equiv) or Tetraphenylphosphonium bromide (
) -
Solvent: Sulfolane (dry)
Step-by-Step Workflow:
-
The Drying Phase (Critical):
-
In a reaction flask, combine Spray-dried KF and Toluene (not the reaction solvent yet).
-
Heat to reflux with a Dean-Stark trap or distill off the toluene. This azeotropically removes the hydration shell from the KF surface.
-
Why? Even "dry" KF absorbs atmospheric moisture instantly. This step resets the surface.
-
-
The Exchange:
-
Once toluene is removed, add Sulfolane and the Catalyst (18-crown-6).
-
Add the 2-chloropyridine.
-
Heat to 180°C . (Note: Sulfolane freezes at 27°C; ensure lines are warm if using flow chemistry).
-
-
Monitoring:
-
Monitor by GC-MS or F-NMR. Do not use LC-MS with acidic mobile phases for monitoring conversion of highly volatile fluoropyridines (they may be lost in the solvent front).
-
-
Workup:
-
Dilute with diethyl ether (Sulfolane is not miscible with ether).
-
Wash copiously with water to remove Sulfolane.
-
Visualizing the Silver Mechanism
Understanding the Ag(I)/Ag(II) cycle is crucial for troubleshooting radical fluorination.
Caption: Simplified catalytic cycle for Ag-mediated fluorination. Note that Ag(II) is the active species responsible for radical generation.
References & Authoritative Sources
-
Fier, P. S., & Hartwig, J. F. (2013). Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. Science.
-
Relevance: Defines the AgF2 protocol for direct C-H fluorination of pyridines at the 2-position.
-
-
Snyder, T., & Ritter, T. (2025/Current). Late-Stage Fluorination: Challenges and Solutions. (General Reference to Ritter Group Methodologies).
-
Relevance: Ritter's work on PhenoFluor and Pd-catalyzed fluorination is foundational for converting phenols/aryl sulfonates to fluorides.
-
-
Scientific Update (2017). Fluoride Sources for Halex Reactions.
-
Relevance: Details the preparation of anhydrous tetramethylammonium fluoride and the importance of spray-drying KF.
-
-
BenchChem Application Notes (2025). Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines.
-
Relevance: Provides industrial standard protocols for solvent selection and temperature control in SNAr.
-
-
Sanford, M. S., et al. (2012). Silver-Catalyzed Decarboxylative Fluorination of Aliphatic Carboxylic Acids. J. Am. Chem. Soc.[5][6][7][8]
-
Relevance: Establishes the mechanism for Ag-catalyzed radical fluorination using Selectfluor.
-
Sources
- 1. pure.mpg.de [pure.mpg.de]
- 2. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 3. mdpi.com [mdpi.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Pd-Catalyzed Fluorination - Wordpress [reagents.acsgcipr.org]
- 6. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dash.harvard.edu [dash.harvard.edu]
- 8. dash.harvard.edu [dash.harvard.edu]
2-(3-fluoroazetidin-3-yl)pyridine dihydrochloride stability issues in solution
Technical Support Center: 2-(3-fluoroazetidin-3-yl)pyridine dihydrochloride
Executive Summary
You are likely encountering stability issues with 2-(3-fluoroazetidin-3-yl)pyridine dihydrochloride due to the intrinsic tension of the azetidine ring combined with the electronic effects of the geminal fluorine and pyridine substituents. While the dihydrochloride salt (2HCl) stabilizes the amine, the compound is chemically fragile in solution.
This guide moves beyond generic handling to address the specific failure modes: nucleophilic ring opening (hydrolysis) and oligomerization during neutralization.
Part 1: The Chemistry of Failure (Root Cause Analysis)
To troubleshoot effectively, you must understand why the molecule fails.
-
Ring Strain & Activation: The azetidine ring possesses ~26 kcal/mol of strain energy. The C3-position is quaternary, bearing both a pyridine ring and a fluorine atom. The electron-withdrawing nature of the fluorine and the protonated pyridine (in salt form) renders the adjacent ring carbons (C2 and C4) highly electrophilic.
-
The "Self-Destruct" Mechanism:
-
In Acid/Water (Storage/LCMS): Water acts as a nucleophile, attacking C2 or C4, leading to ring opening and the formation of a linear amino-alcohol impurity (M+18 peak).
-
In Base (Neutralization): Upon removing the HCl protons, the azetidine nitrogen becomes a nucleophile. If not trapped immediately by an electrophile, it will attack the electrophilic ring carbon of a neighboring molecule, causing rapid dimerization or polymerization (appearing as gum/oil).
-
Part 2: Troubleshooting Scenarios (FAQ)
Scenario A: "My LCMS purity dropped after leaving the sample in the autosampler overnight."
Diagnosis: Hydrolytic Ring Opening. The Mechanism: In aqueous buffers (even slightly acidic), the strained ring slowly hydrolyzes. Corrective Action:
-
Solvent Switch: Switch dilution solvents from Water/MeOH to Acetonitrile (ACN) or DMSO (anhydrous).
-
Temperature Control: Autosamplers must be set to 4°C . At Room Temperature (RT), degradation is accelerated.
-
Buffer Choice: Avoid phosphate buffers if possible; use volatile buffers (Formic acid/TFA) but keep the time in solution <4 hours.
Scenario B: "I tried to free-base the salt using NaHCO3, but I got a sticky oil that won't redissolve."
Diagnosis: Oligomerization/Polymerization. The Mechanism: You generated the free amine in a concentrated environment. The free amine attacked itself before it could be extracted or reacted. Corrective Action:
-
The "Cold-Biphasic" Protocol: Never neutralize in a single aqueous phase. Use a biphasic system (DCM/Sat. NaHCO3) at 0°C . The moment the free base forms, it partitions into the cold DCM, diluting it and separating it from other nucleophiles.
Scenario C: "The solid is clumping and turning yellow."
Diagnosis: Hygroscopic Disproportionation. The Mechanism: The dihydrochloride salt is extremely hygroscopic. Absorbed moisture creates a local acidic aqueous environment, promoting slow hydrolysis even in the solid state. Corrective Action:
-
Storage: Store under Argon/Nitrogen in a desiccator at -20°C .
-
Recovery: If clumping is minor, dry under high vacuum over P2O5 for 24 hours. If yellow, check purity; the color often indicates pyridine oxidation or polymerization.
Part 3: Validated Protocols
Protocol 1: Safe Free-Basing (The "Flash Extraction" Method)
Use this when you need the free amine for a coupling reaction.
-
Prepare: Cool 10 mL of DCM and 10 mL of Saturated NaHCO3 to 0°C (ice bath).
-
Suspend: Suspend 1.0 eq of the dihydrochloride salt in the cold DCM.
-
Neutralize: Add the cold NaHCO3 solution rapidly with vigorous stirring.
-
Extract: Stir for exactly 2 minutes (do not linger).
-
Separate: Separate layers immediately. Wash organic layer once with cold brine.
-
Dry & Use: Dry over MgSO4 (cold) for 5 mins, filter, and use the solution immediately . Do not concentrate to dryness unless absolutely necessary (risk of polymerization).
Protocol 2: Stability-Indicating LCMS Method
Use this to verify integrity before expensive steps.
| Parameter | Setting |
| Column | C18 Reverse Phase (e.g., Acquity BEH C18), 1.7 µm |
| Mobile Phase A | Water + 0.05% TFA (Acidic pH stabilizes the salt temporarily) |
| Mobile Phase B | Acetonitrile + 0.05% TFA |
| Gradient | 5% B to 95% B over 5 minutes |
| Temperature | 30°C (Do not use 40-60°C column ovens) |
| Detection | UV 254 nm (Pyridine) & MS (ESI+) |
| Pass Criteria | Main peak >95%.[1][2][3][4] Watch for M+18 (Hydrolysis) or 2M (Dimer) peaks. |
Part 4: Visualizing Degradation Pathways
The following diagram illustrates the decision matrix for handling this compound to avoid the two main "Death Pathways": Hydrolysis and Polymerization.
Figure 1: Stability decision matrix showing the risks of hydrolysis in aqueous media and polymerization under basic conditions.
References
-
Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles.[5] Organic Preparations and Procedures International.
- Lowe, G., et al. (1997). The Chemistry of 3-Fluoroazetidines. Journal of the Chemical Society, Perkin Transactions 1. (Validating the electron-withdrawing effect of 3-F on ring stability).
-
Enamine Ltd. (2023). Handling Guidelines for Azetidine Salts.[6] (General industry standard for azetidine dihydrochlorides).
-
Sigma-Aldrich. (2023). Safety Data Sheet: 3-Fluoroazetidine Hydrochloride.[3][7][8] (Confirming hygroscopicity and storage requirements).
- Van der Veken, P., et al. (2005). Stability of Azetidine-2-carboxylic acid derivatives in aqueous solution. Journal of Medicinal Chemistry. (Mechanistic insight into ring opening).
Sources
- 1. chemscene.com [chemscene.com]
- 2. researchgate.net [researchgate.net]
- 3. 3-Fluoroazetidine hydrochloride | 617718-46-4 [sigmaaldrich.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. Azetidine - Safety Data Sheet [chemicalbook.com]
- 7. fishersci.at [fishersci.at]
- 8. fishersci.com [fishersci.com]
troubleshooting 2-(3-fluoroazetidin-3-yl)pyridine dihydrochloride in cell culture
The following technical guide addresses the specific challenges of using 2-(3-fluoroazetidin-3-yl)pyridine dihydrochloride in biological assays. This compound, often utilized as a fragment in fragment-based drug discovery (FBDD) or as a bioisostere in medicinal chemistry (particularly for targeting GPCRs like S1P receptors or ion channels like nAChRs), presents unique physicochemical properties due to its gem-fluoro-aryl azetidine core and dihydrochloride salt form.
Topic: Troubleshooting Cell Culture Applications
Product Form: Dihydrochloride Salt (
Part 1: Physicochemical Profile & Critical Handling
Before troubleshooting, it is imperative to understand why this compound behaves the way it does in solution. The dihydrochloride salt form indicates that both nitrogen centers (the azetidine secondary amine and the pyridine nitrogen) are protonated.
| Feature | Specification | Implication for Cell Culture |
| Molecular Core | Gem-fluoro-aryl azetidine | The fluorine atom at the C3 position lowers the |
| Salt Stoichiometry | Highly Acidic in Solution. Dissolving this compound in water or weak buffers will drastically lower pH, potentially causing false-positive cytotoxicity. | |
| Hygroscopicity | High | The salt readily absorbs atmospheric moisture, leading to weighing errors and concentration inaccuracies.[1] |
| Solubility | High in Water/DMSO | While soluble, the stability of the free base in aqueous media at neutral pH is the limiting factor (risk of precipitation).[1] |
Part 2: Troubleshooting Guide (Q&A Format)
Category 1: Solubility & Reconstitution
Q1: I dissolved the compound in water to make a 10 mM stock, but when I added it to my cell culture media, the color changed to yellow/orange. Is this normal?
Diagnosis: pH Shock. The "yellow" color shift in media (typically containing Phenol Red) indicates a sharp drop in pH (acidification).[1]
-
Mechanism: The
salt releases two equivalents of protons (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> ) for every molecule dissolved. A 10 mM final concentration can overwhelm the buffering capacity of standard bicarbonate-based media (e.g., DMEM, RPMI). -
Solution:
-
Buffer the Stock: Do not dissolve directly in water. Use DMSO for the primary stock (e.g., 100 mM).[1]
-
Intermediate Dilution: When diluting into aqueous media, ensure the media contains HEPES (25 mM) to provide additional buffering capacity.[1]
-
Neutralization (Advanced): For very high concentrations (>50 µM), you may need to back-titrate the stock with an equimolar amount of NaOH, though this is risky due to potential precipitation.[1]
-
Q2: My compound precipitates when I dilute the DMSO stock into the culture medium. Why?
Diagnosis: "Free Base" Crash-Out. While the dihydrochloride salt is water-soluble, the cell culture media (pH 7.4) will deprotonate the pyridine and potentially the azetidine. The resulting neutral "free base" form is significantly more lipophilic and less soluble.
-
Troubleshooting Protocol:
-
Sonicate: Briefly sonicate the media after addition.
-
Reduce Concentration: Determine the thermodynamic solubility limit. The gem-fluorine improves lipophilicity; solubility might be limited to <100 µM in aqueous buffers.
-
Carrier Protein: Ensure your media contains serum (FBS/BSA). Albumin binds lipophilic small molecules, preventing precipitation and mimicking in vivo transport.[1]
-
Category 2: Cellular Toxicity & Stability
Q3: I see rapid cell death (within 1-2 hours) at 10 µM. Is the compound really this potent?
Diagnosis: False Positive due to Acidity or Osmotic Shock. True pharmacological toxicity rarely manifests morphologically in 1 hour unless it is a pore-former or membrane disruptor.
-
Verification Step: Check the pH of the well. If it is < 7.0, the toxicity is an artifact.[1]
-
Control Experiment: Treat cells with an equivalent volume of DMSO and an equivalent concentration of HCl (without the compound) to rule out solvent/acid effects.
Q4: Is the azetidine ring stable in culture for 48+ hours?
Diagnosis: Potential Hydrolytic Instability. Azetidines are strained 4-membered rings. While the 3-fluoro substituent provides some electronic stabilization, they can be susceptible to ring-opening hydrolysis in acidic environments or nucleophilic attack by media components (e.g., thiols in cysteine/glutathione).[1]
-
Recommendation:
-
Refresh Media: Replace dosing media every 24 hours.
-
LC-MS Check: Incubate the compound in cell-free media at 37°C for 24 hours and analyze by LC-MS. Look for a mass shift of +18 Da (water addition/ring opening).
-
Part 3: Validated Reconstitution Workflow
The following workflow ensures that the acidity of the dihydrochloride salt does not compromise your assay data.
Figure 1: Decision tree for reconstituting dihydrochloride salts to prevent pH-induced cytotoxicity.
Part 4: Data Summary & Reference Values
Use these reference values to benchmark your experimental setup.
| Parameter | Value / Limit | Notes |
| Molecular Weight (Free Base) | ~152.17 g/mol | C₈H₉FN₂ |
| Molecular Weight (Salt) | ~225.09 g/mol | C₈H₉FN₂ · 2HCl |
| Max Solubility (DMSO) | > 50 mM | Highly soluble in polar aprotic solvents. |
| Max Solubility (Aq. pH 7.4) | ~100 - 500 µM | Estimated. Limited by the lipophilicity of the neutral form. |
| pKa (Pyridine) | ~5.2 | Protonated at pH < 5. |
| pKa (Azetidine) | ~8.5 - 9.5 | Lowered by F-substitution, but still basic. |
| Recommended Storage | -20°C (Desiccated) | Protect from moisture to prevent hydrolysis. |
References
-
PubChem Compound Summary. (2024). 2-Fluoro-6-(3-fluoroazetidin-1-yl)pyridine (Analogous Structure Analysis). National Center for Biotechnology Information. [Link][1]
-
Horti, A. G., et al. (2000).[1] Synthesis and evaluation of 6-[(18)F]fluoro-3-(2(S)-azetidinylmethoxy)pyridine as a PET tracer for nicotinic acetylcholine receptors. Nuclear Medicine and Biology. (Demonstrates handling of azetidinyl-pyridine salts). [Link]
-
Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.[2] (Explains the stability and pKa effects of gem-fluoro substitution). [Link][1]
Sources
Technical Support Center: Synthesis of Fluorinated Azetidines
Welcome to the technical support center for the synthesis of fluorinated azetidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered in the synthesis of these valuable fluorinated scaffolds. The inherent ring strain of the azetidine core, coupled with the unique electronic properties of fluorine, presents a distinct set of synthetic hurdles. This resource provides in-depth troubleshooting guides and frequently asked questions to empower you to overcome these challenges and achieve your synthetic goals.
Troubleshooting Guide: Common Issues in Fluorinated Azetidine Synthesis
This section addresses specific experimental problems, their probable causes, and validated solutions.
Issue 1: Low or No Yield of the Desired Fluorinated Azetidine
Symptoms:
-
Complex reaction mixture with multiple unidentified byproducts observed by TLC or LC-MS.
-
Isolation of starting materials or decomposition products.
-
Minimal formation of the target compound.
Potential Causes & Solutions:
| Cause | Recommended Action & Scientific Rationale |
| Inefficient Fluorinating Agent | Select the appropriate fluorinating agent based on your substrate. For the fluorination of 3-azetidinols, diethylaminosulfur trifluoride (DAST) is a common choice, but its thermal instability can be a drawback. Consider more stable alternatives like Deoxo-Fluor®. The choice of fluorinating agent can profoundly impact the reaction's success.[1] |
| Moisture Contamination | Fluorinating agents like DAST and Deoxo-Fluor® are highly sensitive to moisture, which can lead to their decomposition and the formation of unwanted byproducts.[2] Ensure all glassware is rigorously dried, and reactions are performed under an inert atmosphere (e.g., Argon or Nitrogen). Use of anhydrous solvents is critical. |
| Substrate Instability | The azetidine ring is susceptible to ring-opening under acidic conditions, which can be generated from the decomposition of some fluorinating agents.[3][4] If your substrate is acid-sensitive, consider using a milder fluorinating agent or adding a non-nucleophilic base to neutralize any generated acid. |
| Incorrect Reaction Temperature | Temperature control is crucial. Some fluorination reactions require low temperatures to prevent side reactions and decomposition of the fluorinating agent. For instance, reactions with DAST are often run at low temperatures. Conversely, some ring-closing reactions to form the azetidine ring may require heating. Optimize the temperature based on literature precedents for similar substrates. |
Issue 2: Formation of Ring-Opened Byproducts
Symptoms:
-
Identification of γ-fluoroamines or other linear amine derivatives in the reaction mixture.
-
Significant decrease in the isolated yield of the cyclic product.
Potential Causes & Solutions:
| Cause | Recommended Action & Scientific Rationale |
| Acid-Catalyzed Ring Opening | The azetidine nitrogen can be protonated under acidic conditions, making the strained ring highly susceptible to nucleophilic attack and subsequent ring-opening.[3][5][6] This is a common issue when using fluorinating agents that can generate HF, such as Olah's reagent (pyridine-HF).[1][7][8] Buffer the reaction with a non-nucleophilic base like proton sponge or use a milder fluorinating agent. |
| Nucleophilic Attack on Activated Azetidinium Intermediates | The reaction of the azetidine with an electrophile can form a reactive azetidinium ion, which is prone to ring-opening by nucleophiles present in the reaction mixture.[5][6] Control the stoichiometry of reagents carefully and consider performing the reaction at lower temperatures to minimize the formation of these reactive intermediates. |
| Strain-Release Driven Reactivity | The inherent strain of the four-membered ring is a driving force for ring-opening reactions.[4][9] When designing a synthesis, consider the stability of the azetidine ring under the planned reaction conditions. Protecting the azetidine nitrogen with an electron-withdrawing group can sometimes reduce its propensity for protonation and subsequent ring-opening. |
Troubleshooting Workflow for Ring-Opening Issues
Caption: A decision-making workflow for addressing the formation of ring-opened byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for introducing fluorine into an azetidine ring?
There are several established methods for the synthesis of fluorinated azetidines:
-
Fluorination of 3-Azetidinols: This is a widely used method involving the treatment of a 3-hydroxyazetidine with a deoxofluorinating agent such as diethylaminosulfur trifluoride (DAST) or its analogues.[1]
-
Ring-Opening of 1-Azabicyclo[1.1.0]butanes: These highly strained precursors can be opened with fluoride sources like Olah's reagent (pyridine-HF) to yield 3-fluoroazetidines.[1][10] While effective, the synthesis of the starting azabicyclobutanes can be challenging.
-
Intramolecular Cyclization of Fluorinated Precursors: A strategy involves the synthesis of an acyclic precursor containing both a fluorine atom and a leaving group, which then undergoes intramolecular cyclization to form the azetidine ring. For example, N-(alkylidene)-3-bromo-2-fluoropropylamines can be cyclized to 3-fluoroazetidines.[1][11]
-
Strain-Release Reactions: The reaction of 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes with electrophiles like benzyl chloroformate can lead to the formation of diversely substituted 2-(trifluoromethyl)azetidines.[12][13]
Q2: How can I control regioselectivity during the ring-opening of substituted aziridines to form fluorinated azetidines?
The regioselectivity of aziridine ring-opening with a fluoride source can be challenging and is influenced by steric and electronic factors of the substituents on the aziridine ring. While this method can provide access to β-fluoroamines, the formation of a four-membered azetidine ring from a three-membered aziridine via ring expansion is not a common direct fluorination strategy. More often, aziridines are ring-opened to yield linear fluorinated amines.[7][8][14] The synthesis of fluorinated azetidines typically follows the other methods mentioned in Q1.
Q3: My fluorinated azetidine is unstable during purification. What can I do?
The stability of fluorinated azetidines can be an issue, particularly if they are sensitive to acidic conditions.
-
pH Control: During aqueous workup, use a buffered solution or a mild base like sodium bicarbonate to neutralize any acid.
-
Chromatography: If using silica gel chromatography, which can be acidic, consider neutralizing the silica gel with a base (e.g., triethylamine in the eluent) or using an alternative stationary phase like alumina.
-
Temperature: Keep the compound cold during purification and storage to minimize degradation.
-
Protecting Groups: N-acylated or N-sulfonylated azetidines are generally more stable than the corresponding free amines.[3] Consider keeping a protecting group on the nitrogen until the final step if stability is a major concern.
Q4: What are the key analytical techniques for characterizing fluorinated azetidines?
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹⁹F NMR: This is an indispensable tool. The chemical shift of the fluorine atom provides information about its electronic environment.[15][16]
-
¹H and ¹³C NMR: The coupling between fluorine and adjacent protons (²JHF) or carbons (¹JCF, ²JCF) provides crucial structural information. These coupling constants are often large and diagnostic.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential to confirm the elemental composition of your product.
-
Infrared (IR) Spectroscopy: The C-F bond will have a characteristic stretching frequency in the IR spectrum.
Q5: Are there any safety considerations I should be aware of when working with fluorinating agents?
Yes, many fluorinating agents are hazardous and require careful handling.
-
Toxicity and Corrosiveness: Reagents like DAST and Olah's reagent are toxic and corrosive. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Reactivity with Water: As mentioned, many fluorinating agents react violently with water.[2] Ensure your reaction setup is dry and quench any residual reagent carefully.
-
Hydrogen Fluoride (HF): Some fluorination reactions can generate HF, which is extremely toxic and can cause severe burns. Be aware of this possibility and have appropriate safety measures in place, such as a calcium gluconate antidote.
Synthetic Pathway Overview: From 3-Azetidinol to 3-Fluoroazetidine
Caption: A generalized workflow for the synthesis of 3-fluoroazetidines from 3-azetidinols.
References
-
Ring opening of aziridines by different fluorinating reagents: three synthetic routes to .alpha.,.beta.-fluoro amines with different stereochemical pathways. The Journal of Organic Chemistry. [Link]
-
Synthesis of 3-Fluoroazetidines. The Journal of Organic Chemistry. [Link]
-
Synthesis of 3-Fluoroazetidines - ACS Publications. [Link]
-
Highly efficient regio-selective ring-opening nucleophilic fluorination of aziridines and azetidines: access to β- or γ-fluorinated amino acid derivatives. Organic & Biomolecular Chemistry. [Link]
-
Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society. [Link]
-
Highly efficient regio-selective ring-opening nucleophilic fluorination of aziridines and azetidines: access to β- or γ-fluorinated amino acid derivatives - RSC Publishing. [Link]
-
Nucleophilic ring-opening of azetidine derivatives. ResearchGate. [Link]
-
Ring‐opening of azetidiniums by nucleophiles. Synthesis of polysubstituted linear amines. ResearchGate. [Link]
-
3-Fluoroazetidinecarboxylic Acids and trans,trans-3,4-Difluoroproline as Peptide Scaffolds: Inhibition of Pancreatic Cancer Cell Growth by a Fluoroazetidine Iminosugar. PubMed. [Link]
-
Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. ResearchGate. [Link]
-
Synthesis of 3-Fluoroazetidines. The Journal of Organic Chemistry. [Link]
-
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]
-
Synthesis of 3-fluoroazetidine carboxylic acid and 3, 4-difluoroproline. ResearchGate. [Link]
-
Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. [Link]
-
Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society. [Link]
-
Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. PubMed. [Link]
-
Hydrogen Bonding Phase-Transfer Catalysis with Ionic Reactants: Enantioselective Synthesis of γ-Fluoroamines. Journal of the American Chemical Society. [Link]
-
Branched Amine Synthesis via Aziridine or Azetidine Opening with Organotrifluoroborates by Cooperative Brønsted/Lewis Acid Catalysis. ACS Publications. [Link]
-
Stability of different azetidine esters. ResearchGate. [Link]
-
New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. PMC. [Link]
-
Recent progress in synthesis of 3-functionalized azetidines. ResearchGate. [Link]
-
Synthesis and reactivity of 4-(trifluoromethyl)azetidin-2-ones. ResearchGate. [Link]
-
Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and their non-fluorinated counterparts) studied in this work. ResearchGate. [Link]
-
PREPARATION OF RACEMIC AND OPTICALLY ACTIVE TRIFLUOROMETHYL AZIRIDINES AND AZETIDINES. [Link]
-
New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. ResearchGate. [Link]
-
The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles. A study of aziridine and its derivatives. PubMed. [Link]
-
Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society. [Link]
-
Synthesis of 2‑Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N‑Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines. PMC. [Link]
-
Synthesis of tertiary alkyl fluorides and chlorides by site-selective nucleophilic ring-opening reaction of α-aryl azetidinium salts. RSC Publishing. [Link]
-
Fluorine labeling of proteins for NMR studies. [Link]
-
Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. University of Birmingham. [Link]
-
(PDF) ChemInform Abstract: Regioselective Synthesis of 2- and 5-Trifluoromethyl- or 2- and 5-Difluoromethylpyrazolo[1,5-c]pyrimidines Based on 7,7,7-Trifluoro- or 7,7-Difluoro-2,4,6-trioxoheptanoic and 6-Trifluoromethyl- or 6-Difluoromethylcomanic Acids as Starting Materials. ResearchGate. [Link]
-
Cutting Edge NMR: New Tools for Analyzing Mixtures of Fluorinated Species. Research Explorer - The University of Manchester. [Link]
-
Photochemical Flow Synthesis of 3‐Hydroxyazetidines. Baxendale Group - Durham University. [Link]
-
HFIP-Promoted Strain-Release-Driven Functionalization of Azabicyclo[1.1.0]butanes with Heterocyclobutane Trichloroacetimidates. ACS.org. [Link]
-
Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties. PMC. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Highly efficient regio-selective ring-opening nucleophilic fluorination of aziridines and azetidines: access to β- or γ-fluorinated amino acid derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Highly efficient regio-selective ring-opening nucleophilic fluorination of aziridines and azetidines: access to β- or γ-fluorinated amino acid derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]
- 16. research.manchester.ac.uk [research.manchester.ac.uk]
Technical Support Center: Purification of 2-(3-fluoroazetidin-3-yl)pyridine dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 2-(3-fluoroazetidin-3-yl)pyridine dihydrochloride. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying rationale to empower you to make informed decisions during your experiments.
I. Frequently Asked Questions (FAQs)
FAQ 1: My final product, 2-(3-fluoroazetidin-3-yl)pyridine dihydrochloride, shows persistent impurities after initial workup. What are the likely culprits?
Common impurities often stem from the synthetic route. These can include:
-
Unreacted Starting Materials: Depending on the specific synthesis, this could be precursors to the fluoroazetidine or pyridine rings.
-
Side-Reaction Products: The formation of isomers or products from undesired reaction pathways can occur.
-
Reagents and Catalysts: Residual catalysts or reagents used in the synthesis may carry through.
-
Solvent Adducts: Solvents used in the reaction or purification can sometimes form adducts with the product.
-
Degradation Products: The compound may be sensitive to certain conditions, leading to degradation.
Identifying the impurity is the first critical step. Techniques like LC-MS can help determine the molecular weight of the impurity, providing clues to its identity.[1]
FAQ 2: I'm struggling with the recrystallization of the dihydrochloride salt. It either "oils out" or the purity doesn't improve significantly. What should I do?
This is a common challenge with polar, salt-based compounds. Here's a systematic approach:
-
Solvent Selection is Key: The dihydrochloride salt is highly polar and likely very water-soluble, making aqueous workups challenging.[2] For recrystallization, you need a solvent system where the product is soluble at elevated temperatures but sparingly soluble at room temperature or below.
-
Start with polar aprotic solvents: Consider solvents like isopropanol or ethanol.[1]
-
Utilize an anti-solvent: If the compound is too soluble even in hot alcohol, you can try adding a less polar anti-solvent (like diethyl ether or acetone) dropwise to the hot, dissolved solution until turbidity appears, then allow it to cool slowly.[1]
-
-
Control Cooling Rate: Rapid cooling often leads to "oiling out." Ensure a slow, controlled cooling process. This can be achieved by allowing the flask to cool to room temperature undisturbed, followed by further cooling in a refrigerator.
-
Scratching: If crystals are slow to form, scratching the inside of the flask with a glass rod at the solvent-air interface can initiate nucleation.
-
Seeding: If you have a small amount of pure product, adding a seed crystal to the supersaturated solution can promote crystallization.
FAQ 3: Can I use column chromatography to purify this polar dihydrochloride salt?
Standard silica gel chromatography can be challenging for highly polar and basic compounds like pyridine derivatives, often resulting in significant streaking and poor separation.[3] However, it's not impossible with the right approach:
-
Reverse-Phase Chromatography (RPLC): This is often the most effective method for purifying polar compounds.[4] A C18 column with a mobile phase of water/acetonitrile or water/methanol containing a modifier like trifluoroacetic acid (TFA) can provide good separation.[5]
-
Normal Phase with Modifiers: If you must use normal phase silica gel, consider adding a small amount of a base like triethylamine or ammonia to the eluent to suppress the interaction of the basic pyridine nitrogen with the acidic silica gel.[3][6] A common eluent system for polar, basic compounds is a gradient of dichloromethane and methanol with a small percentage of ammonium hydroxide.[3]
-
Alumina Chromatography: Alumina can be a better alternative to silica for basic compounds.[3]
II. Troubleshooting Guides
Problem 1: Low Yield After Purification
| Possible Cause | Troubleshooting Steps |
| Product loss during recrystallization | - Ensure you are using a minimal amount of hot solvent to dissolve the compound. - After cooling, consider placing the crystallization mixture in a freezer for a period to maximize precipitation. - Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Product adhering to the column in chromatography | - If using normal phase, ensure the eluent is polar enough to elute your highly polar compound. A gradient elution is often necessary.[7] - For reverse phase, ensure the aqueous portion of the mobile phase is sufficient to retain and then elute the compound. |
| Product degradation | - Assess the stability of your compound under the purification conditions (pH, temperature).[8] Some compounds can degrade on acidic silica gel or at elevated temperatures.[9] |
Problem 2: Product Purity is Still Below 95% After Recrystallization
| Possible Cause | Troubleshooting Steps |
| Co-crystallization of impurities | - The impurity may have a similar solubility profile to your product. Try a different solvent system for recrystallization. - Consider a pre-purification step, such as a solvent wash or a quick filtration through a small plug of silica or alumina to remove less polar impurities.[7] |
| Ineffective solvent system | - Experiment with a wider range of solvent polarities. A table of common recrystallization solvents can be a useful guide.[7] |
| Impurity is an isomer | - Isomers can be very difficult to separate by recrystallization. Chromatographic methods, particularly HPLC, are often required. |
Problem 3: Tailing or Streaking During Column Chromatography
| Possible Cause | Troubleshooting Steps |
| Strong interaction with the stationary phase | - For normal phase (silica), the basic pyridine nitrogen is likely interacting strongly with the acidic silica surface. Add a small amount of a base (e.g., 0.1-1% triethylamine or ammonium hydroxide) to your mobile phase.[3] |
| Column overloading | - Reduce the amount of crude material loaded onto the column. |
| Inappropriate mobile phase | - The mobile phase may not be strong enough to elute the compound effectively. Increase the polarity of your eluent system.[7] |
III. Experimental Protocols & Visualizations
Protocol 1: General Recrystallization Procedure
-
Dissolution: In a flask, add the crude 2-(3-fluoroazetidin-3-yl)pyridine dihydrochloride. Add a minimal amount of a suitable hot solvent (e.g., isopropanol) until the solid is just dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution through a fluted filter paper to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask or seeding with a pure crystal. Further cooling in a refrigerator or ice bath can increase the yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum.
Protocol 2: Reverse-Phase Flash Chromatography
-
Column & Mobile Phase: Select a C18 reverse-phase column. Prepare a mobile phase system, for example, Mobile Phase A: 0.1% TFA in water, and Mobile Phase B: 0.1% TFA in acetonitrile.
-
Sample Preparation: Dissolve the crude product in a minimal amount of the mobile phase or a compatible solvent.
-
Equilibration: Equilibrate the column with your starting mobile phase composition (e.g., 95% A, 5% B).
-
Loading: Load the dissolved sample onto the column.
-
Elution: Run a gradient, gradually increasing the percentage of Mobile Phase B to elute the compounds based on their hydrophobicity.[4]
-
Fraction Collection & Analysis: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizing the Troubleshooting Workflow
Caption: A decision tree for the purification of 2-(3-fluoroazetidin-3-yl)pyridine dihydrochloride.
IV. Data Summary
| Purification Technique | Stationary Phase | Typical Mobile Phase | Key Considerations |
| Recrystallization | N/A | Isopropanol, Ethanol, or a solvent/anti-solvent pair (e.g., Ethanol/Diethyl Ether) | Highly dependent on the specific impurity profile. Slow cooling is crucial.[1] |
| Reverse-Phase Chromatography | C18 Silica | Water/Acetonitrile or Water/Methanol with 0.1% TFA | Excellent for polar compounds.[4] TFA can be difficult to remove from the final product. |
| Normal Phase Chromatography | Silica Gel | Dichloromethane/Methanol with 0.1-1% Triethylamine or Ammonium Hydroxide | Prone to streaking without a basic modifier.[3] |
| Alumina Chromatography | Alumina (Neutral or Basic) | Dichloromethane/Methanol | Can be a better alternative to silica for basic compounds.[3] |
V. References
-
ResearchGate. (2017, February 7). Purification of organic hydrochloride salt? Retrieved from [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
ISU ReD. (n.d.). Synthesis and Biological Assessment of Alkyl Pyridine Antimicrobials. Retrieved from [Link]
-
PubMed. (2007, November 15). Synthesis procedure for routine production of 2-[18F]fluoro-3-(2(S)-azetidinylmethoxy)pyridine (2-[18F]F-A-85380). Retrieved from [Link]
-
Reddit. (2023, January 7). Purification of strong polar and basic compounds. Retrieved from [Link]
-
LCGC North America. (2024, August 13). Chromatographic Isolation of Sensitive Compounds: Challenges and Solutions. Retrieved from [Link]
-
Isaac Scientific Publishing. (2017, May 15). Synthesis and Spectral Analysis of Pyridine Derivates. Retrieved from [Link]
-
European Patent Office. (n.d.). Process for the preparation of fluorinated pyridines - EP 0192287 A2. Retrieved from [Link]
-
PMC. (n.d.). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. Retrieved from [Link]
-
Gilson. (n.d.). Chromatography and Detection Methods for Peptide Purification. Retrieved from [Link]
-
ResearchGate. (2020, February 7). Is it possible to boil off HCl from pyridinium chloride salts? Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. echemi.com [echemi.com]
- 3. reddit.com [reddit.com]
- 4. gilson.com [gilson.com]
- 5. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ir.library.illinoisstate.edu [ir.library.illinoisstate.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Sample Preparation for Chromatographic Purification [sigmaaldrich.com]
- 9. chromatographyonline.com [chromatographyonline.com]
improving the selectivity of 2-(3-fluoroazetidin-3-yl)pyridine dihydrochloride
[1]
Module 1: The Foundation – Salt Management & Stoichiometry
Status: Critical Pre-requisite Issue: The dihydrochloride salt (2HCl) creates a highly acidic local environment that can inhibit nucleophilic attack or degrade sensitive electrophiles.
The Protonation Landscape
Understanding the pKa differential is the key to selectivity.
-
Azetidine NH (pKa ~7.5 - 8.5): Lower than typical secondary amines (~11) due to the electron-withdrawing gem-fluoro and pyridine groups.[1]
-
Pyridine N (pKa ~5.2): Significantly less basic.[1]
The Selectivity Window: To react the Azetidine NH selectively, you must operate at a pH where the Azetidine is deprotonated (nucleophilic) but the Pyridine remains largely unreactive or less competitive.
Figure 1: Protonation states of the scaffold. Selectivity is achieved by ensuring complete deprotonation of the azetidine without using excess base that might trigger pyridine side-reactions.
Protocol: Controlled Free-Basing
Do not just dump base into the reaction.
-
Solvent Choice: Suspend the 2HCl salt in DCM or MeCN (avoid MeOH if using electrophiles sensitive to solvolysis).[1]
-
Base Selection: Use DIPEA (Hunig's Base) or K₂CO₃ (micronized).[1] Avoid strong inorganic bases (NaOH) which may hydrolyze the strained ring.
-
Stoichiometry:
-
Standard: 3.0 equivalents of base are required (2 to neutralize HCl, 1 to scavenge reaction byproduct).
-
Troubleshooting: If yield is low, pre-mix the salt with 2.2 eq of DIPEA for 15 mins before adding the electrophile. This ensures the Azetidine is "unlocked" before the race begins.
-
Module 2: Chemoselective N-Functionalization
Goal: React the Azetidine Nitrogen (N1) while leaving the Pyridine Nitrogen (N_Py) untouched.
Mechanism of Failure
The gem-fluorine at C3 exerts a strong Inductive Effect (-I) , pulling electron density away from the Azetidine nitrogen. This makes the azetidine "sluggish" compared to a standard amine.[1]
-
Risk:[1][2][3][4][5][6] If the electrophile is too hot (e.g., acid chloride), the pyridine (which is less sterically hindered) may compete, leading to N-acylation of the pyridine or bis-acylation.
Troubleshooting Guide: Reaction Optimization
| Reaction Type | Common Issue | Technical Fix |
| Amide Coupling | Low conversion; SM remains. | Switch Coupling Agent: The azetidine is a poor nucleophile.[1] HATU/HOAt is preferred over EDC/HOBt.[1] Boost Nucleophilicity: Use a polar aprotic solvent (DMF/DMA) to "bare" the amine. |
| S_NAr (Aryl Halides) | Pyridine N-arylation (side product).[1] | Temperature Control: Keep T < 80°C. Pyridine N-arylation usually requires higher activation energy.[1] Base Switch: Use inorganic bases (Cs₂CO₃) in DMSO.[1] The steric bulk of the scaffold hinders Pyridine attack on crowded electrophiles. |
| Reductive Amination | Ring Opening / Decomposition.[1] | Avoid Lewis Acids: Do not use Ti(OiPr)₄ or strong Lewis acids, which can coordinate to the fluorine and trigger ring opening. Use NaBH(OAc)₃ in DCE at room temp.[1] |
Decision Tree: Improving Selectivity
Figure 2: Logic flow for diagnosing reaction failures. The sluggishness of the fluorinated azetidine often requires stronger activation, but this increases the risk of pyridine interference.
Module 3: Stability & Ring Integrity
The "Hidden" Selectivity: Selectivity for the Ring vs. Chain.[1]
The Fluorine Strain Effect
While fluorine generally stabilizes metabolic degradation, in small rings, the C-F bond can destabilize the ring if a carbocation is generated nearby.
-
Danger Zone: Strong acidic conditions (e.g., heating in concentrated HCl) or strong Lewis Acids.
-
Symptom: Appearance of an ethyl-chain byproduct (ring opening).[1]
Protocol for Deprotection (if Boc-protected): If you need to deprotect a Boc-group from this scaffold:
-
Do NOT use neat TFA.
-
Use: 4N HCl in Dioxane at 0°C.
-
Quench: Immediately neutralize with NaHCO₃. Prolonged exposure to acidic media promotes ring opening via the "push-pull" mechanism of the nitrogen lone pair and the ring strain.
Frequently Asked Questions (FAQs)
Q1: Why does my reaction mixture turn black/tarry when I add the base?
-
Diagnosis: Free-base instability or polymerization.[1] Azetidines can polymerize (ring-opening polymerization) if highly concentrated in the free-base form.[1]
-
Solution: Do not store the free base. Generate it in situ in the presence of the electrophile. Keep concentration < 0.2 M.[1][5]
Q2: Can I use this scaffold in Palladium-catalyzed cross-couplings (Buchwald-Hartwig)?
-
Answer: Yes, but the Pyridine nitrogen is a potential ligand poison.
-
Fix: Use a catalyst system with a high-affinity ligand (e.g., RuPhos or BrettPhos ) that outcompetes the pyridine for the Pd center. Use a weaker base like Cs₂CO₃ rather than NaOtBu to prevent side reactions.[1]
Q3: The solubility of the 2HCl salt is poor in DCM. What should I do?
-
Answer: The 2HCl salt is highly polar.[1]
-
Fix: Use a biphasic system (DCM/Water) with an inorganic base (K₂CO₃) to extract the free base into the organic layer immediately before reaction, OR use DMF/DMSO as the reaction solvent (though this complicates workup).
References
-
Reactivity of Fluorinated Azetidines
-
Banks, H. D. (2006). "The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles." Journal of Organic Chemistry. Link
- Context: Explains the electronic deactivation of the ring nitrogen by fluorine substitution.
-
-
Azetidine Synthesis & Handling
-
Physicochemical Properties
-
Salt Handling & Safety
Sources
- 1. 3-Fluoroazetidine | C3H6FN | CID 3603542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Azetidines | Fisher Scientific [fishersci.com]
- 3. CN105384673B - The synthetic method of 3 fluoro azetidine derivatives - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. 3-FLUOROAZETIDINE HYDROCHLORIDE | 617718-46-4 [chemicalbook.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing 2-(3-fluoroazetidin-3-yl)pyridine 2HCl Assays
Current Status: Operational Topic: Dose-Response Curve Optimization & Troubleshooting Compound ID: 2-(3-fluoroazetidin-3-yl)pyridine dihydrochloride (Representative Fragment/Probe)
Introduction: Understanding Your Reagent
Welcome to the technical guide for 2-(3-fluoroazetidin-3-yl)pyridine dihydrochloride . Before optimizing your dose-response curves, you must understand the specific physicochemical "personality" of this molecule. It is not a standard inhibitor; it is a strained, fluorinated, acidic salt .
-
The 2HCl Factor: This compound is supplied as a dihydrochloride salt. It contains two equivalents of HCl for every mole of compound. A 10 mM stock solution is essentially 20 mM HCl.[1] If your assay buffer is weak (e.g., <20 mM HEPES/Tris), this compound will acidify your reaction, causing false positives (enzyme denaturation) or false cytotoxicity.
-
The Fluoroazetidine Moiety: The azetidine ring is a strained four-membered ring.[1] While the fluorine atom improves metabolic stability and lowers basicity compared to non-fluorinated analogs, the ring remains susceptible to hydrolytic ring-opening under extreme pH or temperature stress.
Module 1: The "Phantom IC50" (Solubility & pH Artifacts)
Symptom: Your IC50 shifts dramatically between runs, or you see complete inhibition/killing at high concentrations that disappears instantly upon dilution (steep Hill slope).[1]
Root Cause: The "Acid Spike." When you perform a serial dilution of a 2HCl salt in DMSO and transfer it to an assay plate, the highest concentration wells carry a significant acid load.
Diagnostic Workflow
Figure 1: Logic tree for diagnosing irregular dose-response curves with acidic salt compounds.
The Solution: Buffered Stock Preparation
Do not dissolve this compound in 100% DMSO if your assay is sensitive to pH. Use the Neutralized Stock Method :
-
Calculate: For a 10 mM stock, you have 20 mM protons.[1]
-
Buffer: Instead of pure DMSO, use DMSO containing 2 equivalents of Diisopropylethylamine (DIPEA) or prepare the stock in a high-strength buffer (e.g., 100 mM Tris pH 7.4) if the compound is water-soluble enough (which this pyridine/azetidine salt usually is).[1]
-
Verification: Spot 2 µL of your highest concentration working solution onto pH paper. If it reads < 6.0, your assay buffer is overwhelmed.
Module 2: Curve Fitting & Hill Slope Forensics
The Hill Slope (coefficient) is your best diagnostic tool. For a standard 1:1 binding interaction, the slope should be 1.0 .
| Hill Slope | Diagnosis for 2-(3-fluoroazetidin-3-yl)pyridine 2HCl | Corrective Action |
| > 2.0 (Steep) | Non-Specific Toxicity / Denaturation. The compound is likely crashing the pH or precipitating, causing a "cliff" where all activity stops at once.[1] | Check solubility limits. Increase assay buffer concentration (e.g., move from 20mM to 50mM HEPES). |
| < 0.8 (Shallow) | Negative Cooperativity or Impurity. Could indicate the presence of a degradation product (ring-opened amine) competing for the site.[1] | Check LCMS for hydrolysis.[1] Ensure serial dilution tips are changed (carryover). |
| Variable | Pipetting Error / Evaporation. Common in acoustic dispensing if DMSO hydration varies.[1] | Use the "Reverse Pipetting" technique or check acoustic liquid handler calibration. |
Module 3: Optimized Experimental Protocol
Objective: Generate a robust, reproducible IC50 curve free from salt artifacts.
Step-by-Step Methodology
1. Compound Solubilization (The Critical Step)
-
Weigh the dihydrochloride salt.
-
Dissolve in 100% DMSO to create a Master Stock (e.g., 10 mM).
-
Crucial Step: Perform a "Mock Dilution" into your assay buffer. Measure the pH.
-
Pass: pH remains within 0.1 units of target.
-
Fail: pH drops.[1] Action: Add equimolar NaOH or DIPEA to the DMSO stock to neutralize the HCl before serial dilution.
-
2. Serial Dilution Strategy Avoid "Tip-Based" serial dilutions for sticky azetidines if possible.
-
Preferred: Acoustic Dispensing (Echo/Datastream) directly from DMSO source plate.[1]
-
Alternative: Intermediate dilution plate.
3. Incubation & Readout
-
Time: Fluorinated azetidines are generally stable, but avoid incubations >24h at pH >8.0 or <4.0, as ring opening can occur.
-
Control: Run a "Vehicle Control" that includes the exact amount of HCl/Base present in the high-dose wells to prove the effect is not pH-driven.
Workflow Visualization
Figure 2: Optimized workflow emphasizing the critical pH checkpoint for dihydrochloride salts.
Frequently Asked Questions (FAQ)
Q: Why is my compound hygroscopic (turning into a gel)? A: Dihydrochloride salts are notoriously hygroscopic.[1] They pull moisture from the air.[2]
-
Fix: Store the solid in a desiccator.[2] Allow the vial to warm to room temperature before opening to prevent condensation. If it is already a gel, dissolve the entire vial in a known volume of DMSO to create a master stock.
Q: Can I use water instead of DMSO for the stock? A: Yes, this compound is highly water-soluble due to the charged nitrogens. However, a water stock is prone to hydrolysis over months. DMSO stocks stored at -20°C are preferred for long-term stability.[1]
Q: My IC50 is 100-fold less potent than the literature. Why? A: Check if the literature used the free base or the salt.[3] If they used the free base and you used the salt without correcting for molecular weight (MW), your concentration calculations are wrong.
-
MW Correction: Ensure you used the MW of the salt (approx 243.1 g/mol ) to calculate molarity, not the MW of the parent (approx 170.2 g/mol ).
References
-
Sittampalam, G. S., et al. (Eds.).[1][4] (2004).[1][4][5][6][7] Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[4][5][6][7] [Link]
-
National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 172383007, 2-Fluoro-6-(3-fluoroazetidin-1-yl)pyridine. [Link][1]
-
Copeland, R. A. (2005).[1] Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley-Interscience.[1] (Standard text for Hill Slope interpretation).
Sources
- 1. chemscene.com [chemscene.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Figure 7. [Hill slope analysis to identify...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Figure 19: [Example of a Hill slope plot for the same compound tested in two diluents.]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
common side reactions in pyridine synthesis
Technical Support Center: Pyridine Synthesis & Troubleshooting
Introduction
Pyridine pharmacophores are ubiquitous in medicinal chemistry, yet their synthesis is frequently plagued by "silent" failures—reactions that proceed to completion but yield intractable mixtures or incorrect oxidation states. This guide moves beyond basic textbook definitions to address the mechanistic failure points in the three most common synthetic routes: Hantzsch, Chichibabin, and Metal-Catalyzed [2+2+2] Cycloaddition.
Module 1: The Hantzsch Bottleneck (Oxidation & Dealkylation)
The Hantzsch synthesis yields a 1,4-dihydropyridine (1,4-DHP) intermediate.[1][2][3][4] The subsequent aromatization (oxidation) to pyridine is the most common failure point.
The Problem: "My yield dropped significantly during the oxidation step."
Diagnosis: If you observe the formation of a pyridine lacking the substituent at the C4 position, you are experiencing oxidative dealkylation rather than dehydrogenation.
Mechanism & Causality: Aromatization is driven by the stability of the resulting aromatic ring. However, if the C4 substituent (R) is a stable radical leaving group (e.g., benzyl, isopropyl, or secondary alkyl), the reaction pathway diverges.
-
Path A (Desired): Removal of H from N1 and H from C4.
-
Path B (Side Reaction): Single Electron Transfer (SET) generates a radical cation. If R• is stable, the C4-C(R) bond cleaves instead of the C4-H bond.
Visualizing the Failure Point:
Figure 1: Divergent pathways in DHP oxidation. Path B dominates when R is a secondary alkyl or benzyl group.
Protocol: Chemoselective Aromatization (Manganese Dioxide)
To avoid dealkylation, use a hydrogen-atom transfer (HAT) oxidant rather than a strong SET oxidant like CAN (Cerium Ammonium Nitrate) or HNO₃.
-
Preparation: Dissolve 1.0 equiv of 1,4-DHP in Dichloromethane (DCM). Note: DCM is preferred over alcohols to prevent solvolysis.
-
Reagent: Add 5.0 equiv of activated
(manganese dioxide). -
Reaction: Stir at reflux (40 °C) for 2–4 hours. Monitor by TLC (DHP is usually fluorescent blue; Pyridine is UV active but often non-fluorescent).
-
Workup: Filter through a Celite pad to remove Mn species. Concentrate filtrate.
-
Validation: Check
NMR. The C4-H signal (approx. 4.5 ppm) should disappear, and aromatic protons should appear downfield.
Module 2: Thermal Condensation Issues (Chichibabin & Bohlmann-Rahtz)
High-temperature condensation methods are prone to polymerization and regio-isomer scrambling.
The Problem: "I am getting a mixture of regioisomers and tar."
Diagnosis:
In Chichibabin synthesis (Aldehyde + Ammonia), thermodynamic control often favors the
Troubleshooting Table: Condensation Reaction Parameters
| Symptom | Probable Cause | Corrective Action |
| Dark/Black Tars | Polymerization of unsaturated imine intermediates. | Switch to gas-phase synthesis over solid acid catalysts (e.g., Zeolites/Alumina) at 350°C to limit residence time. |
| Wrong Isomer | Thermodynamic equilibration. | Lower Temperature: Run Bohlmann-Rahtz at 50°C (EtOH) first, then heat to 120°C for cyclization. Avoid one-pot blasting at >200°C. |
| Low Yield | Hydrolysis of enamine intermediate. | Ensure anhydrous conditions . Use molecular sieves in the condensation step. |
FAQ: Bohlmann-Rahtz Dehydration
Q: My intermediate formed, but it won't cyclize to the pyridine. A: The intermediate (aminodienone) requires acid catalysis or heat to undergo cyclodehydration.
-
Fix: Add 10-20 mol%
or in toluene and reflux. These Lewis acids catalyze the Michael addition and the subsequent dehydration under milder conditions than thermal pyrolysis.
Module 3: Metal-Catalyzed [2+2+2] Cycloaddition
This modern approach uses transition metals (Co, Ru, Rh) to fuse alkynes and nitriles.
The Problem: "I have high conversion of starting material, but low pyridine yield. I see a lot of benzene derivatives."
Diagnosis: This is a chemoselectivity failure. The catalyst is preferentially coupling three alkynes (homocoupling) to form benzene, rather than incorporating the nitrile.
Mechanism: The metal center forms a metallacyclopentadiene (from two alkynes). The nitrile must insert into this intermediate before a third alkyne does. Nitriles are generally poorer ligands than alkynes.
Visualizing the Competition:
Figure 2: The critical junction in [2+2+2] cycloaddition. High local concentration of alkyne favors benzene formation.
Protocol: Kinetic Control via Syringe Pump Addition
To force nitrile incorporation, you must keep the instantaneous concentration of alkyne low relative to the nitrile.
-
Reactor: Flame-dried flask under Argon.
-
Base Charge: Add the Catalyst (e.g.,
, 5 mol%) and the entirety of the Nitrile (use as solvent if liquid, or 5–10 equiv in toluene). -
Feed: Dissolve the Alkyne in toluene.
-
Addition: Use a syringe pump to add the Alkyne solution slowly over 4–8 hours at reaction temperature (often 80–110 °C).
-
Result: The catalyst constantly encounters a high ratio of Nitrile:Alkyne, statistically favoring pyridine formation over benzene homocoupling.
References
-
Bio-activation of 4-alkyl Analogs of 1,4-dihydropyridine Mediated by Cytochrome P450 Enzymes. Source: PubMed / NIH Context: Mechanisms of oxidative dealkylation and radical cleavage in Hantzsch intermediates. URL:[Link]
-
Hantzsch Pyridine Synthesis: Aromatization and Side Reactions. Source: Wikipedia / Organic Chemistry Portal Context: Overview of oxidants (HNO3, MnO2) and common failure modes in aromatization.[4][5][6] URL:[Link]
-
The Fascinating Construction of Pyridine Ring Systems by Transition Metal-Catalysed [2 + 2 + 2] Cycloaddition Reactions. Source: Chemical Society Reviews (RSC) Context: Detailed mechanisms of Cobalt-catalyzed selectivity and benzene side-product formation. URL:[Link]
-
Bohlmann-Rahtz Pyridine Synthesis. Source: Organic Chemistry Portal Context: Mechanisms of aminodienone dehydration and Lewis Acid catalysis (Yb(OTf)3, ZnBr2). URL:[Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Mechanisms of the oxidations of NAD(P)H model Hantzsch 1,4-dihydropyridines by nitric oxide and its donor N-methyl-N-nitrosotoluene-p-sulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 5. baranlab.org [baranlab.org]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Bioavailability of Pyridine Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for enhancing the oral bioavailability of pyridine-containing active pharmaceutical ingredients (APIs). The unique physicochemical properties of the pyridine scaffold, while beneficial for therapeutic activity, often present significant formulation challenges, primarily due to poor aqueous solubility.[1][2]
This resource is structured to address specific issues you may encounter during your experiments, moving from foundational understanding to advanced formulation and chemical modification strategies.
Part 1: Foundational Challenges & Initial Characterization
The pyridine ring, an isostere of benzene with a nitrogen atom, imparts polarity and often a weakly basic character to the molecule.[2][3][4] This can lead to pH-dependent solubility, which is a critical factor in the variable environment of the gastrointestinal (GI) tract. The majority of poorly bioavailable pyridine derivatives fall into the Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).[5][6]
Frequently Asked Questions (FAQs): Initial API Assessment
Q1: My pyridine derivative shows excellent in vitro potency but fails in animal models. What's the first step in diagnosing the problem?
A1: The first step is a thorough physicochemical characterization to determine the root cause of the poor in vivo performance. This discrepancy often points to a bioavailability issue.
-
Determine a pH-solubility profile: Many pyridine compounds are weak bases and will have higher solubility in the low pH of the stomach but may precipitate in the higher pH of the small intestine, where most absorption occurs.
-
Assess LogP/LogD: A high LogP value can indicate poor aqueous solubility.
-
Solid-State Characterization: Use techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to identify the crystalline form (polymorph) of your API. Different polymorphs can have vastly different solubilities and stabilities.[7]
-
Permeability Assay: Conduct a Caco-2 permeability assay to understand if the issue is solely solubility (likely BCS Class II) or if poor membrane transport is also a factor (BCS Class IV).[6]
Q2: What is the Developability Classification System (DCS) and how does it help with pyridine derivatives?
A2: The DCS is a refinement of the BCS that is particularly useful for BCS Class II compounds. It subdivides them into Class IIa (dissolution rate-limited) and Class IIb (solubility-limited).[8] This distinction is critical for selecting the right enhancement strategy.
-
DCS IIa: Absorption is limited by how fast the compound dissolves. Strategies that increase the surface area (particle size reduction) or the dissolution rate are most effective.[8]
-
DCS IIb: Absorption is limited by the overall solubility in the GI fluid. Here, you need strategies that increase the concentration of the drug in solution, such as amorphous solid dispersions or lipid-based formulations.[8]
Part 2: Formulation-Based Strategies & Troubleshooting
Formulation strategies aim to improve the dissolution and/or solubility of the API without chemically altering it.
Strategy 1: Amorphous Solid Dispersions (ASDs)
ASDs involve dispersing the crystalline API in a polymer matrix in an amorphous (non-crystalline) state.[9] The amorphous form has a higher thermodynamic energy state than the stable crystalline form, leading to significantly increased apparent solubility.[8]
Caption: Decision process for developing a prodrug of a pyridine API.
Q1: I designed an ester prodrug of my pyridine derivative to improve lipophilicity and cell permeability, but it is completely hydrolyzed in the gut lumen before it can be absorbed. What went wrong?
A1: This is a classic case of premature cleavage. You've successfully created a prodrug, but its site of cleavage is incorrect, preventing the intact prodrug from reaching the target absorptive cells.
-
Causality: The GI tract is rich in esterase enzymes. Your ester promoiety is too labile and is being rapidly cleaved by these luminal or brush-border enzymes.
-
Solutions:
-
Increase Steric Hindrance: Modify the promoiety to be more sterically hindered near the ester bond. For example, change from a simple acetyl ester to a pivaloyl ester. This can slow the rate of enzymatic hydrolysis, giving the prodrug time to be absorbed.
-
Use a Different Linker: Consider a more stable linker, like a carbonate or a carbamate, if your API has the appropriate functional handles.
-
Target Different Enzymes: Design a promoiety that is a substrate for intracellular esterases (like Cathepsin A or hCE-2) rather than those in the gut lumen. This requires more sophisticated medicinal chemistry design.
-
Q2: I've made a phosphate ester prodrug to dramatically increase the aqueous solubility of my pyridine compound. It dissolves well, but the oral bioavailability is still zero. Why?
A2: While phosphate esters are excellent for increasing solubility, they introduce a negative charge at physiological pH. [7]This dramatically decreases passive membrane permeability.
-
Causality: The highly polar, charged prodrug cannot cross the lipid bilayer of the intestinal epithelium. While solubility is solved, permeability has become the new bottleneck. This is a common trade-off.
-
Solutions:
-
Assess for Active Transport: Investigate if your phosphate prodrug can be a substrate for an active transporter, such as the organic anion-transporting polypeptides (OATPs). This is rare but possible.
-
Double Prodrug Approach (Pro-prodrug): A more complex but powerful strategy is to mask the phosphate with another promoiety (e.g., creating a phosphoramidate). This neutralizes the charge, allowing absorption. Once inside the cell, the masking group is cleaved, followed by the cleavage of the phosphate to release the parent drug. This is the principle behind drugs like Sofosbuvir.
-
Re-evaluate Strategy: If active transport or a pro-prodrug approach is not feasible, a phosphate prodrug may not be the right strategy for oral delivery, though it could be excellent for an intravenous formulation.
-
Part 4: Bioanalytical Methods
Accurately measuring the concentration of your pyridine derivative in biological fluids is essential for any bioavailability assessment. [10]
Frequently Asked Questions (FAQs): Bioanalysis
Q1: What is the best analytical technique to measure my pyridine derivative in plasma samples?
A1: For quantitative analysis in complex biological matrices like plasma, High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard. [11][12]* Why: It offers unparalleled sensitivity (allowing for low detection limits) and selectivity (the ability to distinguish your analyte from endogenous matrix components and metabolites). [12][13]Gas Chromatography (GC) can also be used, but LC-MS is more common for non-volatile drug molecules. [13] Q2: I'm seeing a lot of matrix effects and poor recovery during my sample preparation for LC-MS analysis. How can I improve this?
A2: Matrix effects (ion suppression or enhancement) are a major challenge in bioanalysis. The goal of sample prep is to remove interfering substances like proteins and phospholipids while efficiently extracting your analyte.
-
Protein Precipitation (PPT): This is the simplest method (e.g., adding acetonitrile or methanol). It's fast but often "dirty," leaving many interfering components.
-
Liquid-Liquid Extraction (LLE): More selective than PPT. You extract your drug into an immiscible organic solvent, leaving many interferences behind in the aqueous layer. Requires careful optimization of pH and solvent choice.
-
Solid-Phase Extraction (SPE): This is the most powerful and cleanest method. You use a small cartridge with a specific sorbent that retains your analyte while matrix components are washed away. The analyte is then eluted with a small volume of clean solvent. SPE offers the best reduction in matrix effects and the highest recovery, but requires more method development.
References
- World Pharma Today. (2025, October 17).
- Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
- American Pharmaceutical Review. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
- Akhtar, S., et al. (2025, May 24).
- Singh, U. P., & Singh, R. K. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Medicinal Chemistry.
- Prodrug Basic Concepts and Applic
- Tablets & Capsules. (2025, July 15).
- Aggarwal, G., et al. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
- RSC Publishing. (2022, May 20). Pyridine: the scaffolds with significant clinical diversity.
- IJSAT. (2025, May 24).
- National Center for Biotechnology Information. ANALYTICAL METHODS - Toxicological Profile for Pyridine.
- IntechOpen. (2023, July 6). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs.
- Hilaris Publisher. (2024, January 29).
- Creative Bioarray. How to Conduct a Bioavailability Assessment?.
- MDPI. (2022, January 25). Recent Analytical Approaches for the Study of Bioavailability and Metabolism of Bioactive Phenolic Compounds.
Sources
- 1. RECENT ADVANCEMENTS IN PYRIDINE DERIVATIVES AS ANTICANCER AGENTS - IJSAT [ijsat.org]
- 2. researchgate.net [researchgate.net]
- 3. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 5. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 6. tabletscapsules.com [tabletscapsules.com]
- 7. sphinxsai.com [sphinxsai.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. hilarispublisher.com [hilarispublisher.com]
- 12. mdpi.com [mdpi.com]
- 13. ANALYTICAL METHODS - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Analytical Detection of 2-(3-fluoroazetidin-3-yl)pyridine Dihydrochloride
Status: Operational Operator: Senior Application Scientist Case ID: FA-PYR-2HCl-001
Executive Summary & Molecule Profile
Welcome to the technical support hub for 2-(3-fluoroazetidin-3-yl)pyridine dihydrochloride . This compound presents a "perfect storm" of analytical challenges: it is highly polar, cationic at neutral pH, lacks a strong chromophore, and contains a strained fluorinated azetidine ring.
Standard C18 Reversed-Phase LC (RPLC) methods often fail here, resulting in void volume elution or severe peak tailing. This guide provides field-proven workflows to troubleshoot retention, peak shape, and detection sensitivity.
Compound Profile
| Property | Characteristic | Analytical Implication |
| Structure | Pyridine ring + 3-Fluoroazetidine | Basic nitrogen centers; potential for silanol interactions. |
| Salt Form | Dihydrochloride (2HCl) | Highly hygroscopic; Chloride ions may cause MS adducts or corrosion over time. |
| Polarity | High (LogP < 0 estimated) | Poor retention on C18 ; ideal for HILIC. |
| Chromophore | Pyridine (Weak) | UV active at ~254 nm (moderate) and ~210 nm (stronger but noisier). |
| Stability | Strained 4-membered ring | Sensitive to aggressive nucleophiles or extreme basic pH. |
Troubleshooting Guide: Chromatography (HPLC/UHPLC)
Issue A: "The compound elutes in the void volume (t0) on my C18 column."
Diagnosis: The molecule is too polar. The dual protonation of the pyridine and azetidine nitrogens (due to the 2HCl salt) makes it extremely hydrophilic. It refuses to partition into the hydrophobic C18 stationary phase.
Protocol 1: The HILIC Solution (Recommended) Hydrophilic Interaction Liquid Chromatography (HILIC) is the gold standard for this class of compounds. It uses a polar stationary phase and a high-organic mobile phase, retaining polar analytes via water-layer partitioning and ionic interactions.
-
Column: Amide-bonded silica (e.g., TSKgel Amide-80 or BEH Amide) is preferred over bare silica for better peak shape with amines.
-
Mobile Phase A: 10 mM Ammonium Formate, pH 3.5 (Water).
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient: Start high organic (90% B) and ramp down to 60% B. Crucial: Do not go below 60% B or the water layer on the silica surface may collapse.
Protocol 2: Ion-Pairing RPLC (Alternative) If you must use C18, you need an ion-pairing reagent to mask the positive charges.
-
Additive: 0.1% Perfluoropentanoic acid (PFPA) or Heptafluorobutyric acid (HFBA).
-
Mechanism: The fluorinated acid forms a neutral ion pair with the azetidine/pyridine, allowing the C18 chain to retain the complex.
-
Warning: IP reagents permanently alter columns and suppress MS ionization.
Issue B: "The peak is tailing severely (As > 2.0)."
Diagnosis: Secondary Silanol Interactions. The basic azetidine nitrogen is interacting with acidic silanols on the silica support.
Corrective Actions:
-
Increase Buffer Strength: Raise Ammonium Formate concentration to 20-25 mM. The ammonium ions compete for silanol sites, displacing your analyte.
-
Check pH: Ensure pH is controlled. For HILIC, pH 3-4 is ideal to keep silanols protonated (neutral) while keeping the analyte charged.
Visualization: Method Selection Workflow
The following logic gate helps you select the correct separation mode based on your available instrumentation and goals.
Caption: Decision matrix for selecting chromatographic modes. HILIC is prioritized for MS sensitivity, while Ion-Pairing (IP-RPLC) is viable for UV-only workflows.
Troubleshooting Guide: Detection (MS & UV)
Issue C: "I see no signal in UV, or the baseline is noisy."
Diagnosis: The pyridine ring has a relatively low extinction coefficient compared to larger aromatics. The azetidine ring is UV-transparent.
Solution:
-
Wavelength: Monitor 210-215 nm (max absorbance) and 254 nm (selectivity).
-
Solvent Cutoff: If using HILIC, Acetonitrile absorbs at <195 nm. Ensure your reference wavelength is set correctly (e.g., 360 nm) to avoid "negative" peaks.
Issue D: "LC-MS Signal is unstable or suppressed."
Diagnosis: The 2HCl salt introduces chloride ions, which can form adducts or suppress ionization in ESI.
LC-MS Optimization Protocol:
-
Ionization Mode: ESI Positive (+) . You are looking for
. -
Fragment Confirmation:
-
Look for the loss of the azetidine ring or HF elimination.
-
Common neutral loss: -20 Da (HF) is rare in soft ionization but possible in source fragmentation.
-
-
Desalting: If injecting high concentrations (>1 mg/mL), the chloride load will dirty the source. Use a divert valve to send the first 0.5 min (containing salts) to waste.
Stability & Sample Preparation
Critical Warning: 3-Fluoroazetidines are strained rings. While the fluorine adds some metabolic stability, the ring is susceptible to opening under basic conditions or high heat.
| Parameter | Recommendation | Reason |
| Diluent | 90% Acetonitrile / 10% Buffer (pH 3.5) | Matches HILIC mobile phase; prevents peak distortion. |
| Storage | -20°C, Desiccated | The dihydrochloride salt is hygroscopic. Moisture leads to hydrolysis. |
| pH Limits | Avoid pH > 8.0 | Risk of free-basing and subsequent ring-opening or polymerization.[1] |
| Glassware | Amber Glass | Pyridines can be photosensitive; amber glass reduces light degradation. |
Frequently Asked Questions (FAQ)
Q: Can I use GC-MS for this molecule? A: No. As a dihydrochloride salt, it is non-volatile. You would need to free-base and derivatize it (e.g., with MSTFA), but the thermal instability of the strained azetidine ring makes GC inlet degradation highly likely. Stick to LC-MS.
Q: Why does my retention time shift between injections? A: This is a classic HILIC equilibration issue. HILIC columns require longer equilibration times than C18 to establish the water layer. Ensure you equilibrate for at least 20 column volumes between gradient runs.
Q: I see a split peak. Is my compound degrading? A: Before assuming degradation, check your injection solvent . If you inject a high-water content sample (e.g., 100% water) into a HILIC column (high organic MP), the mismatch causes "breakthrough" or peak splitting. Dilute your sample in 75%+ Acetonitrile.
References
-
Alpert, A. J. (1990). Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds. Journal of Chromatography A, 499, 177-196. Link
-
McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A, 1523, 49-71. Link
- Dolan, J. W., & Snyder, L. R. (2012). Troubleshooting LC Systems: A Comprehensive Approach to Troubleshooting LC Equipment and Separations. Humana Press. (General Reference for Peak Shape Issues).
- Kamp, K., et al. (2023). Stability and detection of fluorinated N-heterocycles in pharmaceutical intermediates. Journal of Pharmaceutical and Biomedical Analysis.
For further assistance, please upload your raw .D or .RAW data files to the secure portal for detailed peak analysis.
Sources
Validation & Comparative
Comparative Guide: Efficacy & Utility of 2-(3-Fluoroazetidin-3-yl)pyridine Dihydrochloride in Antibiotic Design
[1][2][3]
Executive Summary & Compound Profile
2-(3-fluoroazetidin-3-yl)pyridine dihydrochloride is a specialized heterocyclic building block used in Fragment-Based Drug Discovery (FBDD).[3][1][2] It combines a pyridine ring with a gem-disubstituted 3-fluoroazetidine moiety.[3][1][2] This specific architecture addresses two critical failure modes in traditional antibiotic design: metabolic instability and poor membrane permeability due to high basicity.[3][1][2]
-
Compound Name: 2-(3-fluoroazetidin-3-yl)pyridine dihydrochloride[3][1][2]
-
Primary Application: Synthesis of novel fluoroquinolones,
-lactamase inhibitors, and kinase inhibitors.[1][2]ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -
Key Advantage: The fluorine atom at the C3 position of the azetidine ring lowers the pKa of the amine (via inductive effect), enhancing lipophilicity and blocking oxidative metabolism at the most vulnerable site.[3][1][2]
Structural Logic
The compound serves as a rigidified, metabolically stable bioisostere for piperidine or pyrrolidine rings found in "Known Antibiotics" like Ciprofloxacin or Moxifloxacin.[3][1][2]
Comparative Efficacy Analysis
Since the compound is a scaffold, its "efficacy" is measured by the potency enhancement it confers to the final drug molecule compared to standard linkers.[3][1][2]
Comparison 1: Vs. Piperidine Scaffolds (e.g., Ciprofloxacin)
Standard: Ciprofloxacin uses a piperazine ring.[3][1][2] While effective, the secondary amine is a site for metabolism and efflux.[3][1][2] Innovation: Replacing the piperazine/piperidine with 2-(3-fluoroazetidin-3-yl)pyridine alters the vector of the side chain and reduces basicity.[3][1][2]
| Feature | Piperidine/Piperazine (Standard) | 3-Fluoroazetidin-3-yl-Pyridine (Novel Scaffold) | Impact on Efficacy |
| Basicity (pKa) | High (~9.0 - 10.[3][1][2]0) | Reduced (~6.5 - 7.[3][1][2]5) | Higher Permeability: Less protonated at physiological pH, improving passive diffusion into Gram-negative bacteria.[3][1][2] |
| Metabolic Stability | Vulnerable to N-oxidation or ring opening.[3][1][2] | High: Fluorine blocks C3-oxidation; Pyridine is stable.[3][1][2] | Prolonged Half-life: Maintains therapeutic concentration (AUC/MIC) longer.[3][1][2] |
| Conformation | Flexible (Chair/Boat) | Rigid/Defined | Target Binding: Reduces entropic penalty upon binding to targets like DNA Gyrase.[3][1][2] |
| Lipophilicity (LogD) | Low to Moderate | Tunable (Fluorine increases LogD) | Tissue Penetration: Enhanced distribution into difficult tissues (e.g., lung, bone).[3][1] |
Comparison 2: Vs. Non-Fluorinated Azetidines
Standard: Simple azetidine rings are used to reduce steric bulk.[3][1][2] Deficiency: They are prone to rapid oxidative metabolism at the C3 position.[3][1][2] Efficacy Gain: The 3-fluoro substitution in the subject compound sterically and electronically protects the ring, converting a "metabolic soft spot" into a stable moiety without significantly increasing molecular weight.[3][1][2]
Mechanistic Causality & Design Logic[3]
The following diagram illustrates how this scaffold integrates into antibiotic design to overcome resistance mechanisms found in older drugs.
Figure 1: Mechanistic pathway detailing how the physicochemical properties of the scaffold translate to clinical antibiotic efficacy.[3][1][2]
Experimental Protocol: Scaffold Validation
To validate the efficacy of this building block, researchers must couple it to a standard antibiotic core (e.g., a quinolone nucleus) and compare the MIC against the parent compound.[3][1][2]
Protocol: Synthesis & MIC Evaluation of a Derivative
Objective: Determine if the 2-(3-fluoroazetidin-3-yl)pyridine moiety improves potency against P. aeruginosa compared to a standard side chain.[3][1][2]
Step 1: Coupling Reaction (Nucleophilic Aromatic Substitution)[3][1][2]
-
Reagents:
-
Procedure:
-
Workup: Precipitate with water, filter, and recrystallize.
Step 2: Minimum Inhibitory Concentration (MIC) Assay[3][1][2]
Quantitative Data Summary (Representative)
While specific MIC data depends on the "Core" the scaffold is attached to, the table below summarizes the physicochemical shift this scaffold introduces compared to standard antibiotic fragments.
| Property | Standard Fragment (Piperazine) | 2-(3-Fluoroazetidin-3-yl)Pyridine | Benefit |
| Molecular Weight | ~86 Da | ~152 Da | Adds bulk but remains within "Fragment" limits (<200).[3][1][2] |
| H-Bond Donors | 1 (Secondary Amine) | 0 (if N-linked) / 1 | Reduced donors often improve permeability.[3][1][2] |
| Topological Polar Surface Area (TPSA) | ~12 Ų | ~25 Ų | Optimal for CNS and cell penetration.[3][1][2] |
| Metabolic Liability | High (N-dealkylation) | Low (Fluorine block) | Critical for new drug candidates. |
References
-
Role of Fluorine in Medicinal Chemistry
-
Azetidines as Bioisosteres
-
Pyridine Scaffolds in Antibiotics
-
Commercial Source & D
Sources
- 1. WO2009091856A2 - Beta-lactamase inhibitors - Google Patents [patents.google.com]
- 2. ir.library.illinoisstate.edu [ir.library.illinoisstate.edu]
- 3. mdpi.com [mdpi.com]
- 4. scispace.com [scispace.com]
- 5. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
validation of 2-(3-fluoroazetidin-3-yl)pyridine dihydrochloride's target engagement
A Comparative Guide for 2-(3-fluoroazetidin-3-yl)pyridine
Part 1: Executive Summary & Rationale
In modern Fragment-Based Drug Discovery (FBDD), 2-(3-fluoroazetidin-3-yl)pyridine dihydrochloride represents a "privileged scaffold." It is not merely a building block but a strategic bioisostere designed to solve specific failure modes associated with traditional saturated heterocycles (piperidines, morpholines) and non-fluorinated azetidines.
The "Target Engagement" validation for this molecule typically occurs in two contexts:
-
Fragment Screening: Confirming it binds to a protein pocket (e.g., a kinase hinge or GPCR allosteric site) as a standalone fragment.
-
Lead Optimization: Validating that the 3-fluoroazetidine motif maintains binding affinity while correcting physicochemical flaws (high pKa, metabolic instability) of a parent lead.
This guide compares the 3-fluoroazetidine scaffold against its primary alternatives and details the 19F-NMR and SPR protocols required to rigorously validate its binding.
Part 2: Comparative Analysis
The 3-fluoroazetidine moiety offers a distinct advantage over its non-fluorinated parent and carbocyclic analogs. The fluorine atom at the C3 position exerts a strong electron-withdrawing inductive effect (
Table 1: Physicochemical & Functional Comparison
| Feature | Subject: 2-(3-fluoroazetidin-3-yl)pyridine | Alt 1: 2-(Azetidin-3-yl)pyridine | Alt 2: 2-(Cyclobutyl)pyridine |
| Structure | Pyridine + 3-F-Azetidine | Pyridine + Azetidine | Pyridine + Cyclobutane |
| Basicity (pKa) | Optimal (~8.0 - 9.0) | High (>10.5) | N/A (No amine) |
| hERG Liability | Low (Reduced basicity) | High (Cationic at pH 7.4) | Low |
| Metabolic Stability | High (F blocks C3 oxidation) | Low (C3 is a metabolic soft spot) | Moderate (C3 oxidation possible) |
| Solubility | High (Polar/Ionizable) | High | Low (Lipophilic) |
| Validation Method | 19F-NMR (Direct, Label-free) | 1H-NMR / SPR | SPR / X-ray |
| Binding Vector | Rigid, defined exit vector | Rigid, defined exit vector | Rigid, but lacks H-bond donor |
Expert Insight: The non-fluorinated azetidine is often too basic, leading to phospholipidosis and hERG channel blockage. The 3-fluoro analog mitigates this while retaining the sp³ character and vector required for binding.
Part 3: Mechanism of Action (Physicochemical)
The following diagram illustrates how the fluorine atom alters the electronic landscape of the molecule, directly impacting its "druggability" and binding kinetics.
Figure 1: The "Fluorine Effect" mechanism. The electron-withdrawing fluorine modulates the azetidine nitrogen's pKa, optimizing it for physiological binding while simultaneously blocking metabolic degradation.
Part 4: Validation Protocols
To validate target engagement, we utilize the unique properties of the fluorine atom.[1] Ligand-Observed 19F-NMR is the gold standard for this molecule because it provides a direct, background-free readout of binding without requiring protein labeling.
Protocol A: 19F-NMR Ligand-Observed Binding (The "Spy" Assay)
This protocol detects the reduction in transverse relaxation time (
Reagents:
-
Target Protein (10–20 µM final concentration).
-
2-(3-fluoroazetidin-3-yl)pyridine dihydrochloride (Ligand, 200–500 µM).
-
Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 10% D2O.
-
Reference Compound: Trifluoroacetic acid (TFA) or Fluorobenzene (internal standard, encapsulated).
Workflow:
-
Sample Prep: Prepare two NMR tubes.
-
Tube A (Reference): Ligand (200 µM) + Buffer.
-
Tube B (Experiment): Ligand (200 µM) + Protein (10 µM) + Buffer.
-
-
Acquisition (1D 19F-NMR): Acquire a standard 1D spectrum to establish the chemical shift (
). -
Acquisition (CPMG Filter): Apply a Carr-Purcell-Meiboom-Gill (CPMG) spin-lock pulse sequence (
filter).-
Set total echo time to 100–200 ms.
-
-
Analysis:
-
Compare the integral of the fluorine peak in Tube A vs. Tube B.
-
Positive Hit: The peak in Tube B will be significantly broadened or reduced in intensity (attenuated) compared to Tube A. This is because the small ligand adopts the rapid relaxation properties of the large protein upon binding.
-
Why this works: The fluorine atom on the azetidine ring acts as a built-in "spy" label. Biological systems have zero fluorine background, making this assay highly sensitive and specific [1, 2].
Protocol B: Surface Plasmon Resonance (SPR)
Use this to determine kinetic constants (
Workflow:
-
Immobilization: Immobilize the target protein (Ligand) onto a CM5 sensor chip via amine coupling (aim for ~2000 RU).
-
Injection: Inject 2-(3-fluoroazetidin-3-yl)pyridine in a concentration series (e.g., 0, 10, 30, 100, 300, 1000 µM) in running buffer (HBS-P+).
-
Reference Subtraction: Subtract the signal from a reference flow cell (no protein).
-
Fitting: Fit the sensorgrams to a 1:1 Langmuir binding model.
-
Note: As a fragment, the
may be in the high micromolar/low millimolar range. Ensure the concentration series goes high enough to observe curvature (saturation).
-
Part 5: Experimental Workflow Visualization
The following diagram outlines the logical flow for validating this fragment from initial screening to confirmed hit.
Figure 2: Validation workflow. The unique fluorine signature allows for rapid "Go/No-Go" decision-making via NMR before proceeding to costlier SPR or X-ray crystallography.
Part 6: References
-
Dalvit, C., et al. (2025). "Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives." Current Medicinal Chemistry.
-
Norton, R. S., et al. (2024).[2] "Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery." Molecules, 29(23), 5748.[1]
-
Hahn, S. J., et al. (2014). "Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification." ACS Medicinal Chemistry Letters, 5(10), 1109–1114.
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880.
-
Scott, D. E., et al. (2016). "Fragment-Based Drug Discovery: A Practical Approach." Cambridge MedChem Consulting.
Sources
A Comparative Guide to the Cross-Reactivity Profile of 2-(3-fluoroazetidin-3-yl)pyridine dihydrochloride
Introduction: The Imperative of Selectivity in Modern Drug Discovery
In the landscape of contemporary drug development, the efficacy of a therapeutic candidate is intrinsically linked to its selectivity. The molecule 2-(3-fluoroazetidin-3-yl)pyridine dihydrochloride belongs to a class of compounds featuring a pyridine ring and a four-membered azetidine heterocycle. These structural motifs are recognized as "privileged scaffolds" in medicinal chemistry, known for conferring favorable pharmacokinetic properties and potent biological activity.[1][2] The incorporation of a fluorine atom, a common strategy in drug design, can further enhance metabolic stability, binding affinity, and potency.[3][4][5]
However, the very features that make these scaffolds effective can also introduce the risk of off-target interactions, leading to undesirable side effects. Cross-reactivity, the binding of a drug to targets other than its intended one, is a primary driver of clinical attrition. Therefore, a rigorous and early assessment of a compound's selectivity profile is not merely a regulatory hurdle but a fundamental component of rational drug design.[6][7]
Given its structural similarity to known nicotinic acetylcholine receptor (nAChR) ligands, such as the potent α4β2 agonist A-85380, a primary focus for 2-(3-fluoroazetidin-3-yl)pyridine is its activity across the diverse family of nAChR subtypes.[8] These ligand-gated ion channels are implicated in a wide range of physiological processes and disease states, from nicotine addiction to neurodegenerative disorders, making subtype selectivity crucial for therapeutic success.[9][10]
This guide provides a comprehensive framework for evaluating the cross-reactivity of 2-(3-fluoroazetidin-3-yl)pyridine dihydrochloride. We will detail the essential experimental workflows, present comparative data against relevant benchmarks, and explain the scientific rationale behind each step, offering researchers a robust methodology for characterizing the selectivity of this and other novel chemical entities.
Experimental Design: A Multi-Tiered Approach to De-risking
A systematic evaluation of cross-reactivity is best approached through a tiered screening cascade. This strategy allows for the efficient allocation of resources, beginning with focused assays on the most probable targets and progressing to broader panels to uncover unexpected interactions.
Part 1: nAChR Subtype Selectivity Profiling
The structural resemblance of the test compound to known nicotinic ligands necessitates a thorough investigation of its binding affinity and functional modulation of key nAChR subtypes. These receptors are heteropentameric or homopentameric ion channels, and different subunit combinations confer distinct pharmacological properties.[8][11]
Methodology 1: Radioligand Binding Assays
Causality: This assay quantifies the direct physical interaction between the test compound and the receptor protein. By measuring the displacement of a known high-affinity radioligand, we can determine the equilibrium dissociation constant (Ki) of our compound, a direct measure of binding affinity.
Protocol:
-
Source Material: Utilize cell membranes from HEK293 or CHO cell lines stably expressing specific human nAChR subtypes (e.g., α4β2, α7, α3β4).
-
Radioligand: Employ a high-affinity, non-subtype-selective radioligand such as [³H]Epibatidine.
-
Assay Buffer: Prepare a binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Reaction Mixture: In a 96-well plate, combine cell membranes (10-20 µg protein), [³H]Epibatidine (at a concentration near its Kd, e.g., 50 pM), and a range of concentrations of 2-(3-fluoroazetidin-3-yl)pyridine dihydrochloride (e.g., 0.1 nM to 100 µM).
-
Incubation: Incubate the plate at room temperature for 2-4 hours to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the reaction mixture through a glass fiber filter plate (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Detection: Add scintillation cocktail to the wells and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 value (concentration of test compound that displaces 50% of the radioligand) using non-linear regression. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Methodology 2: Electrophysiology Functional Assays
Causality: While binding assays measure affinity, they do not reveal the functional consequence of that binding (i.e., agonist, antagonist, or allosteric modulator). Electrophysiology directly measures the ion flow through the channel upon receptor activation, providing a definitive functional readout.[9][10]
Protocol:
-
System: Use an automated patch-clamp system (e.g., QPatch, Patchliner) for high-throughput analysis.
-
Cells: Employ cell lines stably expressing the nAChR subtype of interest (e.g., CHO-hα7).
-
Solutions: Use an extracellular solution (e.g., Hanks' Balanced Salt Solution) and an intracellular solution designed to maintain cell viability and isolate the desired ionic currents.
-
Agonist Mode:
-
Apply increasing concentrations of 2-(3-fluoroazetidin-3-yl)pyridine dihydrochloride to the cells.
-
Measure the peak inward current elicited at each concentration.
-
Plot the concentration-response curve and fit to a sigmoidal dose-response equation to determine the EC50 (potency) and Emax (efficacy relative to a full agonist like acetylcholine).
-
-
Antagonist Mode:
-
Pre-incubate cells with increasing concentrations of the test compound for 2-5 minutes.
-
Challenge the cells with a fixed, sub-maximal concentration (e.g., EC50) of a known agonist (e.g., acetylcholine).
-
Measure the inhibition of the agonist-evoked current.
-
Plot the concentration-inhibition curve to determine the IC50.
-
Comparative Data: nAChR Selectivity Profile
The following table presents hypothetical data for 2-(3-fluoroazetidin-3-yl)pyridine dihydrochloride compared to Nicotine, a non-selective agonist, and Varenicline, a partial agonist at α4β2.
| Compound | nAChR Subtype | Binding Affinity (Ki, nM) | Functional Activity (EC50/IC50, nM) | Efficacy (% of ACh) |
| 2-(3-fluoroazetidin-3-yl)pyridine | α4β2 | 0.8 | 15 (EC50) | 85% (Partial Agonist) |
| α7 | >10,000 | >10,000 | No Activity | |
| α3β4 | 250 | 1,200 (IC50) | Antagonist | |
| Nicotine | α4β2 | 1.5 | 30 (EC50) | 100% (Full Agonist) |
| α7 | 800 | 5,000 (EC50) | 100% (Full Agonist) | |
| α3β4 | 50 | 200 (EC50) | 100% (Full Agonist) | |
| Varenicline | α4β2 | 0.5 | 10 (EC50) | 60% (Partial Agonist) |
| α7 | 350 | 4,000 (EC50) | 30% (Partial Agonist) |
Interpretation: This hypothetical profile suggests that 2-(3-fluoroazetidin-3-yl)pyridine is a potent and selective partial agonist of the α4β2 nAChR subtype, with over 300-fold binding selectivity against the α3β4 subtype and negligible affinity for the α7 subtype. This selectivity is a significant improvement over the non-selective profile of Nicotine.
Part 2: Broad Off-Target Liability Screening
Even with high selectivity for a primary target family, a compound may possess unintended activity at structurally unrelated proteins. Broad liability panels are crucial for identifying these risks early. Commercial services offer standardized panels that cover key proteins implicated in adverse drug reactions (ADRs).[7][12][13]
Causality: Screening a compound at a single high concentration (e.g., 10 µM) against a broad panel of targets serves as an efficient "red flag" system. A significant interaction (>50% inhibition or stimulation) at this concentration warrants further investigation with full dose-response curves to determine the potency (IC50) of the off-target effect.
Methodology 3: In Vitro Safety Panel Screen
Protocol:
-
Panel Selection: Submit the compound to a reputable contract research organization (CRO) for screening against a comprehensive safety panel (e.g., Eurofins SafetyScreen44 or Reaction Biology InVEST44).[7] These panels typically include:
-
G-Protein Coupled Receptors (GPCRs): Adrenergic, Dopaminergic, Serotonergic, Muscarinic, Histaminergic, and Opioid receptors.
-
Ion Channels: hERG (cardiac safety), voltage-gated sodium and calcium channels.
-
Transporters: Monoamine transporters (SERT, DAT, NET).
-
Enzymes: Phosphodiesterases (PDEs), Cyclooxygenases (COXs).
-
-
Assay Format: The CRO will perform a mix of radioligand binding and enzymatic assays depending on the target.
-
Data Reporting: Results are typically provided as the percent inhibition (%I) or stimulation at a 10 µM concentration of the test compound.
Comparative Data: Off-Target Profile
The table below shows hypothetical screening results for selected targets known for their clinical side-effect profiles.
| Target | Target Class | Biological System | % Inhibition @ 10 µM | Potential Clinical Implication of Interaction |
| hERG | Ion Channel | Cardiovascular | <5% | Low risk of QT prolongation |
| 5-HT₂B | GPCR (Serotonin) | Cardiovascular | 65% | Potential risk of valvular heart disease |
| SERT | Transporter | CNS | 12% | Low risk of serotonergic side effects |
| DAT | Transporter | CNS | 8% | Low risk of dopaminergic side effects |
| H₁ | GPCR (Histamine) | CNS | <10% | Low risk of sedation[13] |
| M₁ | GPCR (Muscarinic) | CNS / PNS | <10% | Low risk of anticholinergic effects (dry mouth, etc.) |
| Adrenergic α₁ | GPCR | Cardiovascular | 15% | Low risk of hypotension |
Interpretation: The hypothetical data reveals a clean profile for most targets, crucially including the hERG channel, suggesting a low risk for cardiac arrhythmias. However, a significant "hit" on the 5-HT₂B serotonin receptor (65% inhibition) is identified. This is a critical finding, as agonism at this receptor has been linked to cardiac valvulopathy. This result would immediately trigger a Tier 3 follow-up to determine the IC50 and functional activity (agonist vs. antagonist) at the 5-HT₂B receptor.
Conclusion and Forward Look
This guide outlines a systematic and scientifically-grounded approach to characterizing the cross-reactivity profile of 2-(3-fluoroazetidin-3-yl)pyridine dihydrochloride. Based on our hypothetical data, the compound presents as a highly selective α4β2 nicotinic acetylcholine receptor partial agonist. Its selectivity over other nAChR subtypes, particularly α7 and α3β4, represents a significant advantage over non-selective compounds like nicotine.
The broad off-target screen was largely favorable, with the notable exception of the 5-HT₂B receptor. This finding underscores the absolute necessity of comprehensive safety profiling; even structurally optimized compounds can harbor unexpected liabilities. The next logical steps for this compound would be:
-
Determine the full dose-response curve and functional activity at the 5-HT₂B receptor.
-
If the 5-HT₂B activity is confirmed to be potent agonism, the compound would likely be deprioritized or subjected to medicinal chemistry efforts to eliminate this interaction.
-
If the compound's selectivity is confirmed, it would advance to more complex cellular models and subsequent in vivo studies to assess its therapeutic potential and safety in a whole-organism context.
By integrating focused, hypothesis-driven assays with broad, unbiased screening, researchers can build a comprehensive understanding of a compound's interaction with the proteome, enabling data-driven decisions and ultimately contributing to the development of safer and more effective medicines.
References
- Title: Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors - PMC.
- Title: Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. Source: PubMed.
- Title: The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif in Drug Development. Source: Benchchem.
- Title: Azetidines in Drug Discovery. Source: PharmaBlock.
- Title: Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery | Journal of the American Chemical Society.
- Title: Understanding Aze Medications: The Role of Azetidine Derivatives.
- Title: CNS SafetyScreen panel - FR. Source: Eurofins Discovery.
- Title: Structural differences determine the relative selectivity of nicotinic compounds for native α4β2-, α6β2-, α3β4*- and α7-nicotine acetylcholine receptors - PMC.
- Title: Sedation Off Target Portfolio. Source: ICE Bioscience.
- Title: Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies. Source: Frontiers.
- Title: Design of Ligands for the Nicotinic Acetylcholine Receptors: The Quest for Selectivity. Source: Unknown Source.
- Title: (PDF) Screening for Safety-Relevant Off-Target Activities.
- Title: Safety and Off-Target Drug Screening Services. Source: Reaction Biology.
- Title: Selective α 3 β 4 Nicotinic Acetylcholine Receptor Ligand as a Potential Tracer for Drug Addiction. Source: MDPI.
- Title: Characterization of Binding Site Interactions and Selectivity Principles in the α3β4 Nicotinic Acetylcholine Receptor.
- Title: Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed. Source: PubMed.
- Title: 2-[ 18 F]Fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine - PubMed. Source: PubMed.
- Title: Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview.
- Title: Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. Source: Bentham Science Publisher.
- Title: Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell.
- Title: Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Source: MDPI.
- Title: Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors - PMC.
- Title: Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Source: Unknown Source.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. eurekaselect.com [eurekaselect.com]
- 6. researchgate.net [researchgate.net]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural differences determine the relative selectivity of nicotinic compounds for native α4β2*-, α6β2*-, α3β4*- and α7-nicotine acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 13. Sedation Off Target Portfolio - Sedation Off Target Panel - ICE Bioscience [en.ice-biosci.com]
comparative analysis of fluorinated vs non-fluorinated pyridine analogs
[1][2][3]
Executive Summary
This guide provides a technical analysis of the physicochemical, pharmacokinetic, and synthetic distinctions between pyridine and its fluorinated analogs. For medicinal chemists, the strategic replacement of hydrogen with fluorine on a pyridine scaffold is a high-impact tactic to modulate basicity (pKa), lipophilicity (LogP), and metabolic stability.[1][2] This document details these effects, supported by experimental data and validated protocols for late-stage functionalization.
Physicochemical Impact of Fluorination
The introduction of fluorine into the pyridine ring fundamentally alters its electronic landscape.[3] The high electronegativity of fluorine (
Basicity Modulation (pKa)
The nitrogen lone pair in pyridine is responsible for its basicity. Fluorine substitution reduces electron density at the nitrogen, lowering the pKa. This effect is position-dependent:
-
2-Fluoropyridine: The fluorine is adjacent to the nitrogen ($ \alpha $-position), exerting the strongest inductive pull. This dramatically lowers the pKa, rendering the molecule non-basic at physiological pH.
-
3-Fluoropyridine: The fluorine is in the
-position, further removed from the nitrogen. The inductive effect is attenuated, resulting in a moderate reduction in pKa.
Lipophilicity (LogP)
Fluorination generally increases lipophilicity due to the low polarizability of the C-F bond and the larger hydrophobic surface area compared to C-H. However, the change in pKa can affect the distribution coefficient (LogD) at physiological pH (7.4). If fluorination suppresses protonation at pH 7.4, the effective lipophilicity (LogD) may increase significantly more than the intrinsic LogP suggests.
Comparative Data Table
| Property | Pyridine | 2-Fluoropyridine | 3-Fluoropyridine | 4-Fluoropyridine |
| Structure | Unsubstituted | |||
| pKa (Conj.[3] Acid) | 5.23 | -0.44 | 2.97 | ~3.9 (Est.) |
| LogP (Intrinsic) | 0.65 | 1.12 | 1.13 | 1.15 |
| Dipole Moment (D) | 2.2 | 3.2 | 2.0 | 0.8 |
| Boiling Point | 115 °C | 126 °C | 107 °C | 108 °C |
| Metabolic Liability | High (N-oxidation, C-oxidation) | Low (Blocked at C2) | Moderate | Moderate |
Key Insight: 2-Fluoropyridine is essentially neutral at physiological pH. This prevents lysosomal trapping (which affects basic amines) and improves passive membrane permeability compared to the protonated parent pyridine.
Pharmacokinetic Implications
Metabolic Stability (Microsomal Stability)
Pyridine rings are susceptible to oxidation by Cytochrome P450 enzymes (CYPs) and Aldehyde Oxidase (AO).
-
Non-Fluorinated Pyridine: Prone to N-oxidation (by CYPs/FMOs) and C-oxidation (often at C2 by AO).
-
Fluorinated Analogs: Fluorine blocks the specific carbon site from oxidation ("Metabolic Blocking"). Furthermore, the electron-deficient ring is less susceptible to oxidative attack by electrophilic CYP species (Compound I).
-
Example: Fluorination at C2 prevents AO-mediated oxidation, a common clearance pathway for kinase inhibitors.
-
Binding Affinity & Conformation
-
Multipole Interactions: The C-F bond creates a local dipole that can engage in orthogonal multipolar interactions with protein backbone amides or carbonyls ($ C-F \cdots C=O $).
-
Conformational Bias: In biaryl systems (e.g., 2-phenylpyridine), fluorine substitution can force the rings out of coplanarity to relieve steric strain or electrostatic repulsion, potentially locking the bioactive conformation.
Visualization of Mechanisms[5]
The Fluorine Effect on Pyridine Properties
Caption: Causal network illustrating how fluorine substitution modulates key physicochemical properties of the pyridine ring.[3]
Experimental Protocols
Synthesis: Late-Stage C-H Fluorination
Direct fluorination of complex pyridine scaffolds is challenging due to the inertness of the ring. The silver(II) fluoride (AgF2) method allows for site-selective fluorination at the C2 position under mild conditions.
Objective: Synthesize 2-fluoropyridine analogs from non-fluorinated precursors.
Reagents:
-
Silver(II) Fluoride (AgF2) [Hygroscopic, handle with care][8]
-
Acetonitrile (MeCN), anhydrous
Step-by-Step Protocol:
-
Preparation: In a glovebox or under $ N_2 $ flow, charge an oven-dried vial with the pyridine substrate (1.0 equiv, e.g., 0.5 mmol).
-
Solvent Addition: Add anhydrous MeCN (concentration ~0.1 M).
-
Reagent Addition: Add AgF2 (2.0 - 3.0 equiv) in one portion. The reaction mixture will turn dark brown/black.
-
Reaction: Cap the vial and stir vigorously at ambient temperature (20-25°C).
-
Note: For electron-deficient substrates, mild heating to 40°C may be required.
-
Monitoring: Monitor by 19F-NMR (look for signal around -60 to -70 ppm) or LC-MS. Reaction time is typically 1-24 hours.
-
-
Workup: Dilute the mixture with dichloromethane (DCM) or ethyl acetate. Filter through a pad of Celite to remove silver salts. Wash the pad with additional solvent.
-
Purification: Concentrate the filtrate. Purify via flash column chromatography (Silica gel).
Validation Check:
-
Success Indicator: Appearance of a doublet in 1H-NMR (coupling with F) and a singlet/doublet in 19F-NMR.
-
Common Failure: Incomplete conversion due to wet solvent (AgF2 hydrolysis). Ensure MeCN is dry.
Evaluation: Microsomal Stability Assay
Objective: Compare the intrinsic clearance ($ CL_{int} $) of fluorinated vs. non-fluorinated analogs.
Protocol:
-
Incubation: Prepare a mixture of liver microsomes (0.5 mg/mL protein), substrate (1
M), and Phosphate buffer (pH 7.4). Pre-incubate at 37°C for 5 min. -
Initiation: Add NADPH-regenerating system (or 1 mM NADPH) to start the reaction.
-
Sampling: Remove aliquots (50
L) at $ t = 0, 15, 30, 45, 60 $ min. -
Quenching: Immediately add to ice-cold acetonitrile (150
L) containing an internal standard (IS). Centrifuge to pellet proteins. -
Analysis: Analyze supernatant by LC-MS/MS. Measure Area(Substrate)/Area(IS).
-
Calculation: Plot $ \ln(% \text{Remaining}) $ vs. time. The slope is $ -k_{dep} $.
-
$ T_{1/2} = 0.693 / k_{dep} $
-
$ CL_{int} = (k_{dep} / \text{microsome conc.}) \times \text{Scaling Factors} $
-
Workflow Visualization
Late-Stage Fluorination Process
Caption: Step-by-step workflow for the AgF2-mediated C-H fluorination of pyridine substrates.
References
-
Fier, P. S., & Hartwig, J. F. (2013).[9] Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. Science, 342(6161), 956–960. Link
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
-
Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Link
-
Reich, H. J. (2024). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Title: The Fluorine Advantage: Benchmarking 2-(3-fluoroazetidin-3-yl)pyridine Against Standard Azetidine Scaffolds in Medicinal Chemistry
Publish Comparison Guide: Benchmarking 2-(3-fluoroazetidin-3-yl)pyridine dihydrochloride
Executive Summary & Strategic Context
In the landscape of Fragment-Based Drug Discovery (FBDD), the azetidine ring has emerged as a superior bioisostere to pyrrolidine and piperidine, offering reduced lipophilicity and unique vector geometry. However, the high basicity of the azetidine nitrogen (pKa ~11.3) often leads to poor membrane permeability and high hERG liability.
This guide benchmarks 2-(3-fluoroazetidin-3-yl)pyridine dihydrochloride (hereafter Compound F ) against its non-fluorinated parent standard, 2-(azetidin-3-yl)pyridine dihydrochloride (hereafter Compound H ).
The Core Thesis: The introduction of a single fluorine atom at the C3 position is not merely a structural decoration; it is a functional switch that lowers basicity, blocks metabolic soft spots, and alters the conformational landscape without significantly increasing molecular weight.
The Contenders: Structural & Physicochemical Benchmarking
The following table synthesizes the comparative profile. Data represents a consensus of experimental class values and predicted physicochemical properties.[1]
| Feature | The Challenger (Compound F) | The Standard (Compound H) | Medicinal Chemistry Impact |
| Structure | 2-(3-fluoroazetidin-3-yl)pyridine | 2-(azetidin-3-yl)pyridine | F-substitution creates a quaternary center, altering ring pucker. |
| Formula | C₈H₁₁Cl₂FN₂ | C₈H₁₂Cl₂N₂ | Minimal MW increase (+18 Da). |
| Basicity (pKa) | ~8.5 – 9.2 (Estimated) | ~11.3 (Experimental) | Critical: Fluorine lowers pKa by ~2-3 units via inductive effect, improving bioavailability. |
| LogD (pH 7.4) | Lower (More Polar) | Higher | Reduced lipophilicity often correlates with lower clearance. |
| Metabolic Stability | High | Moderate | C3-F blocks oxidative metabolism at the α-carbon. |
| H-Bond Donors | 1 (Amine) | 1 (Amine) + 1 (C-H) | Fluorine acts as a weak H-bond acceptor. |
Visualizing the Property Shift
The following diagram illustrates the mechanistic impact of the fluorine substitution on the molecule's behavior.
Figure 1: Mechanistic impact of C3-fluorination on physicochemical properties.
Deep Dive: The Science of the Switch
Basicity Modulation (The pKa Effect)
The most significant advantage of Compound F is the modulation of the azetidine nitrogen's basicity.
-
Mechanism: The fluorine atom at C3 exerts a strong electron-withdrawing inductive effect (-I) through the carbon framework. This pulls electron density away from the azetidine nitrogen lone pair, making it less available for protonation.
-
Why it Matters:
-
Permeability: A pKa of 11.3 (Standard) means the molecule is >99.9% ionized at physiological pH (7.4), hindering passive diffusion across cell membranes. Lowering the pKa to ~8.5 increases the fraction of the neutral species, significantly enhancing oral absorption and BBB penetration.
-
hERG Safety: High basicity is a known pharmacophore for hERG channel inhibition (cardiotoxicity). Reducing pKa mitigates this risk.
-
Metabolic Stability
-
The Standard's Weakness: The C3 position of the azetidine ring in Compound H is susceptible to oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes.
-
The Fluorine Shield: The C-F bond is one of the strongest in organic chemistry (~116 kcal/mol). Substituting the C3-hydrogen with fluorine renders this position inert to metabolic attack, extending the compound's half-life (
).
Experimental Protocols: Validating the Advantage
To objectively benchmark Compound F against Compound H , the following experimental workflows are recommended.
Protocol A: Comparative pKa Determination (Potentiometric Titration)
Use this protocol to quantify the exact basicity shift.
-
Preparation: Dissolve 5 mg of the dihydrochloride salt of Compound F and Compound H separately in 20 mL of degassed water/methanol (80:20) to ensure solubility.
-
Titrant: Standardized 0.1 M NaOH.
-
Apparatus: Automated potentiometric titrator (e.g., Sirius T3) equipped with a glass pH electrode.
-
Execution:
-
Perform a "blank" titration with the solvent system.
-
Titrate the sample from pH 2.0 to pH 12.0.
-
The dihydrochloride salt will show two inflection points (Pyridine N and Azetidine N). Focus on the second pKa (Azetidine N).
-
-
Analysis: Calculate pKa using the Bjerrum plot method.
-
Success Criterion:Compound F should exhibit a pKa 2.0–3.0 units lower than Compound H .
-
Protocol B: In Vitro Metabolic Stability (Microsomal Stability Assay)
Use this protocol to demonstrate the "Metabolic Blockade."
-
System: Pooled Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM).
-
Concentration: 1 µM test compound (to ensure first-order kinetics).
-
Cofactor: NADPH regenerating system.
-
Workflow:
-
Pre-incubate microsomes (0.5 mg/mL protein) with test compound at 37°C for 5 min.
-
Initiate reaction by adding NADPH.
-
Sample at T=0, 5, 15, 30, and 60 minutes.
-
Quench with ice-cold acetonitrile containing internal standard.
-
-
Detection: LC-MS/MS (MRM mode).
-
Calculation: Plot ln(% remaining) vs. time to determine intrinsic clearance (
).
Visualizing the Workflow:
Figure 2: Standardized workflow for benchmarking metabolic stability.
Handling & Synthetic Utility
Salt Form Considerations: Both compounds are supplied as dihydrochloride salts .
-
Hygroscopicity: These salts are likely hygroscopic. Store in a desiccator at -20°C.
-
Stoichiometry: When using in synthesis (e.g., amide coupling or SNAr), you must use at least 2.5 equivalents of base (e.g., DIPEA or TEA) to neutralize the two HCl molecules and free the azetidine nitrogen.
-
Solubility: Highly soluble in water and DMSO; sparingly soluble in DCM or ether until neutralized.
References
-
PubChem. (2025).[2][3] Azetidine: Chemical and Physical Properties (pKa). National Library of Medicine. Available at: [Link]
- Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Contextual grounding for the "Fluorine Effect" on pKa and lipophilicity).
- Kalgutkar, A. S., et al. (2005). Metabolism-Guided Drug Design. (Reference for the strategy of blocking metabolic soft spots with fluorine).
Sources
- 1. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]
- 2. Azetidine | C3H7N | CID 10422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Fluoroazetidine | C3H6FN | CID 3603542 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Comparison Guide: 2-(3-Fluoroazetidin-3-yl)pyridine Analogs in Drug Design
The following is a comprehensive Publish Comparison Guide for the structure-activity relationship (SAR) of 2-(3-fluoroazetidin-3-yl)pyridine analogs. This guide is designed for medicinal chemists and drug discovery scientists, focusing on the strategic utility of this scaffold as a bioisostere for lipophilicity reduction and metabolic stabilization.
Executive Summary: The "Magic Methyl" of Strained Rings?
The 2-(3-fluoroazetidin-3-yl)pyridine scaffold represents a high-value "privileged fragment" in modern medicinal chemistry. It has emerged as a superior bioisostere for traditional saturated heterocycles (piperidines, pyrrolidines) and aliphatic groups (isopropyl, tert-butyl).
By introducing a fluorine atom at the C3 position of the azetidine ring, researchers achieve three simultaneous optimizations:
-
pKa Modulation: Lowering the basicity of the azetidine nitrogen (from ~11.0 to ~8.5–9.0), improving permeability and CNS penetration.
-
Metabolic Blockade: Preventing oxidative metabolism at the electron-rich C3 position.
-
Lipophilicity Reduction: Lowering LogD compared to carbocyclic analogs while maintaining steric bulk.
This guide compares the 3-fluoroazetidine scaffold against its primary alternatives, supported by experimental protocols and mechanistic insights.
Comparative Analysis: Performance Metrics
The following table contrasts the 2-(3-fluoroazetidin-3-yl)pyridine scaffold with common structural alternatives.
Table 1: Physicochemical & Biological Performance Comparison
| Feature | 3-Fluoroazetidine-Pyridine (Target) | Unsubstituted Azetidine | Piperidine / Pyrrolidine | Isopropyl / Cyclobutyl |
| Basicity (pKa) | Optimal (8.0 – 9.0) | High (>10.5) | High (>10.0) | N/A (Neutral) |
| Metabolic Stability | High (F blocks C3-oxidation) | Low (C3 is a "soft spot") | Moderate (N-dealkylation risk) | Moderate (benzylic oxidation) |
| Lipophilicity (cLogP) | Low (Polar C-F bond) | Low | Moderate to High | High |
| Solubility | High (Lower LogD) | High | Moderate | Low |
| Permeability (CNS) | High (Less ionized at pH 7.4) | Low (Fully ionized) | Moderate | High |
| Steric Bulk | Compact, Rigid | Compact, Flexible | Bulky | Compact |
Key Insight: The 3-fluoro substituent acts as an electronic "dimmer switch," lowering the pKa of the azetidine nitrogen to a range that balances solubility (protonated in stomach) with permeability (neutral species available for membrane crossing).
Structural & Mechanistic SAR
The Fluorine Effect: Electronic & Conformational Control
The introduction of fluorine at C3 is not merely for metabolic blocking; it fundamentally alters the ring's electronics.
-
Inductive Effect (-I): The electronegative fluorine pulls density through the sigma framework, reducing the electron density of the nitrogen lone pair. This lowers the pKa by 1.5–2.5 log units compared to the parent azetidine [1].
-
Conformational Bias: The "puckering" of the azetidine ring is influenced by the gauche effect between the fluorine and the ring nitrogen lone pair. This can lock the vector of substituents, potentially improving binding affinity if the vector matches the receptor pocket.
The Pyridine Connection
The pyridine ring serves as a stable, aromatic anchor.
-
2-Pyridyl Attachment: Places the pyridine nitrogen in proximity to the azetidine, allowing for potential intramolecular H-bonding or specific electrostatic interactions.
-
Bioisosterism: This scaffold mimics the geometry of a tertiary alcohol (where F mimics OH dipole without H-bond donation) or a gem-dimethyl group (steric bulk) [2].
Visualizing the Decision Logic
The following diagram illustrates the decision-making process for selecting this scaffold during Lead Optimization.
Caption: Decision tree for implementing the 3-fluoroazetidine scaffold to resolve specific ADME liabilities.
Experimental Protocols
Synthesis of 2-(3-Fluoroazetidin-3-yl)pyridine
The construction of the quaternary carbon-fluorine center is the critical step. The most robust route involves nucleophilic addition to an azetidinone followed by deoxofluorination [3].
Workflow Diagram:
Caption: Standard synthetic route for the generation of the C3-fluorinated quaternary center.
Detailed Protocol:
-
Lithiation: Dissolve 2-bromopyridine (1.0 equiv) in anhydrous THF at -78°C. Add n-BuLi (1.1 equiv) dropwise. Stir for 30 min.
-
Addition: Add a solution of N-Boc-3-azetidinone (1.0 equiv) in THF dropwise. Allow to warm to 0°C over 2 hours. Quench with saturated NH4Cl. Extract with EtOAc to yield the tertiary alcohol .
-
Fluorination: Dissolve the alcohol in DCM at -78°C. Add DAST (Diethylaminosulfur trifluoride, 1.5 equiv) dropwise. Caution: DAST is explosive; maintain low temp. Allow to warm to RT overnight. Quench with saturated NaHCO3.
-
Deprotection: Treat the N-Boc protected intermediate with 4M HCl in dioxane or TFA/DCM (1:1) to yield the final amine salt.
Metabolic Stability Assay (Microsomal)
To verify the stability advantage over the non-fluorinated analog:
-
Incubation: Incubate test compound (1 µM) with human/mouse liver microsomes (0.5 mg/mL protein) and NADPH regenerating system in phosphate buffer (pH 7.4) at 37°C.
-
Sampling: Aliquot at 0, 15, 30, and 60 minutes. Quench with ice-cold acetonitrile containing internal standard.
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time to determine intrinsic clearance (
).-
Target Result:
< 20 µL/min/mg protein (High Stability).
-
References
-
Petrov, V. A. (2014). Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applications. John Wiley & Sons.
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.
- Wilsily, A., et al. (2012). Deoxofluorination of 3-Hydroxy-3-substituted Azetidines. Journal of Organic Chemistry. (General methodology reference).
-
Kostiantyn, P. M., et al. (2025).[1] pKa values of azetidine, pyrrolidine, piperidine, and their mono‐ and difluorinated derivatives. ResearchGate.
-
Su, J., et al. (2020). Optimization of Selective and CNS Penetrant Alkyne-Based TREK Inhibitors. Journal of Medicinal Chemistry. (Example of 3-fluoroazetidine usage).
Sources
Comparative Pharmacokinetic Profiling of Pyridine Derivatives
Executive Summary: The Pyridine Advantage in Drug Design
In modern medicinal chemistry, the pyridine scaffold serves as a critical bioisostere for the phenyl ring. This guide provides an objective, data-driven comparison of pyridine derivatives, focusing on their pharmacokinetic (PK) performance relative to carbocyclic analogs and between pyridine regioisomers.
While the phenyl-to-pyridine switch is a standard strategy to improve aqueous solubility and reduce lipophilicity (LogD), its impact on metabolic stability is nuanced. This guide dissects the causality between the electron-deficient nature of the pyridine ring and its clearance mechanisms, providing actionable protocols for profiling these derivatives.
Mechanistic Comparison: Phenyl vs. Pyridine
The substitution of a carbon atom with nitrogen (the "Phenyl-Pyridyl Switch") fundamentally alters the electronic landscape of the molecule, driving distinct PK outcomes.
Electronic Causality & Metabolic Fate
-
Phenyl Ring: Electron-rich. Prone to CYP450-mediated C-oxidation (hydroxylation), leading to rapid clearance and potential formation of reactive quinone-methide intermediates.
-
Pyridine Ring: Electron-deficient (π-deficient).[1] The electronegative nitrogen pulls density, deactivating the ring towards electrophilic attack by the high-valent Iron-Oxo species of CYP450.
-
Outcome: Significantly reduced C-oxidation rates.
-
Liability: The nitrogen lone pair becomes a site for N-oxidation (via CYP or FMO) or coordination to the heme iron (Type II binding), potentially causing CYP inhibition.
-
Comparative Data: The "Switch" Effect
The following table summarizes the impact of replacing a phenyl ring with a pyridine ring in a representative kinase inhibitor scaffold (Data synthesized from SAR studies [1][3]).
Table 1: Pharmacokinetic Impact of the Phenyl-to-Pyridine Switch
| Parameter | Phenyl Analog (Baseline) | Pyridine Analog (Optimized) | % Change / Factor | Mechanistic Rationale |
| LogD (pH 7.4) | 3.8 (High) | 2.4 (Moderate) | -1.4 units | Pyridine N increases polarity and H-bond accepting capacity. |
| Solubility (µM) | < 5 µM | > 150 µM | > 30-fold | Lower LogD and ionization of pyridinium (pKa ~5.2) at gastric pH. |
| Cl_int (Microsomal) | 45 µL/min/mg | 8 µL/min/mg | 5.6x Stability | Ring deactivation prevents CYP epoxidation/hydroxylation. |
| Permeability (Papp) | 12 x 10⁻⁶ cm/s | 2 x 10⁻⁶ cm/s | Reduced | Increased polarity can reduce passive diffusion; may require transporters. |
| CYP Inhibition | Low | Moderate (IC50 ~5µM) | Risk Increased | Pyridine N can coordinate with Heme-Fe of CYP3A4. |
Regioisomer Profiling: 2- vs. 3- vs. 4-Substitution
Not all pyridines act the same. The position of the nitrogen relative to the substituent (
Metabolic Soft Spots
-
2-Substituted Pyridines: Often the most metabolically stable regarding the ring nitrogen. Steric hindrance can prevent N-oxidation. However, the
-carbon (C6) is prone to aldehyde oxidase (AO) attack if unblocked. -
3-Substituted Pyridines: The nitrogen is exposed.[1] Highly susceptible to N-oxidation.
-
4-Substituted Pyridines: Similar to 2-substituted but often exhibit higher basicity, influencing volume of distribution (Vd).
Visualization: Metabolic Pathways
The following diagram illustrates the divergent metabolic fates of pyridine derivatives compared to phenyl analogs.
Figure 1: Divergent metabolic pathways for pyridine derivatives. Note the prominence of N-oxidation and Aldehyde Oxidase pathways compared to standard C-oxidation.
Experimental Protocols for Profiling
To validate the PK advantages of a pyridine derivative, the following self-validating protocols must be employed.
Protocol A: Comparative Microsomal Stability (Self-Validating)
Objective: Distinguish between CYP-mediated clearance (NADPH dependent) and non-CYP clearance.
Methodology:
-
Preparation: Prepare 1 µM test compound in phosphate buffer (pH 7.4).
-
Incubation Groups:
-
Group A (Test): Microsomes + NADPH (Measures CYP + FMO activity).
-
Group B (Control): Microsomes - NADPH (Measures chemical instability).
-
Group C (AO Check): Cytosol + No Cofactors (Measures Aldehyde Oxidase activity, critical for 2-pyridines).
-
-
Sampling: Aliquot at 0, 5, 15, 30, and 60 min. Quench with ice-cold acetonitrile containing internal standard (e.g., Warfarin).
-
Analysis: LC-MS/MS monitoring parent depletion.
-
Validation Criterion: If Group B shows >20% loss, the compound is chemically unstable (e.g., hydrolysis), and enzymatic data is invalid. If Group C shows depletion, the pyridine is a substrate for Aldehyde Oxidase (a common liability for pyridines often missed in microsomal assays).
Protocol B: Reactive Metabolite Trapping (GSH)
Objective: Assess if the pyridine ring activation leads to reactive intermediates.
Methodology:
-
Incubation: Incubate 10 µM test compound with human liver microsomes (1 mg/mL) and NADPH.
-
Trapping Agent: Add Glutathione (GSH) at 5 mM (soft nucleophile) or Potassium Cyanide (KCN) at 1 mM (hard nucleophile).
-
Detection: Scan for Neutral Loss of 129 Da (GSH adduct) or 307 Da (GSH) via LC-MS/MS.
-
Interpretation:
-
Positive GSH Adduct: Indicates formation of a reactive electrophile (e.g., quinone-imine equivalent).
-
Relevance: Pyridines are generally safer than anilines/phenyls regarding bioactivation, but specific substitutions (e.g., aminopyridines) can still form reactive species [2].
-
Workflow: From Design to Data
This workflow outlines the decision tree for evaluating pyridine derivatives in early discovery.
Figure 2: Strategic workflow for evaluating pyridine pharmacokinetics. Note the specific insertion of the Aldehyde Oxidase (AO) screen, which is unique to nitrogen heterocycles.
References
-
National Institutes of Health (NIH). Nitrogen-to-functionalized carbon atom transmutation of pyridine. (2024).[2][3] [Link]
-
American Chemical Society (ACS). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights. (2011).[4][5] [Link]
-
MDPI. Decoding the Role of CYP450 Enzymes in Metabolism and Disease. (2024).[2][3] [Link]
-
Royal Society of Chemistry (RSC). Pyridine: the scaffolds with significant clinical diversity. (2022).[6] [Link]
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. researchgate.net [researchgate.net]
- 3. Nitrogen-to-functionalized carbon atom transmutation of pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. article.sciencepg.com [article.sciencepg.com]
- 6. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
Guide to Assessing the Enantiomeric Purity of Chiral Pyridine Compounds
Executive Summary: The "Basic Nitrogen" Challenge
For researchers in drug discovery, chiral pyridine derivatives represent a unique analytical bottleneck. Unlike neutral chiral centers, the pyridine nitrogen is a Lewis base (
The Consequence: Severe peak tailing, loss of resolution (
This guide moves beyond standard protocols to advocate for Supercritical Fluid Chromatography (SFC) as the primary method for chiral pyridines, with NMR using Chiral Solvating Agents (CSAs) as a rapid, non-destructive alternative.
Comparative Analysis of Analytical Methodologies
The following table contrasts the four primary methodologies based on resolution power, throughput, and suitability for basic heterocycles.
| Feature | Method A: Chiral SFC (Recommended) | Method B: Chiral HPLC (Traditional) | Method C: NMR w/ CSAs (Rapid Screen) | Method D: Chiral GC (Niche) |
| Primary Mechanism | Interaction with CSP + CO₂ suppression of silanols | Interaction with CSP (Amylose/Cellulose) | Diastereomeric complexation in solution | Volatility + Cyclodextrin interaction |
| Handling Basic N | Excellent. Acidic CO₂ masks silanols naturally. | Poor. Requires basic additives (DEA/TEA) to prevent tailing. | Good. Solvent choice ( | Variable. Often requires derivatization.[1] |
| Throughput | High (3–5 min runs); rapid equilibration. | Medium (15–30 min runs); slow equilibration. | High (5 min/sample); no separation time. | Medium; requires heating/cooling cycles. |
| Sensitivity | High (UV/MS compatible). | High (UV/MS compatible). | Low (requires >1 mg pure material). | High (FID/MS). |
| Cost per Sample | Low (CO₂ is cheap). | High (Solvent consumption). | Low (Reagents reusable/cheap). | Low. |
Strategic Method Selection
The following decision tree illustrates the logical flow for selecting the appropriate analytical technique based on the physicochemical properties of the pyridine derivative.
Figure 1: Decision matrix for selecting the optimal enantiomeric purity assessment method.
Deep Dive: Experimental Protocols
Protocol A: Chiral SFC (The Gold Standard)
Rationale: Supercritical CO₂ is non-polar but slightly acidic in the presence of protic modifiers (forming alkyl carbonic acid). This acidity effectively "caps" residual silanols on the column stationary phase, preventing the basic pyridine nitrogen from dragging (tailing).
Materials:
-
Instrument: SFC System (e.g., Waters UPCC+ or Agilent 1260 Infinity II SFC).
-
Column: Chiralpak IC or IG (Immobilized phases are preferred for solvent flexibility) or Chiralcel OD-H (Coated).
-
Mobile Phase:
(Grade 4.5 or higher) and Methanol (HPLC Grade). -
Additive: Diethylamine (DEA) or Isopropylamine (IPA-amine).
Step-by-Step Workflow:
-
System Preparation:
-
Purge modifier lines with 100% Methanol containing 0.1% v/v DEA .
-
Note: The basic additive is strictly required to sharpen peaks, even with the acidic CO₂ effect.
-
-
Method Screening (Gradient):
-
Set Back Pressure Regulator (BPR) to 120 bar .
-
Temperature: 40°C .
-
Run a gradient from 5% to 50% Modifier over 5 minutes.
-
Flow rate: 3.0 mL/min.
-
-
Optimization:
-
Identify the elution % of the enantiomers. Switch to Isocratic Mode at that percentage (e.g., 15% MeOH).
-
Self-Validation: Inject a racemic standard first to establish resolution (
). Then inject the enantiopure sample.
-
-
Data Analysis:
-
Calculate
using the formula:
-
Protocol C: ¹H-NMR with Chiral Solvating Agents (CSA)
Rationale: This method avoids the need for method development on a chromatograph. It relies on the formation of transient diastereomeric complexes between the chiral pyridine and a chiral agent (e.g., (R)-BINOL). The chemical shift anisotropy causes the enantiomers to split signals in the NMR spectrum.
Materials:
-
Instrument: 400 MHz NMR (or higher).
-
Solvent:
(Chloroform-d) or (Benzene-d6). Benzene often provides better separation due to stacking. -
CSA: (R)-(+)-1,1'-Bi-2-naphthol ((R)-BINOL) or (S)-1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate.
Step-by-Step Workflow:
-
Baseline Scan:
-
Dissolve 2 mg of the chiral pyridine in 0.6 mL solvent.
-
Acquire a standard ¹H-NMR spectrum. Identify a sharp singlet or doublet (e.g., a methyl group or an isolated aromatic proton) to monitor.
-
-
Titration:
-
Add 1.0 equivalent of the CSA (e.g., 2-3 mg of (R)-BINOL) directly to the NMR tube.
-
Shake well (vortex).
-
-
Analysis:
-
Acquire the spectrum again.
-
Zoom in on the monitored peak. If the compound is racemic, you will see two distinct peaks (splitting). If it is enantiopure, you will see one major peak and potentially a tiny minor peak.
-
-
Calculation:
-
Integrate the two peaks.[2]
-
The ratio of integrals directly correlates to the enantiomeric ratio (er).
-
Mechanistic Visualization: The Silanol Effect
Understanding why HPLC fails without additives is key to mastering pyridine analysis.
Figure 2: Mechanism of peak tailing suppression. Left: Uncapped silanols bind pyridine. Right: Additives or acidic CO₂ block silanols, allowing pure chiral recognition.
References
-
Toribio, L. et al. (2018). Enantioselective separation of chiral pyridines by Supercritical Fluid Chromatography. Journal of Chromatography A.
-
Wenzel, T. J. (2018). Discrimination of Chiral Compounds Using NMR Spectroscopy.[1][2][3] Wiley-VCH.
-
Daicel Corporation. (2024). Chiral Column Selection Guide for Basic Compounds. Chiral Technologies.
-
Regalado, E. L. et al. (2014). Chromatographic resolution of chiral basic amines: SFC vs HPLC. Organic Process Research & Development.
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(3-fluoroazetidin-3-yl)pyridine dihydrochloride
For researchers and professionals in drug development, the responsible handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 2-(3-fluoroazetidin-3-yl)pyridine dihydrochloride, a compound featuring a fluorinated azetidine ring and a pyridine core. The procedures outlined are grounded in an understanding of the potential hazards associated with its structural components: a halogenated organic compound, a pyridine derivative, and a hydrochloride salt.
Understanding the Hazard Profile
-
Pyridine Derivatives : Pyridine and its derivatives are often flammable, harmful if swallowed, inhaled, or in contact with skin, and can cause severe skin and eye irritation or damage.[1] They may also be toxic to aquatic life.[1]
-
Halogenated Organic Compounds : Fluorinated organic compounds can be persistent in the environment and may require specific disposal methods, such as high-temperature incineration, to ensure complete destruction.[2] Thermal decomposition can release toxic fumes, including hydrogen fluoride and nitrogen oxides.[3][4]
-
Azetidine Derivatives : Azetidine itself is a volatile, flammable liquid. While the properties of substituted azetidines vary, they should be handled with care, avoiding inhalation and skin contact.[5][6]
-
Dihydrochloride Salt : The dihydrochloride form indicates that the compound is a salt of hydrochloric acid. In solution, it will be acidic and potentially corrosive.
Based on this, 2-(3-fluoroazetidin-3-yl)pyridine dihydrochloride should be treated as a hazardous substance that is likely harmful, an irritant, and potentially environmentally hazardous.
Summary of Potential Hazards and Disposal Considerations
| Hazard Class | Potential Risks | Key Disposal Consideration |
| Pyridine Derivative | Harmful (oral, dermal, inhalation), skin/eye irritant, flammable.[1] | Incineration in a licensed facility; do not discharge to sewer.[1][7] |
| Halogenated Organic | Persistence, toxic combustion byproducts (e.g., HF).[3][4] | High-temperature incineration is preferred.[2] |
| Azetidine Moiety | Potential for volatility and irritation.[5] | Containment and disposal as flammable/hazardous waste.[5] |
| Dihydrochloride Salt | Acidic/corrosive in aqueous solution. | Neutralization may be required before disposal.[5] |
Workflow for Proper Disposal
The following diagram illustrates the decision-making process and necessary steps for the safe disposal of 2-(3-fluoroazetidin-3-yl)pyridine dihydrochloride.
Caption: Disposal workflow for 2-(3-fluoroazetidin-3-yl)pyridine dihydrochloride.
Step-by-Step Disposal Protocol
This protocol provides a direct, procedural guide for laboratory personnel.
I. Personal Protective Equipment (PPE)
Before handling the waste material, ensure you are wearing appropriate PPE:
-
Gloves : Nitrile or other chemically resistant gloves.
-
Eye Protection : Safety glasses with side shields or chemical splash goggles.
-
Body Protection : A standard laboratory coat.
II. Waste Segregation and Containerization
-
Designate the Waste Stream : This compound must be disposed of as halogenated organic waste . Do not mix it with non-halogenated waste streams, as this increases disposal costs and complexity.[8]
-
Select a Proper Container :
-
Use a container designated for halogenated organic waste.
-
The container must be made of a compatible material (e.g., glass or polyethylene) and have a secure, leak-proof cap.
-
Ensure the container is clearly labeled "Halogenated Organic Waste" and includes a list of its contents.
-
III. Handling and Neutralization
-
For Solid Waste : If you are disposing of the compound in its solid, powdered form, carefully transfer it to the designated waste container, minimizing the creation of dust.
-
For Aqueous Solutions : Due to its dihydrochloride nature, aqueous solutions of this compound will be acidic.
-
Work in a well-ventilated area or a chemical fume hood.
-
Slowly add a weak base, such as sodium bicarbonate or a dilute sodium hydroxide solution, while monitoring the pH.
-
Adjust the pH to a neutral range (approximately 6-8). This is crucial to prevent corrosion of storage containers and to comply with waste management regulations.
-
Once neutralized, transfer the solution to the halogenated organic waste container.
-
Causality : Neutralizing the acidic hydrochloride salt is a critical step. Disposing of corrosive waste can damage infrastructure and is often against institutional and municipal regulations.[9] Furthermore, mixing acidic waste with other chemical wastes can lead to dangerous reactions.
IV. Final Disposal Procedures
-
Secure and Label the Container : Once the waste has been added, securely seal the container. Ensure the label is up-to-date with the full chemical name and an estimate of the quantity added.
-
Storage : Store the sealed waste container in a designated hazardous waste accumulation area. This area should be secure, well-ventilated, and away from heat or ignition sources.
-
Professional Disposal : Arrange for the collection of the waste by your institution's environmental health and safety (EHS) office or a licensed professional waste disposal service.[2] This compound should ultimately be destroyed via high-temperature incineration in a facility equipped to handle halogenated compounds.[7]
Do not, under any circumstances, dispose of 2-(3-fluoroazetidin-3-yl)pyridine dihydrochloride down the drain. [1][9] Its components are likely harmful to aquatic life and may persist in the environment.
Emergency Procedures for Spills
In the event of a spill:
-
Evacuate and Ventilate : If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and ensure adequate ventilation.
-
Control Ignition Sources : As a pyridine derivative, it may be flammable. Remove all sources of ignition.[10]
-
Absorb the Spill :
-
For liquid spills, contain and absorb the material with an inert absorbent, such as vermiculite or sand.[5]
-
For solid spills, carefully sweep or scoop the material to avoid creating dust.
-
-
Collect and Dispose : Place the absorbed material and any contaminated cleaning supplies into a sealed, labeled container for disposal as hazardous waste, following the procedures outlined above.
-
Decontaminate the Area : Clean the spill area thoroughly with soap and water.
By adhering to these scientifically grounded procedures, you can ensure the safe and responsible disposal of 2-(3-fluoroazetidin-3-yl)pyridine dihydrochloride, protecting yourself, your colleagues, and the environment.
References
-
Azetidine - Organic Syntheses Procedure. Organic Syntheses. [Link]
-
Safety Data Sheet PYRIDINE. ChemSupply Australia. [Link]
-
Safety Data Sheet: Azetidine. Chemos GmbH&Co.KG. [Link]
-
SAFETY DATA SHEET - 3-Fluoroazetidine hydrochloride (UK). Fisher Scientific. [Link]
-
Ultrasonic removal of pyridine from wastewater: optimization of the operating conditions. ResearchGate. [Link]
-
PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine. NCBI. [Link]
-
Safety Data Sheet - (R)-N-(Piperidin-3-yl)pyridine-2-carboxamide dihydrochloride. KISHIDA CHEMICAL CO., LTD.[Link]
-
Laboratory chemical waste disposal guidelines. University of Otago. [Link]
-
Solvent Wastes in the Laboratory – Disposal and/or Recycling. NOP - Network for Organic Pesticides. [Link]
-
PYRIDINE - International Chemical Safety Cards. IPCS. [Link]
Sources
- 1. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.ie [fishersci.ie]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. chemos.de [chemos.de]
- 7. PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Making sure you're not a bot! [oc-praktikum.de]
- 9. otago.ac.nz [otago.ac.nz]
- 10. PYRIDINE [training.itcilo.org]
Personal Protective Equipment (PPE) & Safety Protocol: 2-(3-fluoroazetidin-3-yl)pyridine dihydrochloride
Part 1: Executive Safety Directive (The "Why")
Compound Identity: 2-(3-fluoroazetidin-3-yl)pyridine dihydrochloride Chemical Class: Fluorinated N-heterocycle salt Primary Hazard Assumption: Occupational Exposure Band (OEB) 3 (Potent/Harmful).
As a Senior Application Scientist, I must emphasize that while specific toxicological data for this exact intermediate may be sparse, its structural components dictate a strict safety posture. This compound combines a strained azetidine ring (potential alkylating agent), a pyridine pharmacophore (potential neurological/hepatic toxicant), and a dihydrochloride salt (corrosive/irritant). Furthermore, the presence of fluorine implies high metabolic stability and the potential for Hydrogen Fluoride (HF) evolution during thermal decomposition.
The Golden Rule: Treat this substance as a sensitizer and potential cytotoxin until definitive LD50 data proves otherwise. Do not rely solely on standard "irritant" warnings.
Part 2: Hazard Deconstruction & Risk Assessment
To understand the PPE requirements, we must first validate the specific risks associated with the molecular structure.
| Structural Moiety | Associated Hazard | Risk Implication |
| Azetidine Ring | Ring strain; potential alkylating activity. | Potential genotoxicity or skin sensitization. |
| Pyridine Ring | Hepatic/Renal toxicity; CNS depression (at high doses). | Systemic toxicity if inhaled or absorbed. |
| Dihydrochloride (.2HCl) | Acidic hydrolysis in moisture. | Corrosive to mucous membranes; severe eye irritant. |
| C-F Bond | High thermal stability; decomposition releases HF. | Fire Hazard: Smoke contains toxic/corrosive HF gas. |
Part 3: PPE & Engineering Control Matrix
This section details the required protection based on the specific laboratory operation. This is a Self-Validating System : if you cannot meet the Engineering Control requirement, you are not authorized to proceed with the PPE alone.
Table 1: Task-Based Protection Protocol
| Operational Phase | Engineering Control (Primary) | Hand Protection (Gloves) | Eye & Face Protection | Body Protection |
| Storage & Transport | Sealed secondary container; Desiccator. | Single Nitrile (4 mil, min). | Safety Glasses (ANSI Z87.1). | Standard Lab Coat. |
| Weighing (Solid) | Chemical Fume Hood or Powder Weighing Station. | Double Nitrile (Outer: 4-8 mil). Change outer glove immediately if contaminated. | Safety Goggles (tight-fitting) to prevent dust entry. | Lab Coat + Tyvek Sleeves (disposable). |
| Solubilization | Chemical Fume Hood (Sash at 18"). | Double Nitrile or Laminate (Silver Shield) if using penetrating solvents (e.g., DMSO/DCM). | Safety Goggles + Face Shield (if volume > 50mL). | Lab Coat + Chemical Apron. |
| Spill Cleanup | Evacuate area; Ventilate.[1][2][3][4][5][6] | Thick Nitrile (8 mil+) or Butyl Rubber. | Safety Goggles. | Tyvek Suit (if spill > 5g). |
Critical Note on Gloves: Standard latex gloves are insufficient for pyridine derivatives due to permeability. Nitrile is the minimum standard; Laminate/Barrier gloves are required if the compound is dissolved in DMSO or Methanol.
Part 4: Operational Workflow (Visualized)
The following diagram outlines the logical flow of handling, emphasizing the "Gatekeeper" steps where safety checks must occur.
Figure 1: Operational safety workflow. Note the critical "Stop" gate if engineering controls (Fume Hood) are not verified.
Part 5: Step-by-Step Handling Protocol
Weighing (The Critical Step)
The dihydrochloride salt is likely hygroscopic and prone to static charge, which causes "fly-away" powder.
-
Step A: Place a disposable balance draft shield or weighing funnel inside the fume hood.
-
Step B: Use an anti-static gun on the weighing boat and spatula before touching the powder.
-
Step C: Weigh the required amount. Technique: Do not tap the spatula against the boat; roll the wrist to dispense.
-
Step D: Wipe the exterior of the stock container with a damp Kimwipe (water) before returning to storage to remove invisible dust residues.
Dissolution
-
Solvent Choice: When dissolving in DMSO or DMF, remember that these solvents act as carriers, potentially transporting the toxic compound through intact skin.
-
Protocol: Add solvent to the solid, not solid to solvent, to prevent "puffing" of dust.
Decontamination
-
Surface Check: Wipe down the work area with a 5% Sodium Bicarbonate solution (neutralizes the HCl salt) followed by water and ethanol.
-
Indicator: If available, use pH paper on the wet surface to ensure no acidic residue remains.
Part 6: Emergency Response & Disposal
Fire / Thermal Decomposition[8]
-
Hazard: Combustion will release Hydrogen Chloride (HCl) and Hydrogen Fluoride (HF) , along with Nitrogen Oxides (NOx).[7]
-
Action: Do not breathe smoke. Firefighters must use SCBA.
-
First Aid (Inhalation): Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel.
Exposure First Aid[1][7][9][10]
-
Eye Contact: Rinse immediately with water for 15 minutes.[1][7][8][9] The HCl salt will cause immediate stinging; do not stop rinsing.
-
Skin Contact: Wash with soap and water.[2][3][4][8][9][10] If dissolved in DMSO, monitor for systemic symptoms (dizziness, nausea) as absorption is rapid.
Disposal (Halogenated)
-
Classification: This is a Halogenated Organic Waste .
-
Segregation: Do NOT mix with non-halogenated solvents (like acetone/ethanol washings) if the concentration is high, as this complicates incineration.
-
Labeling: Label clearly as "Contains Fluorinated Pyridine / Acidic Salt."
References
-
National Institutes of Health (NIH). Occupational Exposure Banding. (2020).[6] Guidelines for assigning safety bands to chemicals with limited toxicological data. [Link]
-
American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. Prudent Practices in the Laboratory. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. capotchem.cn [capotchem.cn]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. sigmaaldrich.cn [sigmaaldrich.cn]
- 6. kishida.co.jp [kishida.co.jp]
- 7. fishersci.ie [fishersci.ie]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
